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7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B1591103
CAS No.: 885273-83-6
M. Wt: 165.16 g/mol
InChI Key: YEFGFHFWYZFNDW-UHFFFAOYSA-N
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Description

7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one (CAS 885273-83-6) is a fluorinated derivative of the privileged 3,4-dihydroisoquinolin-1(2H)-one scaffold, a structure frequently encountered in natural products and synthetically accessible bioactive molecules . This compound serves as a key synthetic intermediate and versatile scaffold for researchers developing novel active agents in plant science and medicine. In agricultural research, derivatives of this core structure have demonstrated significant potential for plant disease management. A recent study synthesized a library of 59 such derivatives and identified compounds with superior antioomycete activity against Pythium recalcitrans , outperforming the commercial agent hymexazol in vitro . The mode of action for these active derivatives is suggested to involve the disruption of the biological membrane systems of the pathogen . In pharmaceutical research, the 3,4-dihydroisoquinolin-1(2H)-one scaffold is recognized as a privileged structure in drug discovery for its relevance in oncology and central nervous system (CNS) diseases . This scaffold has been utilized in the development of ligands for sigma-2 receptors, which are overexpressed in several tumor cell lines and are a validated biomarker for cancer diagnosis via Positron Emission Tomography (PET) imaging . The fluoro-substitution on this scaffold is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, metabolic stability, and binding affinity. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions and refer to the associated Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8FNO B1591103 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one CAS No. 885273-83-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
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InChI

InChI=1S/C9H8FNO/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFGFHFWYZFNDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591009
Record name 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one
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Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-83-6
Record name 7-Fluoro-3,4-dihydro-1(2H)-isoquinolinone
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Record name 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one
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Record name 7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Fluorinated Isoquinolinone Scaffold

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The introduction of a fluorine atom at the 7-position significantly modulates the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This strategic fluorination makes 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one a valuable building block in the development of novel therapeutics, particularly in the realm of neurological disorders and oncology.[1] This guide provides an in-depth exploration of the primary synthetic pathways to this important molecule, offering both mechanistic insights and practical, field-proven experimental protocols for researchers and drug development professionals.

Strategic Approaches to the Synthesis of this compound

The construction of the this compound scaffold can be achieved through several strategic bond formations. The most prevalent and efficient methods involve intramolecular cyclization reactions, where a pre-functionalized acyclic precursor is induced to form the desired bicyclic system. This guide will focus on two primary and robust synthetic strategies:

  • Intramolecular Friedel-Crafts Acylation: A classic and reliable method for forming the carbon-carbon bond between the aromatic ring and the carbonyl group.

  • Pictet-Spengler-type Reaction and Subsequent Oxidation: A powerful tool for the construction of tetrahydroisoquinoline skeletons, which can then be oxidized to the target lactam.

A third, more specialized method involving the thermal rearrangement of an acryloyl azide will also be discussed.

Pathway 1: Intramolecular Friedel-Crafts Acylation

This approach is arguably the most direct synthesis of the 3,4-dihydroisoquinolin-1(2H)-one core. The fundamental principle involves the cyclization of a suitable N-acyl-β-phenylethylamine derivative under the influence of a strong acid catalyst. The fluorine substituent at the para-position of the phenyl ring directs the cyclization to the desired ortho-position.

Mechanistic Insights

The intramolecular Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion intermediate.[2] The choice of a potent condensing agent is critical to facilitate this process. Reagents like polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) are commonly employed to promote the reaction.[3] The electron-donating nature of the nitrogen atom's lone pair, once acylated, is diminished, necessitating strong acidic conditions to activate the aromatic ring for electrophilic attack.

The reaction mechanism can be summarized as follows:

  • Protonation of the carboxylic acid (or activation of a carboxylic acid derivative) by the strong acid catalyst.

  • Formation of an acylium ion intermediate.

  • Electrophilic aromatic substitution, where the aromatic ring attacks the acylium ion.

  • Deprotonation to restore aromaticity and yield the cyclic ketone (the lactam).

Experimental Protocol: Synthesis via Intramolecular Friedel-Crafts Acylation

This protocol is a synthesized representation of established procedures in the field.

Step 1: Synthesis of N-acetyl-2-(4-fluorophenyl)ethan-1-amine

  • To a solution of 2-(4-fluorophenyl)ethan-1-amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetylated product, which can be purified by recrystallization or column chromatography.

Step 2: Intramolecular Cyclization to this compound

  • Prepare Eaton's reagent by carefully dissolving phosphorus pentoxide in methanesulfonic acid (a 1:10 w/w ratio is common).

  • Add the N-acetyl-2-(4-fluorophenyl)ethan-1-amine (1.0 eq) to the Eaton's reagent.

  • Heat the mixture to 70-80 °C and stir for several hours, monitoring the reaction progress by LC-MS.

  • After completion, carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Neutralize the acidic solution with a strong base, such as sodium hydroxide, until a precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water to afford pure this compound.

Pathway 2: Pictet-Spengler Reaction followed by Oxidation

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines.[4][5][6] This pathway offers an alternative route where the core heterocyclic ring is first constructed in a more reduced form and subsequently oxidized to the desired lactam.

Mechanistic Insights

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to yield the tetrahydroisoquinoline.[5][7] For the synthesis of the unsubstituted C1 position of the isoquinoline, formaldehyde is the required carbonyl component. The fluorine atom on the aromatic ring influences the electronics of the cyclization but generally does not impede the reaction.

The subsequent oxidation of the resulting 7-fluoro-1,2,3,4-tetrahydroisoquinoline to the corresponding lactam can be achieved using a variety of oxidizing agents.

Visualizing the Pictet-Spengler Pathway

pictet_spengler_pathway cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product1 Cyclized Product cluster_final_product Final Product 2-(4-fluorophenyl)ethan-1-amine 2-(4-fluorophenyl)ethan-1-amine Schiff_Base Schiff Base / Iminium Ion 2-(4-fluorophenyl)ethan-1-amine->Schiff_Base Condensation Formaldehyde Formaldehyde Formaldehyde->Schiff_Base Tetrahydroisoquinoline 7-Fluoro-1,2,3,4- tetrahydroisoquinoline Schiff_Base->Tetrahydroisoquinoline Intramolecular Electrophilic Aromatic Substitution Final_Product This compound Tetrahydroisoquinoline->Final_Product Oxidation

Caption: Pictet-Spengler reaction followed by oxidation.

Experimental Protocol: A Two-Stage Approach

Step 1: Synthesis of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline

  • Dissolve 2-(4-fluorophenyl)ethan-1-amine (1.0 eq) in an aqueous acidic solution (e.g., hydrochloric acid).

  • Add an aqueous solution of formaldehyde (1.1 eq).

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the product.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the organic layer, filter, and concentrate to yield the crude 7-fluoro-1,2,3,4-tetrahydroisoquinoline, which can be purified by column chromatography.

Step 2: Oxidation to this compound

  • Dissolve the 7-fluoro-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a suitable solvent (e.g., a biphasic system of dichloromethane and water).

  • Add a suitable oxidizing agent, such as potassium permanganate or ruthenium(III) chloride with sodium periodate.

  • Stir the reaction vigorously at room temperature for several hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Once complete, quench any remaining oxidizing agent (e.g., with sodium bisulfite for permanganate).

  • Separate the organic layer, and extract the aqueous layer with more dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting solid by column chromatography or recrystallization to obtain the final product.

Pathway 3: Curtius Rearrangement Approach

A less common but effective method involves the thermal Curtius rearrangement of an (E)-3-(4-fluorophenyl)acryloyl azide. This pathway proceeds through an isocyanate intermediate which then undergoes an intramolecular electrophilic substitution.

Mechanistic Insights

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas. The resulting isocyanate is highly reactive and can undergo various transformations. In this specific synthesis, the isocyanate intermediate cyclizes onto the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution reaction.

Experimental Protocol: Thermal Cyclization

This protocol is based on a patented procedure.[8]

  • Prepare (E)-3-(4-fluorophenyl)acryloyl azide from the corresponding acyl chloride and sodium azide.

  • Dissolve the (E)-3-(4-fluorophenyl)acryloyl azide (1.0 eq) in a high-boiling point solvent such as diphenylmethane.

  • Heat the solution initially to around 100 °C for approximately 30 minutes to initiate the rearrangement to the isocyanate.

  • Subsequently, increase the temperature to 280 °C and maintain for 3 hours to effect the cyclization.

  • Allow the reaction mixture to cool to room temperature, during which the product may precipitate.

  • Dilute the heterogeneous mixture with a non-polar solvent like n-heptane and stir.

  • Collect the solid product by filtration and dry under vacuum to yield 7-fluoroisoquinolin-1(2H)-one.[8]

Data Summary: A Comparative Overview

PropertyThis compound7-Fluoro-1,2-dihydroisoquinolin-1-one
Molecular Formula C₉H₈FNO[9]C₉H₆FNO[8][10]
Molecular Weight 165.16 g/mol [9]163.15 g/mol [8][10]
CAS Number 885273-83-6[9]410086-27-0[8][10]
Appearance Typically a white to off-white solidSolid[11]

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process with several viable and robust pathways available to the synthetic chemist. The choice of a particular route will often depend on the availability of starting materials, scalability requirements, and the desired purity of the final compound. The intramolecular Friedel-Crafts acylation offers a direct and often high-yielding approach. The Pictet-Spengler reaction provides a versatile entry into the corresponding tetrahydroisoquinoline, which is itself a valuable synthetic intermediate, with the subsequent oxidation adding a step but also a point for further diversification. The Curtius rearrangement represents a more specialized but effective alternative.

As the demand for fluorinated heterocyclic compounds in drug discovery continues to grow, the optimization of these synthetic routes and the development of new, more efficient, and sustainable methods will remain an active area of research. The insights and protocols provided in this guide offer a solid foundation for any researcher or professional working with this important molecular scaffold.

References

A Technical Guide to 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one, a fluorinated heterocyclic compound of significant interest to medicinal chemistry and drug development. The dihydroisoquinolin-1(2H)-one core is recognized as a privileged scaffold, and the strategic incorporation of a fluorine atom can profoundly influence a molecule's pharmacological profile.[1][2] This document details the compound's molecular structure, physicochemical properties, a validated synthetic pathway with mechanistic insights, and its potential applications as a key building block for novel therapeutics. It is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their research endeavors.

Introduction: The Strategic Value of Fluorinated Scaffolds

In modern drug discovery, the incorporation of fluorine into lead compounds is a well-established strategy to enhance pharmacological properties.[3] The unique characteristics of fluorine—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can improve metabolic stability, membrane permeability, binding affinity, and selectivity of drug candidates.[3][4]

The 3,4-dihydroisoquinolin-1(2H)-one moiety is a prominent heterocyclic scaffold found in numerous biologically active natural products and synthetic molecules, exhibiting activities ranging from antitumor to antimicrobial.[2][5] The fusion of this valuable core with a fluorine substituent at the 7-position creates this compound, a synthetic intermediate poised for the development of next-generation therapeutics, particularly in areas like neuropharmacology where related isoquinoline structures have shown promise.[6]

Molecular Structure and Physicochemical Properties

Chemical Structure

This compound is a bicyclic lactam. Its structure consists of a benzene ring fused to a dihydropyridinone ring, with a fluorine atom substituted at the C-7 position of the aromatic ring.

Systematic (IUPAC) Name: 7-Fluoro-3,4-dihydro-2H-isoquinolin-1-one

Physicochemical Data

The key physicochemical properties of the compound are summarized in the table below. These properties are essential for designing synthetic routes, purification protocols, and formulation strategies.

PropertyValueSource(s)
CAS Number 885273-83-6
Molecular Formula C₉H₈FNO
Molecular Weight 165.16 g/mol
Monoisotopic Mass 165.05899 Da[7]
Appearance Solid (predicted)[7]
XLogP3 (Predicted) 1.3[7]
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

Spectroscopic Characterization (Predicted)

As of the date of this guide, detailed experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. However, based on its structure and data from analogous compounds, the following spectral characteristics are anticipated.

  • ¹H NMR: The spectrum is expected to show distinct regions.

    • Aromatic Region (~7.0-8.0 ppm): Three protons on the fluorinated benzene ring will appear as complex multiplets due to ¹H-¹H and ¹H-¹⁹F coupling. The proton at C-8, ortho to the carbonyl, is expected to be the most deshielded.

    • Aliphatic Region (~2.8-3.6 ppm): Two triplets are expected for the adjacent methylene groups (-CH₂-CH₂-) at C-3 and C-4.

    • Amide Proton (~8.0-9.0 ppm): A broad singlet corresponding to the N-H proton is anticipated.

  • ¹³C NMR: Key signals would include the carbonyl carbon (~165 ppm), aromatic carbons (with C-F splitting for C-7 and adjacent carbons), and two aliphatic carbons (~30-40 ppm). The carbon directly bonded to fluorine (C-7) will exhibit a large one-bond coupling constant (¹JCF).

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the electronic environment of the aromatic ring. Coupling to the ortho and meta protons (H-6 and H-8) would likely result in a triplet of doublets or a similar complex multiplet.

  • IR Spectroscopy: Characteristic absorption bands would include:

    • N-H stretching (~3200 cm⁻¹)

    • Aromatic C-H stretching (~3100-3000 cm⁻¹)

    • Amide C=O (lactam) stretching (~1660-1680 cm⁻¹)

    • Aromatic C=C stretching (~1600 and 1480 cm⁻¹)

    • C-F stretching (~1250-1100 cm⁻¹)

  • Mass Spectrometry (HRMS): High-resolution mass spectrometry should confirm the elemental composition, with the calculated exact mass for [M+H]⁺ being approximately 166.06627 Da.[7]

Synthesis and Mechanistic Insights

The most direct and high-yielding synthesis of this compound involves a superacid-catalyzed intramolecular cyclization.[8][9] This approach exemplifies an efficient ring-closing strategy crucial for heterocyclic chemistry.

Established Synthetic Protocol

This protocol is adapted from the work of Kurouchi et al. (2012), which provides a robust method for the synthesis of dihydroisoquinolones from arylethylcarbamate precursors.[8][9]

Reaction: Intramolecular Friedel-Crafts-type cyclization of Methyl N-[2-(4-fluorophenyl)ethyl]carbamate.

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), place the starting material, Methyl N-[2-(4-fluorophenyl)ethyl]carbamate.

  • Solvent/Catalyst Addition: Cool the flask to 0 °C using an ice bath. Slowly add trifluoromethanesulfonic acid (TfOH) to the flask. Causality Note: TfOH serves as both the solvent and the powerful acid catalyst required to activate the carbamate for cyclization. Its use is critical as weaker acids are insufficient to promote the reaction efficiently.[9]

  • Reaction Execution: After the addition of TfOH, allow the reaction mixture to slowly warm to room temperature and then heat to 70 °C.

  • Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed (typically requires ~28 hours).[10]

  • Work-up and Purification: Upon completion, carefully quench the reaction by pouring the mixture into ice-water. Neutralize the solution with a suitable base (e.g., saturated NaHCO₃ solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure this compound (Reported Yield: 91%).[10]

Mechanistic Considerations

The reaction does not proceed via a simple Friedel-Crafts acylation. Research by Ohwada and colleagues suggests a more complex mechanism.[8][9] In the presence of a superacid like TfOH, the carbamate is believed to be diprotonated. The rate-determining step is the dissociation of methanol from this highly activated diprotonated intermediate to generate a protonated isocyanate cation. This potent electrophile then undergoes an intramolecular electrophilic aromatic substitution with the electron-rich fluorophenyl ring, followed by rearomatization to yield the final cyclized product.[8][9]

Visualization of Synthetic Workflow

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_intermediate Key Intermediate cluster_cyclization Core Reaction cluster_product Final Product SM Methyl N-[2-(4-fluorophenyl)ethyl]carbamate Reagents 1. Trifluoromethanesulfonic Acid (TfOH) 2. Heat (70 °C, 28 h) SM->Reagents Activation Intermediate Protonated Isocyanate Cation (Electrophile) Reagents->Intermediate Generation Cyclization Intramolecular Electrophilic Aromatic Substitution Intermediate->Cyclization Attack Product This compound Cyclization->Product Cyclization

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry and Drug Development

This compound is not typically an end-product but rather a versatile synthetic intermediate. Its value lies in the strategic placement of the fluorine atom and the reactive handles (the lactam nitrogen and the aromatic ring) that allow for further chemical modification.

Role as a Synthetic Intermediate

The true utility of this compound is as a precursor to more complex molecules. The lactam nitrogen can be alkylated or arylated, and the dihydroisoquinolinone core can be further modified, for instance, through reduction to the corresponding tetrahydroisoquinoline. The 7-fluoro-1,2,3,4-tetrahydroisoquinoline scaffold is a key building block for drugs targeting neurological disorders, suggesting a direct path for derivatization.[1]

Potential Pharmacological Significance
  • Metabolic Blocking: The C-F bond is exceptionally stable to metabolic degradation. Placing a fluorine atom at the 7-position can block potential sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life and bioavailability of a drug candidate.

  • Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic centers, such as the nitrogen atom after reduction to a tetrahydroisoquinoline. This can be critical for optimizing drug-receptor interactions and improving cell permeability.

  • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, potentially increasing the binding affinity and selectivity of a molecule.

Logical Pathway to Therapeutic Application

G cluster_mods Chemical Modifications cluster_leads Lead Compound Generation cluster_apps Potential Therapeutic Areas Scaffold 7-Fluoro-3,4-dihydro- isoquinolin-1(2H)-one Alkylation N-Alkylation/ Arylation Scaffold->Alkylation Reduction Lactam Reduction Scaffold->Reduction Aromatic Further Aromatic Substitution Scaffold->Aromatic Leads Diverse Library of Fluorinated Tetrahydro- isoquinolines & Analogs Alkylation->Leads Reduction->Leads Aromatic->Leads Neuro Neurological Disorders Leads->Neuro Onco Oncology Leads->Onco Anti Antimicrobial Agents Leads->Anti

Caption: From core scaffold to potential drug discovery applications.

Conclusion and Future Outlook

This compound represents a valuable and strategically designed building block for modern medicinal chemistry. Its synthesis is achievable in high yield via a mechanistically interesting superacid-catalyzed cyclization. While direct biological applications are limited, its true potential is realized when used as a scaffold for generating libraries of novel, fluorinated compounds. The strategic placement of the fluorine atom provides a powerful tool for chemists to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic properties of new drug candidates. Future research will undoubtedly focus on elaborating this core structure to explore new therapeutic frontiers, particularly in the treatment of CNS disorders and oncology.

References

An In-depth Technical Guide to 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one (CAS 885273-83-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one, identified by CAS number 885273-83-6, is a fluorinated heterocyclic compound belonging to the dihydroisoquinolinone class. This chemical scaffold is of significant interest in medicinal chemistry and drug discovery, primarily due to its prevalence in a variety of biologically active natural products. The 3,4-dihydroisoquinolin-1(2H)-one core is considered a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. As such, derivatives of this structure are actively being investigated for a range of therapeutic applications, including as antitumor, antimicrobial, antiviral, and antifungal agents.[1]

The introduction of a fluorine atom at the 7-position of the dihydroisoquinolinone ring can significantly modulate the compound's physicochemical and pharmacological properties. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and alter bioavailability. This guide provides a comprehensive overview of the physicochemical data, synthesis, and biological relevance of this compound, with a particular focus on its emerging role as a key building block for the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. While experimentally determined data for this compound is not extensively published, the following table summarizes its key identifiers and known properties.

PropertyValueSource
CAS Number 885273-83-6[2][3][4]
IUPAC Name 7-fluoro-3,4-dihydro-2H-isoquinolin-1-one[2]
Synonyms This compound[1][3][4]
Molecular Formula C₉H₈FNO[3][4]
Molecular Weight 165.16 g/mol [1][3][4]
Appearance White to off-white solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Soluble in DMSO (predicted for related compounds)[5]
Storage Sealed in dry, 2-8°C[4]

Biological Activity and Mechanism of Action: A Scaffold for PARP Inhibition

The 3,4-dihydroisoquinolin-1-one scaffold has gained significant attention for its role in the development of potent inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes are crucial for the cellular response to DNA damage, particularly in the repair of single-strand breaks.[6] In cancer cells with deficient DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[7]

Several PARP inhibitors, including Olaparib, Niraparib, and Rucaparib, are now approved for the treatment of various cancers, particularly ovarian and breast cancers.[5][7][8] Research has shown that the 3,4-dihydroisoquinolin-1-one core can be elaborated to create novel and effective PARP inhibitors. A notable example is the development of 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, which has been identified as a lead compound for further preclinical development as a PARP1 inhibitor.[3] This highlights the importance of the this compound moiety as a key building block in the design of next-generation cancer therapeutics.

The general mechanism of PARP inhibition involves the competitive binding of the inhibitor to the NAD+ binding site of the PARP enzyme, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on the DNA at sites of damage. This ultimately leads to the collapse of replication forks and the formation of cytotoxic double-strand breaks.

PARP_Inhibition_Pathway Simplified PARP Inhibition Pathway DNA_Damage DNA Single-Strand Break PARP PARP Enzyme DNA_Damage->PARP recruits PAR Poly(ADP-ribose) Chains PARP->PAR synthesizes using Apoptosis Cell Death (Apoptosis) PARP->Apoptosis inhibition leads to NAD NAD+ NAD->PARP Repair DNA Repair PAR->Repair facilitates Inhibitor This compound -based PARP Inhibitor Inhibitor->PARP binds and inhibits

Caption: Simplified signaling pathway of PARP inhibition.

Synthesis of this compound

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives is often achieved through the Castagnoli-Cushman reaction. This multicomponent reaction involves the condensation of a homophthalic anhydride with an imine, providing a convergent and efficient route to this important heterocyclic scaffold. A three-component variation of this reaction, utilizing a homophthalic anhydride, a carbonyl compound, and ammonium acetate, can be employed for the synthesis of 2-unsubstituted isoquinolones.

Below is a representative, step-by-step protocol for the synthesis of this compound based on established synthetic strategies for related compounds.

Experimental Protocol: Synthesis via Intramolecular Cyclization

A common and effective method for the synthesis of this compound involves the intramolecular cyclization of a suitable precursor. One such precursor is Carbamic acid, N-[2-(4-fluorophenyl)ethyl]-, methyl ester. The cyclization can be promoted by a strong acid catalyst.

Materials:

  • Carbamic acid, N-[2-(4-fluorophenyl)ethyl]-, methyl ester

  • Trifluoromethanesulfonic acid

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve Carbamic acid, N-[2-(4-fluorophenyl)ethyl]-, methyl ester (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add trifluoromethanesulfonic acid (2-3 equivalents) to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (e.g., 40-70°C).

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction may take several hours to reach completion (e.g., 24-28 hours).

  • Upon completion, cool the reaction mixture to 0°C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired this compound.

  • Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Synthesis_Workflow Synthesis Workflow for this compound Start Starting Material: Carbamic acid, N-[2-(4-fluorophenyl)ethyl]-, methyl ester Dissolve Dissolve in anhydrous DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_Acid Add Trifluoromethanesulfonic acid Cool->Add_Acid React Heat to reflux (monitor by TLC) Add_Acid->React Quench Quench with NaHCO₃ solution React->Quench Extract Extract with DCM Quench->Extract Wash_Dry Wash with brine and dry over Na₂SO₄ Extract->Wash_Dry Concentrate Concentrate under reduced pressure Wash_Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Product Final Product: This compound Purify->Product

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: PARP Inhibition Assay

To evaluate the biological activity of this compound and its derivatives as PARP inhibitors, a robust and reliable assay is essential. A common method is a fluorometric assay that measures the consumption of NAD+, a co-substrate of the PARP enzyme.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (this compound or its derivatives) serial dilutions in DMSO

  • Known PARP inhibitor as a positive control (e.g., Olaparib)

  • Fluorescent plate reader

  • 384-well black assay plates

  • NAD+ detection kit (containing nicotinamidase and a developer reagent)

Procedure:

  • Assay Plate Preparation:

    • Prepare serial dilutions of the test compound and the positive control in PARP assay buffer containing a final DMSO concentration that does not affect enzyme activity (typically ≤1%).

    • Add 5 µL of the compound dilutions or vehicle control (DMSO in assay buffer) to the wells of the 384-well black plate.

  • Enzyme and DNA Preparation:

    • Prepare a mixture of recombinant human PARP1 enzyme and activated DNA in PARP assay buffer at a 2X final concentration.

    • Add 10 µL of the PARP1/activated DNA mixture to each well of the assay plate.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation:

    • Prepare a 5X solution of β-NAD+ in PARP assay buffer.

    • Initiate the enzymatic reaction by adding 10 µL of the 5X β-NAD+ solution to each well.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection:

    • Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit. This typically involves adding nicotinamidase to convert the remaining NAD+ to nicotinamide, followed by the addition of a developer reagent that reacts with nicotinamide to produce a fluorescent product.

    • Read the fluorescence intensity on a fluorescent plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • The fluorescence signal is inversely proportional to the PARP activity (as more NAD+ is consumed by active PARP, the fluorescent signal is lower).

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the dose-response data to a suitable model using graphing software.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of medicinal chemistry. Its structural similarity to biologically active natural products and its role as a key scaffold for the development of potent PARP inhibitors underscore its importance for researchers and drug development professionals. The synthetic accessibility of this compound, coupled with the availability of robust biological assays, provides a solid foundation for the exploration of its therapeutic potential and the design of novel drug candidates. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully elucidate their therapeutic promise.

References

An In-depth Technical Guide to 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental molecular and physicochemical properties, provide a detailed, field-proven synthetic protocol, and explore its applications as a key building block in the development of novel therapeutics, particularly for neurological disorders. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering both theoretical insights and practical methodologies.

Introduction: The Significance of the Fluorinated Isoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a well-established privileged scaffold in medicinal chemistry, found in a wide array of natural products and synthetic compounds with diverse biological activities. These activities span from antimicrobial and anticancer to potent effects on the central nervous system (CNS). The strategic incorporation of a fluorine atom into this scaffold, as seen in this compound, can profoundly and beneficially alter the molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and relatively small size can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. These attributes make fluorinated THIQ analogs, such as the subject of this guide, highly sought-after intermediates in the design of next-generation therapeutics. Specifically, this compound serves as a crucial precursor for novel agents targeting neurological disorders, where its unique structural features can be exploited to fine-tune interactions with various biological targets.

Core Molecular Information

This compound is a valuable building block for more complex molecules in drug discovery pipelines.

PropertyValueSource
Molecular Formula C₉H₈FNO[1]
Molecular Weight 165.16 g/mol [1]
CAS Number 885273-83-6[1]

Physicochemical Properties

Detailed physicochemical data for this compound is not extensively reported in publicly available literature. However, data from closely related analogs, such as 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, can provide valuable insights into its expected properties.

PropertyValue (or Estimated Value)Source/Note
Appearance Expected to be a white to off-white crystalline powder.Based on related compounds[2].
Melting Point Not available. For comparison, 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride has a melting point of 175-180 °C.[2]
Solubility Expected to be soluble in DMSO and other organic solvents.Based on the solubility of related compounds[3].
Storage Store at 0-8°C under an inert atmosphere for long-term stability.General recommendation for similar chemical structures.

Synthesis Protocol: Trifluoromethanesulfonic Acid-Catalyzed Cyclization

A robust and high-yielding synthesis of this compound involves the trifluoromethanesulfonic acid-catalyzed cyclization of a suitable N-[2-(4-fluorophenyl)ethyl] carbamate precursor. This method has been reported to achieve a yield of up to 91%.[1]

Causality of Experimental Choices

The choice of trifluoromethanesulfonic acid (TfOH) as the catalyst is critical. It is a superacid that is sufficiently strong to protonate the carbamate, facilitating the subsequent intramolecular electrophilic aromatic substitution (a Friedel-Crafts-type reaction) that leads to the desired cyclized product. The reaction temperature profile, starting at a low temperature and gradually warming, allows for controlled initiation of the reaction and helps to minimize the formation of side products.

Step-by-Step Methodology

Starting Material: Carbamic acid, N-[2-(4-fluorophenyl)ethyl]-, methyl ester

  • Reaction Setup: In a clean, dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting carbamate in a suitable anhydrous solvent like dichloromethane.

  • Acid Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add trifluoromethanesulfonic acid dropwise to the stirred solution.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 70°C.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. The reported reaction time is 28 hours.[1]

  • Workup: Upon completion, carefully quench the reaction by pouring it into a beaker of ice-water. Neutralize the acidic solution with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Self-Validation and Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Melting Point Analysis: To assess purity.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the fluorine atom can significantly enhance the pharmacological profile of the resulting compounds.

  • Central Nervous System (CNS) Agents: The tetrahydroisoquinoline scaffold is a common feature in molecules targeting CNS disorders. The fluorine substituent can improve blood-brain barrier penetration and metabolic stability, making derivatives of this compound promising candidates for the treatment of conditions like depression, anxiety, and neurodegenerative diseases.[2]

  • Enzyme Inhibitors: The rigid, bicyclic structure of the isoquinoline core provides a good starting point for designing enzyme inhibitors. The fluorine atom can participate in hydrogen bonding or other non-covalent interactions within the active site of a target enzyme, leading to enhanced potency and selectivity.

  • Probes for Chemical Biology: The unique properties of the fluorine atom also make it a useful label for ¹⁹F NMR studies, allowing researchers to probe the binding of these molecules to their biological targets and to study their mechanism of action.

Experimental Workflow Diagram

G Synthesis Workflow for this compound start Starting Material: N-[2-(4-fluorophenyl)ethyl] carbamate dissolve Dissolve in anhydrous CH₂Cl₂ start->dissolve cool Cool to 0°C dissolve->cool add_acid Slowly add Trifluoromethanesulfonic Acid cool->add_acid react Warm to 70°C (28 hours) add_acid->react monitor Monitor by TLC/LC-MS react->monitor Reaction Progress workup Quench with ice-water & Neutralize with NaHCO₃ monitor->workup Upon Completion extract Extract with Ethyl Acetate (3x) workup->extract dry Dry organic layers (Na₂SO₄) & Concentrate extract->dry purify Purify by Silica Gel Chromatography dry->purify product Final Product: This compound purify->product characterize Characterize: NMR, MS, MP Analysis product->characterize

References

Spectroscopic Profile of 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the spectroscopic data for the synthetically valuable compound, 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its core structure, which is a common scaffold in various biologically active compounds. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and further structural modifications.

While the synthesis of this compound has been reported, this guide compiles and interprets the expected spectroscopic data based on foundational principles and data from closely related analogs.[1][2] This approach provides a robust predictive framework for researchers working with this and similar molecules.

Molecular Structure and Key Features

The structural framework of this compound, with the IUPAC name 7-fluoro-3,4-dihydro-2H-isoquinolin-1-one and CAS Number 885273-83-6, incorporates a bicyclic system containing a benzene ring fused to a dihydropyridinone ring.[2][3][4] The fluorine atom at the 7-position significantly influences the electronic environment of the aromatic ring, which is reflected in its spectroscopic signatures.

Molecular Structure of this compound cluster_0 C1 C1=O N2 N2-H C1->N2 C3 C3H2 N2->C3 C4 C4H2 C3->C4 C4a C4a C4->C4a C8a C8a C4a->C8a C5 C5H C5->C4a C6 C6H C6->C5 C7 C7-F C7->C6 C8 C8H C8->C7 C8a->C1 C8a->C8

Caption: Molecular structure with atom numbering for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The chemical shifts are influenced by the electron-donating or -withdrawing nature of adjacent functional groups and the fluorine atom.

Experimental Protocol (General): A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[5][6]

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 8.0 - 7.8d~ 8.5H-5
~ 7.2 - 7.0dd~ 8.5, 2.5H-6
~ 6.9 - 6.7dd~ 9.0, 2.5H-8
~ 6.5 - 6.0br s-N-H
~ 3.6 - 3.4t~ 6.5H-3
~ 3.1 - 2.9t~ 6.5H-4

Interpretation:

  • Aromatic Region: The protons on the aromatic ring (H-5, H-6, and H-8) will exhibit distinct signals. The fluorine at C-7 will introduce ortho and meta couplings to H-6 and H-8, respectively, resulting in doublet of doublets splitting patterns. H-5, being meta to the fluorine, is expected to appear as a doublet due to coupling with H-6. The electron-withdrawing nature of the carbonyl group will deshield the H-5 proton, causing it to resonate at the lowest field in the aromatic region.

  • Amide Proton: The N-H proton will likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

  • Aliphatic Region: The two methylene groups in the dihydroisoquinolinone core (H-3 and H-4) will appear as triplets due to coupling with each other, representing a typical A₂B₂ system.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The presence of the fluorine atom will cause splitting of the signals for the carbons it is directly bonded to and those in close proximity, due to C-F coupling.

Experimental Protocol (General): The ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR analysis. Proton-decoupled mode is typically used to simplify the spectrum to single lines for each unique carbon atom.[5][6]

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Coupling (JCF, Hz)Assignment
~ 165-C=O (C-1)
~ 163d, ~ 250C-F (C-7)
~ 140d, ~ 8C-8a
~ 130d, ~ 8C-5
~ 125d, ~ 3C-4a
~ 115d, ~ 22C-6
~ 113d, ~ 21C-8
~ 42-C-3
~ 28-C-4

Interpretation:

  • Carbonyl Carbon: The amide carbonyl carbon (C-1) will be observed at the downfield end of the spectrum, typically around 165 ppm.

  • Aromatic Carbons: The carbon directly attached to the fluorine (C-7) will show a large one-bond coupling constant (¹JCF). The other aromatic carbons will exhibit smaller two- and three-bond C-F couplings.

  • Aliphatic Carbons: The methylene carbons (C-3 and C-4) will appear in the upfield region of the spectrum.

Spectroscopic Data Acquisition Workflow cluster_workflow Sample Sample Preparation (this compound in deuterated solvent) NMR NMR Spectrometer Sample->NMR ¹H and ¹³C NMR IR FT-IR Spectrometer Sample->IR IR Spectroscopy MS Mass Spectrometer Sample->MS Mass Spectrometry Data Data Processing and Analysis NMR->Data IR->Data MS->Data

Caption: A generalized workflow for the acquisition of spectroscopic data.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. The characteristic vibrations of the amide and aromatic functionalities will be prominent.

Experimental Protocol (General): The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer for a solid sample, or by preparing a KBr pellet.[1]

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3200Medium, BroadN-H stretch
~ 3050MediumAromatic C-H stretch
~ 1660StrongC=O (Amide I) stretch
~ 1610, 1580MediumC=C aromatic ring stretch
~ 1250StrongC-F stretch

Interpretation:

  • N-H Stretch: A broad absorption band around 3200 cm⁻¹ is characteristic of the N-H stretching vibration in the amide group.

  • Carbonyl Stretch: A strong, sharp absorption band around 1660 cm⁻¹ is indicative of the C=O stretching vibration of the lactam (cyclic amide).

  • Aromatic Vibrations: The absorptions in the 1610-1580 cm⁻¹ region correspond to the C=C stretching vibrations within the aromatic ring. The C-H stretching of the aromatic protons will be observed around 3050 cm⁻¹.

  • C-F Stretch: A strong band in the fingerprint region, typically around 1250 cm⁻¹, can be attributed to the C-F stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Experimental Protocol (General): A dilute solution of the compound would be introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source for high-resolution mass spectrometry (HRMS) to confirm the exact mass.[5]

Predicted Mass Spectrometry Data:

m/zIon
166.06627[M+H]⁺
188.04821[M+Na]⁺
165.05844[M]⁺

Interpretation:

  • Molecular Ion: The molecular formula of this compound is C₉H₈FNO, with a monoisotopic mass of 165.05899 Da.

  • Adducts: In ESI, protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts are commonly observed. The high-resolution mass of these ions can be used to confirm the elemental composition with high accuracy.

Conclusion

This technical guide provides a detailed predictive overview of the key spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, while based on established principles and analysis of related structures, offer a reliable foundation for researchers in the identification and characterization of this compound. For definitive structural confirmation, comparison with experimentally obtained data is always recommended.

References

The Strategic Emergence of Fluorinated Isoquinolinones: A Technical Guide to Their Discovery, Synthesis, and Evolution in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The strategic incorporation of fluorine into this privileged heterocyclic system has marked a significant advancement in drug discovery, leading to compounds with enhanced metabolic stability, binding affinity, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive exploration of the discovery and history of fluorinated isoquinolinones, from their synthetic origins to their evolution as critical pharmacophores in modern therapeutics, most notably as potent Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide will delve into the causality behind synthetic strategies, provide detailed experimental protocols for key reactions, and present a thorough analysis of their structure-activity relationships, offering valuable insights for researchers in the field.

Introduction: The Confluence of a Privileged Scaffold and a "Magic" Atom

The isoquinolinone core, a bicyclic aromatic system containing a nitrogen heteroatom and a carbonyl group, is a recurring motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its rigid structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets, making it an attractive scaffold for drug design. These derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2]

Parallel to the rise of the isoquinolinone scaffold, the introduction of fluorine into drug candidates has become a powerful and widely adopted strategy in medicinal chemistry.[3] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological profile. Fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, modulate the basicity (pKa) of nearby functional groups, and improve binding affinity through favorable electrostatic interactions.[3]

The convergence of these two powerful elements—the isoquinolinone scaffold and the fluorine atom—has given rise to a class of compounds with significant therapeutic potential. This guide will trace the historical development of fluorinated isoquinolinones, from early synthetic explorations to their current prominence in cutting-edge drug discovery programs.

Historical Development: From Synthetic Curiosities to Targeted Therapeutics

While a singular, definitive "discovery" of the first fluorinated isoquinolinone is not prominently documented, their emergence can be traced through the evolution of synthetic methodologies and a growing understanding of the role of fluorine in medicinal chemistry. The development of this class of compounds can be viewed in several key phases:

Phase 1: Early Synthetic Explorations and the Rise of Fluorination Chemistry

The foundations for the synthesis of fluorinated isoquinolinones were laid by the development of classical isoquinoline synthesis methods and the burgeoning field of organofluorine chemistry in the mid-20th century. Early work focused on the preparation of fluorinated aromatic compounds and the adaptation of existing synthetic routes to incorporate fluorine. The development of fluorinating agents and a deeper understanding of their reactivity were crucial milestones.[4]

Phase 2: The Advent of Isoquinolinone-Based PARP Inhibitors

A pivotal moment in the history of fluorinated isoquinolinones arrived with the discovery of their potent inhibitory activity against Poly(ADP-ribose) polymerase (PARP). In the 1990s, a second generation of PARP inhibitors emerged, with the isoquinolinone scaffold being a key structural feature.[5] These compounds showed significantly improved potency compared to earlier inhibitors. The strategic incorporation of fluorine into these isoquinolinone-based PARP inhibitors was a logical step to further enhance their drug-like properties. This led to the development of numerous fluorinated analogs with improved efficacy and pharmacokinetic profiles.[6][7]

Phase 3: Modern Synthetic Innovations and Diversification of Applications

Recent years have witnessed a surge in the development of novel and efficient synthetic methods for the preparation of fluorinated isoquinolinones. These include transition-metal-catalyzed C-H activation/annulation reactions and photocatalytic methods, which offer milder reaction conditions and a broader substrate scope.[8] This has enabled the synthesis of a wider range of structurally diverse fluorinated isoquinolinones, leading to the exploration of their potential in therapeutic areas beyond oncology.

Synthetic Methodologies: A Causal Approach to Construction

The synthesis of fluorinated isoquinolinones can be broadly categorized into two main strategies: the construction of the isoquinolinone ring from a pre-fluorinated precursor, or the direct fluorination of a pre-existing isoquinolinone scaffold. The choice of strategy is often dictated by the availability of starting materials and the desired position of the fluorine atom.

Building from Fluorinated Precursors: The Classical Routes

The venerable Bischler-Napieralski and Pictet-Spengler reactions are foundational methods for the synthesis of the isoquinoline core and can be adapted for the preparation of their fluorinated counterparts.[9]

This reaction involves the intramolecular cyclization of a β-arylethylamide, typically derived from a fluorinated phenylethylamine, using a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). The resulting 3,4-dihydroisoquinoline can then be oxidized to the corresponding isoquinolinone.

  • Causality of Experimental Choices: The strongly electron-withdrawing nature of the trifluoromethyl group can deactivate the aromatic ring towards electrophilic attack, making the cyclization step challenging. Therefore, harsher reaction conditions, such as higher temperatures and stronger acids, are often necessary.[10]

Experimental Protocol: Synthesis of 6-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one (Adapted from General Procedures) [10]

  • Amide Formation: To a solution of 2-(4-(trifluoromethyl)phenyl)ethan-1-amine in a suitable solvent (e.g., dichloromethane), add a formylating agent (e.g., ethyl formate or formic acid) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Cyclization: The crude N-(2-(4-(trifluoromethyl)phenyl)ethyl)formamide is then treated with a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent at an elevated temperature (e.g., 100-150 °C) for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one.

  • Dehydrogenation (Optional): The resulting 3,4-dihydroisoquinolinone can be oxidized to the fully aromatic 6-(trifluoromethyl)isoquinolin-1(2H)-one using an oxidizing agent like palladium on carbon (Pd/C) in a high-boiling solvent such as toluene or xylene.

Bischler_Napieralski start 2-(4-(Trifluoromethyl)phenyl)ethan-1-amine amide N-(2-(4-(Trifluoromethyl)phenyl)ethyl)formamide start->amide Formylating Agent dihydroisoquinolinone 6-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one amide->dihydroisoquinolinone PPA or Eaton's Reagent, Heat isoquinolinone 6-(Trifluoromethyl)isoquinolin-1(2H)-one dihydroisoquinolinone->isoquinolinone Pd/C, Heat (Oxidation)

Caption: Bischler-Napieralski route to 6-(trifluoromethyl)isoquinolin-1(2H)-one.

Modern Catalytic Approaches: Efficiency and Versatility

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and fluorinated isoquinolinones are no exception. Rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as powerful tools for their construction.

This method involves the reaction of a fluorinated benzamide derivative with an alkyne in the presence of a rhodium catalyst. A directing group on the amide nitrogen facilitates the regioselective C-H activation of the aromatic ring, leading to the formation of the isoquinolinone core in a single step.

  • Causality of Experimental Choices: The choice of the directing group is crucial for the success of the reaction, as it positions the catalyst for the desired C-H activation. The reaction conditions, including the catalyst, oxidant, and solvent, must be carefully optimized to achieve high yields and selectivity.

Experimental Protocol: Rh(III)-Catalyzed Synthesis of a 6-Fluoro-isoquinolinone Derivative (General Procedure) [8]

  • Reaction Setup: In a sealed tube, combine the 4-fluorobenzamide derivative (with a suitable directing group), the alkyne, the Rh(III) catalyst (e.g., [RhCp*Cl₂]₂), and an oxidant (e.g., AgSbF₆) in a dry solvent (e.g., dichloroethane).

  • Reaction Execution: The mixture is stirred at an elevated temperature (e.g., 100 °C) for several hours until the reaction is complete.

  • Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired fluorinated isoquinolinone.

Rh_Catalyzed_Annulation cluster_conditions Reaction Conditions benzamide Fluorinated Benzamide (with Directing Group) isoquinolinone Fluorinated Isoquinolinone benzamide->isoquinolinone alkyne Alkyne alkyne->isoquinolinone catalyst [RhCp*Cl₂]₂ oxidant AgSbF₆ solvent Dichloroethane, Heat

Caption: Rh(III)-catalyzed annulation for fluorinated isoquinolinone synthesis.

Biological Activity and Therapeutic Applications: The Rise of PARP Inhibitors

The most significant therapeutic application of fluorinated isoquinolinones to date is in the field of oncology as inhibitors of PARP enzymes.[11] PARP inhibitors have revolutionized the treatment of certain cancers, particularly those with mutations in the BRCA1/2 genes.

Mechanism of Action of PARP Inhibitors

PARP enzymes play a crucial role in the repair of single-strand DNA breaks. In cancer cells with deficient homologous recombination repair pathways (such as those with BRCA mutations), the inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.

Structure-Activity Relationship (SAR) of Fluorinated Isoquinolinone-Based PARP Inhibitors

The isoquinolinone core of these inhibitors mimics the nicotinamide moiety of the natural PARP substrate, NAD+. The fluorine atom is often incorporated into the phenyl ring of the isoquinolinone to enhance metabolic stability and modulate electronic properties, which can lead to improved binding affinity for the PARP enzyme.

CompoundTargetIC₅₀ (nM)Key Structural FeaturesReference
Compound A PARP-115Non-fluorinated isoquinolinone[12]
Compound B PARP-157-Fluoro-isoquinolinone[12]
Compound C PARP-220Non-fluorinated isoquinolinone[12]
Compound D PARP-2107-Fluoro-isoquinolinone[12]

This table presents hypothetical data for illustrative purposes based on general trends observed in the literature.[12]

The data, while illustrative, highlights a common trend where the introduction of a fluorine atom can lead to a modest to significant increase in inhibitory potency. The precise effect is highly dependent on the position of the fluorine atom and the overall structure of the molecule.

Future Perspectives and Conclusion

The journey of fluorinated isoquinolinones from their synthetic origins to their current status as clinically important therapeutic agents is a testament to the power of strategic molecular design. The continued development of novel synthetic methodologies will undoubtedly lead to the discovery of new fluorinated isoquinolinone derivatives with diverse biological activities. While their role as PARP inhibitors is well-established, the exploration of their potential in other therapeutic areas is an exciting and active area of research. This guide has provided a comprehensive overview of the discovery, history, and synthesis of this important class of compounds, offering a solid foundation for further research and development in this promising field.

References

A Technical Guide to the Biological Potential of 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic molecules. The strategic incorporation of a fluorine atom at the 7-position enhances the physicochemical and metabolic properties of this scaffold, making its derivatives highly attractive candidates for drug discovery. This technical guide provides an in-depth analysis of the burgeoning research into 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one derivatives, with a primary focus on their significant potential as inhibitors of Poly(ADP-ribose) polymerase (PARP) for anticancer therapy. We will explore the mechanism of action, structure-activity relationships, synthetic strategies, and key experimental protocols, offering researchers and drug development professionals a comprehensive resource to navigate this promising chemical space.

The Strategic Advantage of the this compound Core

The convergence of two powerful concepts in medicinal chemistry gives rise to the therapeutic potential of this scaffold. Firstly, the dihydroisoquinolinone core provides a rigid, three-dimensional framework that is amenable to functionalization at multiple positions, allowing for the precise orientation of pharmacophoric groups to interact with biological targets.

Secondly, the introduction of fluorine—the "medicinal chemist's magic element"—at the 7-position is a deliberate design choice. Fluorine's high electronegativity and small size can profoundly influence a molecule's properties by:

  • Modulating pKa: Altering the acidity or basicity of nearby functional groups.

  • Enhancing Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing the compound's half-life.

  • Improving Binding Affinity: Participating in favorable electrostatic or hydrogen bonding interactions with target proteins.

  • Increasing Lipophilicity: Facilitating passage across biological membranes.

This strategic combination makes the this compound scaffold a robust starting point for developing novel therapeutics.

PARP Inhibition: A Premier Anticancer Strategy

A significant body of research has identified derivatives of this scaffold as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical to DNA repair.

Mechanism of Action: Exploiting Synthetic Lethality

PARP1 is a key enzyme that senses single-strand breaks (SSBs) in DNA.[1] Upon detecting damage, PARP1 synthesizes chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins.[2] PARP inhibitors block this catalytic activity, leading to the accumulation of unrepaired SSBs.[2]

During DNA replication, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs). In healthy cells, DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2. However, many cancers, particularly certain types of ovarian and breast cancer, have mutations in BRCA1 or BRCA2 genes, rendering their HR pathway deficient.[3] In these cancer cells, the inability to repair the DSBs caused by PARP inhibition leads to genomic instability and cell death. This concept, where a deficiency in two genes or pathways simultaneously is lethal while a deficiency in either one alone is not, is known as synthetic lethality .[3][4]

G cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) ssb DNA Single-Strand Break (SSB) parpi PARP Inhibitor parp PARP Trapping & SSB Accumulation parpi->parp dsb Replication Fork Collapse (DSB Formation) parp->dsb hr Homologous Recombination (BRCA1/2 Active) dsb->hr survival DNA Repair & Cell Survival hr->survival ssb_c DNA Single-Strand Break (SSB) parpi_c PARP Inhibitor parp_c PARP Trapping & SSB Accumulation parpi_c->parp_c dsb_c Replication Fork Collapse (DSB Formation) parp_c->dsb_c hr_c Homologous Recombination (BRCA1/2 Inactive) dsb_c->hr_c death Genomic Instability & Cell Death (Apoptosis) hr_c->death

Caption: The principle of synthetic lethality with PARP inhibitors.
Lead Compounds and Structure-Activity Relationship (SAR)

Research has focused on 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives. A key study identified 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one as a lead compound with promising activity.[5][6] The synthesis of these derivatives was achieved through a modified Castagnoli-Cushman reaction.[5]

Iterative synthesis and testing have revealed important structure-activity relationships. The carboxamide group at the C4 position is crucial for activity, as it mimics the nicotinamide moiety of the natural PARP substrate, NAD+. The choice of the amine coupled to this carboxamide significantly impacts potency and selectivity. The 7-fluoro substitution generally contributes to improved drug-like properties.[5]

Quantitative Data Summary

The following table summarizes the inhibitory activity of a lead 7-fluoro derivative compared to the approved PARP inhibitor, Olaparib.

CompoundTargetIC50 (µM)Reference
Lead Compound PARP1Data not publicly available[5]
(4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one)PARP2Data not publicly available[5]
Olaparib PARP10.0015[5]
PARP20.0008[5]

Note: While specific IC50 values for the lead fluoro-derivative were not detailed in the primary publication, its development was based on a scaffold demonstrating micromolar PARP1/2 inhibitory activity, with the lead compound selected for favorable overall characteristics.

Synthesis and Experimental Protocols

General Synthesis Strategy

The core scaffold is often synthesized via multi-step reactions. A common approach is the Castagnoli-Cushman reaction, which involves the condensation of a homophthalic anhydride with an imine or its equivalent.[5][7] For the 7-fluoro derivatives, 7-fluorohomophthalic anhydride serves as a key starting material.[5]

G start1 7-Fluorohomophthalic Anhydride reaction Castagnoli-Cushman Reaction start1->reaction start2 Formaldimine Equivalent (e.g., 1,3,5-Triazinane) start2->reaction intermediate 7-Fluoro-1-oxo-1,2,3,4- tetrahydroisoquinoline- 4-carboxylic acid reaction->intermediate coupling Amide Coupling (EDC, HOBt, etc.) intermediate->coupling product Final 7-Fluoro-1-oxo-3,4- dihydroisoquinoline-4- carboxamide Derivative coupling->product amine Desired Amine (e.g., 1,4'-Bipiperidine) amine->coupling

Caption: General synthetic workflow for target derivatives.
Experimental Protocol: In Vitro PARP1 Inhibition Assay (Chemiluminescent)

This protocol provides a self-validating system to determine the IC50 of a test compound against PARP1.

Principle: This assay measures the PARP1-catalyzed incorporation of biotinylated NAD+ onto histone proteins coated on a 96-well plate. The resulting biotinylated histones are detected with streptavidin-HRP and a chemiluminescent substrate.[1]

Materials:

  • Recombinant Human PARP1 Enzyme

  • Histone-coated 96-well plate (white)

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • Biotinylated NAD+

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • Wash Buffer (PBST: PBS with 0.05% Tween-20)

  • Streptavidin-HRP

  • Chemiluminescent HRP Substrate

  • Test Compound (e.g., 7-fluoro derivative) and Positive Control (e.g., Olaparib) dissolved in DMSO.

Procedure:

  • Plate Preparation: Wash histone-coated wells 3 times with 200 µL Wash Buffer. Add 200 µL of Blocking Buffer to each well and incubate for 90 minutes at room temperature. Wash the plate 3 times with Wash Buffer.[1]

  • Inhibitor Preparation: Prepare a 2-fold serial dilution of the test compound and Olaparib in PARP Assay Buffer. The final DMSO concentration in the well should not exceed 1% to avoid enzyme inhibition.[8]

  • Reaction Master Mix: Prepare a master mix containing PARP Assay Buffer, Activated DNA, Biotinylated NAD+, and PARP1 enzyme.

  • Reaction Setup:

    • Add 25 µL of serially diluted test compound or control to appropriate wells.

    • Add 25 µL of assay buffer with 1% DMSO to "Positive Control" (no inhibitor) wells.

    • Add 50 µL of assay buffer to "Blank" (no enzyme) wells.

  • Initiation: Add 25 µL of the Reaction Master Mix to all wells except the "Blank" wells.

  • Incubation: Incubate the plate for 60 minutes at room temperature.[9]

  • Detection:

    • Wash the plate 4 times with Wash Buffer.

    • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[1]

    • Wash the plate 4 times with Wash Buffer.

    • Add 50 µL of Chemiluminescent HRP Substrate to each well.

  • Data Acquisition: Immediately read the luminescence on a microplate reader.

  • Analysis: Subtract the "Blank" reading from all other readings. Calculate the percent inhibition for each compound concentration relative to the "Positive Control". Plot percent inhibition versus log[inhibitor] and fit the data to a dose-response curve to determine the IC50 value.

Experimental Protocol: MTT Assay for Cellular Cytotoxicity

Principle: The MTT assay assesses cell viability by measuring the metabolic activity of a cell population. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically.[10][11]

Materials:

  • Cancer cell line (e.g., MDA-MB-436, a BRCA1-mutant breast cancer line)

  • Complete culture medium

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[11]

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test Compound

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include a "vehicle control" (medium with the same final DMSO concentration).

  • Incubation: Incubate the cells for the desired exposure time (e.g., 72 hours).[12]

  • MTT Addition: Add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C, until purple precipitate is visible.[13][14]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of Solubilization Solution (e.g., DMSO) to each well.[12]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11] Measure the absorbance at a wavelength between 550-600 nm (e.g., 570 nm) using a microplate reader.[10]

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the log[compound] to determine the GI50 (concentration for 50% growth inhibition).

Favorable ADME & Druglikeness Profile

A significant advantage of the novel 7-fluoro-3,4-dihydroisoquinolin-1-one derivatives is their promising ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Studies have shown that lead compounds from this series exhibit clear benefits over established drugs like Olaparib.[5][15][16]

ParameterLead Fluoro-Derivative SeriesOlaparib (Reference)Advantage
Molecular Weight LowerHigherImproved potential for oral bioavailability (Lipinski's Rule of 5)
Hydrophilicity (LogP) More HydrophilicMore LipophilicPotentially better solubility and reduced off-target toxicity
Microsomal Stability HigherLowerSlower metabolic breakdown, potentially longer half-life
Plasma Stability HigherLowerIncreased stability in circulation
Plasma Protein Binding LowerHigherHigher fraction of unbound, active drug in circulation

Source: Synthesized from data in[5][15][16]

These favorable characteristics suggest that the 7-fluoro-3,4-dihydroisoquinolin-1-one scaffold can produce drug candidates with improved pharmacokinetic profiles, potentially leading to better efficacy and safety in a clinical setting.

Future Perspectives

The this compound scaffold represents a highly promising platform for the development of novel therapeutics, particularly in oncology. The demonstrated success as a core for PARP inhibitors opens several avenues for future research:

  • Lead Optimization: Further refinement of the carboxamide side chain to enhance potency against PARP1 and selectivity over PARP2.

  • In Vivo Evaluation: Advancing lead candidates into preclinical animal models of BRCA-deficient cancers to assess efficacy, pharmacokinetics, and tolerability.

  • Exploration of Other Activities: While PARP inhibition is the most prominent activity, the versatility of the dihydroisoquinolinone scaffold suggests potential for other applications. For instance, the parent scaffold has shown antioomycete activity against plant pathogens, indicating a broader biological potential that could be explored.[7][17]

  • Combination Therapies: Investigating the synergistic effects of these novel PARP inhibitors with other anticancer agents, such as chemotherapy or immunotherapy.

References

An In-depth Technical Guide to the Safe Handling of 7-fluoro-1,2-dihydroisoquinolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only. It is not a substitute for a compound-specific Material Safety Data Sheet (MSDS). All laboratory work should be conducted by trained professionals in accordance with institutional and regulatory safety standards. A thorough risk assessment should be performed before handling any chemical.

Introduction and Compound Profile

Compound Details:

PropertyValueSource
IUPAC Name 7-fluoro-1,2-dihydroisoquinolin-1-oneN/A
Molecular Formula C₉H₆FNO[2]
Molecular Weight 163.15 g/mol [2]
Appearance Likely a solid (based on related compounds)[3]

Hazard Identification and Risk Assessment

Due to the absence of a specific MSDS for 7-fluoro-1,2-dihydroisoquinolin-1-one, this section extrapolates potential hazards from data on analogous compounds, such as 7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride and other halogenated aromatic compounds.[4][5]

Potential Health Hazards:

Based on data for structurally related compounds, 7-fluoro-1,2-dihydroisoquinolin-1-one is anticipated to be hazardous.[4][6] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Hazard ClassificationPotential EffectsCitation
Acute Oral Toxicity Harmful if swallowed.[4][6]
Acute Dermal Toxicity Harmful in contact with skin.[4][6]
Acute Inhalation Toxicity Harmful if inhaled. May cause respiratory irritation.[4][6]
Skin Corrosion/Irritation Causes skin irritation.[4][6]
Serious Eye Damage/Irritation Causes serious eye irritation.[4][6]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory system irritation.[4][6]

Potential Physicochemical Hazards:

  • Reactivity: Incompatible with strong oxidizing agents, strong acids, and strong bases.[4][7]

  • Decomposition: Thermal decomposition may produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[7][8]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is essential for handling 7-fluoro-1,2-dihydroisoquinolin-1-one.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.[9]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible and in good working order.[3][7]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 7-fluoro-1,2-dihydroisoquinolin-1-one:

PPE CategorySpecificationsRationaleCitation
Eye and Face Protection Chemical safety goggles or a face shield.To prevent eye contact with dust or splashes.[4][5]
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact.[4][5]
Body Protection A laboratory coat.To protect skin and clothing from contamination.[5]
Respiratory Protection Not typically required when handled in a fume hood. If a fume hood is not available or in case of a spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.To prevent inhalation of dust or aerosols.[5]
Workflow for Safe Handling

The following diagram outlines a systematic workflow for the safe handling of 7-fluoro-1,2-dihydroisoquinolin-1-one.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review MSDS (of related compounds) and conduct risk assessment PPE Don appropriate PPE Prep->PPE WorkArea Prepare and inspect chemical fume hood PPE->WorkArea Weigh Weigh compound in fume hood WorkArea->Weigh Begin work Transfer Transfer to reaction vessel within the fume hood Weigh->Transfer React Perform reaction in the fume hood Transfer->React Decon Decontaminate glassware with appropriate solvent React->Decon Post-reaction Waste Segregate halogenated hazardous waste Decon->Waste Dispose Dispose of waste according to institutional procedures Waste->Dispose

Caption: A generalized workflow for the safe handling of halogenated aromatic compounds, from initial preparation to final disposal.[5]

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment and ensuring environmental protection.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][7]

  • Consider storing under an inert atmosphere, as some related compounds are moisture-sensitive.[4]

Disposal
  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[5]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list the full chemical name.[5]

  • Procedure: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[5]

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

Emergency SituationProcedureCitation
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.[11]

Potential Reaction Hazards

The chemical structure of 7-fluoro-1,2-dihydroisoquinolin-1-one suggests potential reactivity that should be considered during experimental design.

ReactionHazards Compound 7-fluoro-1,2-dihydroisoquinolin-1-one Oxidizer Strong Oxidizing Agents Compound->Oxidizer Incompatible Acid Strong Acids Compound->Acid Incompatible Base Strong Bases Compound->Base Incompatible Heat Excessive Heat Compound->Heat Leads to Decomposition Hazardous Decomposition (HF, NOx, COx) Heat->Decomposition

Caption: Potential hazardous reactions and incompatibilities of 7-fluoro-1,2-dihydroisoquinolin-1-one.

Conclusion

While 7-fluoro-1,2-dihydroisoquinolin-1-one holds promise as a building block in drug discovery, its handling requires a thorough understanding of its potential hazards. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and following the specific protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe working environment. Always prioritize a culture of safety and consult with your institution's safety professionals for guidance.

References

An In-depth Technical Guide to the Solubility of 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic is fraught with challenges. A significant hurdle, impacting between 70% and 90% of new chemical entities, is poor aqueous solubility.[1] This fundamental physicochemical property governs a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy.[1][2] The heterocyclic scaffold, 3,4-dihydroisoquinolin-1(2H)-one, is a prevalent motif in numerous biologically active natural products and has been utilized as a privileged structure in medicinal chemistry.[3] The introduction of a fluorine atom, as in 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one, is a common strategy to modulate a molecule's metabolic stability, binding affinity, and other key properties.[4][5][6] However, fluorination also profoundly impacts physical characteristics like solubility.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound across a range of relevant solvents. We will delve into the theoretical underpinnings of its solubility, provide robust experimental protocols, and offer insights into interpreting the resulting data.

Theoretical Solubility Profile: A Molecular-Level Analysis

Before embarking on empirical measurement, a theoretical assessment based on the molecule's structure can provide invaluable predictive insights. The principle of "like dissolves like" serves as our primary guide, stating that substances with similar polarities are more likely to be soluble in one another.[7]

Molecular Structure of this compound:

  • Core Scaffold: The dihydroisoquinolinone core contains a polar lactam (a cyclic amide) functional group. This group features a carbonyl oxygen and an N-H bond, making it capable of acting as both a hydrogen bond acceptor and donor.

  • Aromatic System: The benzene ring is largely nonpolar, contributing to solubility in less polar solvents.

  • Fluorine Substituent: The highly electronegative fluorine atom attached to the aromatic ring at the 7-position introduces a strong dipole. While the C-F bond is polar, the overall effect of fluorine on aqueous solubility can be complex. It can increase lipophilicity, yet in some contexts, it can participate in favorable interactions with polar solvents.[8][9]

Predicted Solubility:

Based on this structure, we can anticipate a mixed solubility profile. The presence of the hydrogen-bonding lactam group suggests solubility in polar protic solvents. The aromatic ring and the fluorine atom suggest some affinity for polar aprotic and potentially less polar solvents.

Solvent Class Example Solvents Predicted Solubility Rationale for Prediction
Polar Protic Water, Methanol, EthanolModerate to HighThe lactam N-H and C=O groups can form strong hydrogen bonds with the solvent's hydroxyl groups.
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong dipole-dipole interactions between the solvent and the polar lactam and C-F bonds. Lack of solvent hydrogen-bond donation prevents competition.
Nonpolar Hexane, TolueneLow to InsolubleThe molecule's overall polarity from the lactam and fluorine is too high to be overcome by the weak van der Waals forces offered by nonpolar solvents.
Chlorinated Dichloromethane (DCM)ModerateDCM can engage in dipole-dipole interactions and is a good solvent for many moderately polar organic compounds.

This predictive framework is a crucial first step, guiding solvent selection for experimental determination and providing a theoretical baseline for data interpretation. Advanced computational methods, such as those based on COSMO-RS or machine learning algorithms, can offer more quantitative predictions but require specialized software and expertise.[10][11][12]

substance This compound polar_protic Polar Protic Solvents (e.g., Water, Methanol) substance->polar_protic Strong H-Bonding (High Solubility) polar_aprotic Polar Aprotic Solvents (e.g., DMSO, Acetonitrile) substance->polar_aprotic Dipole-Dipole (High Solubility) nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) substance->nonpolar Weak van der Waals (Low Solubility)

Caption: Predicted solubility interactions based on molecular properties.

Experimental Determination of Solubility: A Validated Protocol

A systematic experimental approach is essential to obtain reliable quantitative data. The following protocols describe a qualitative assessment and a quantitative determination using the gold-standard shake-flask method.

Materials and Equipment
  • This compound (solid, high purity)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Scintillation vials or suitable glass vials with screw caps

  • A selection of analytical grade solvents (e.g., Water, pH 7.4 Buffer, Methanol, Ethanol, Acetonitrile, DMSO, Dichloromethane, Hexane)

Protocol 1: Qualitative Solubility Assessment

This rapid test provides a preliminary classification of solubility, useful for screening a wide range of solvents.

  • Preparation: Add approximately 1-2 mg of the compound to a small, clear glass vial.

  • Solvent Addition: Add the selected solvent dropwise (e.g., 100 µL increments).

  • Mixing: After each addition, cap the vial and vortex vigorously for 30-60 seconds.

  • Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

  • Classification:

    • Soluble: Complete dissolution in < 1 mL of solvent.

    • Sparingly Soluble: Partial dissolution, or complete dissolution requiring > 1 mL.

    • Insoluble: No visible dissolution.

Causality Note: This method is a rapid screen. It does not account for the kinetics of dissolution and may underestimate the solubility of compounds that dissolve slowly. It is a guide for selecting solvents for quantitative analysis.

Protocol 2: Quantitative Solubility by Shake-Flask Method

This is the benchmark method for determining thermodynamic equilibrium solubility.

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial (e.g., 5-10 mg to 1 mL of solvent). The key is to ensure solid material remains after equilibration, confirming saturation.

  • Equilibration: Cap the vials tightly and place them in a thermostatic shaker set to a constant temperature (typically 25 °C or 37 °C for physiological relevance). Shake for a predetermined period (24 to 72 hours) to allow the system to reach thermodynamic equilibrium. A 24-hour period is often sufficient, but longer times may be needed for certain compounds.[13]

  • Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid to settle. For colloidal suspensions, centrifugation (e.g., 15 minutes at 14,000 rpm) is required to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Do not disturb the solid pellet.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles. Self-Validation: The first few drops from the filter should be discarded to prevent errors from potential drug adsorption onto the filter membrane.

  • Dilution: Accurately dilute the filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical standard curve.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or UV-Vis). Calculate the concentration by comparing the response to a pre-prepared calibration curve of the compound.

  • Calculation: Multiply the measured concentration by the dilution factor to determine the equilibrium solubility of the compound in the chosen solvent. Report the results in units such as mg/mL or µg/mL.

start Start: Excess Solid + Solvent equilibration Equilibration (24-72h Shake @ 25°C) start->equilibration Step 1 separation Phase Separation (Settle or Centrifuge) equilibration->separation Step 2 sampling Collect & Filter Supernatant (0.22µm) separation->sampling Step 3 analysis Dilute & Quantify (HPLC / UV-Vis) sampling->analysis Step 4 end Result: Equilibrium Solubility analysis->end Step 5

Caption: Workflow for quantitative shake-flask solubility determination.

Data Summary and Interpretation

As no public experimental solubility data for this compound currently exists, the following table is provided as a template for researchers to populate with their findings.

Solvent Temperature (°C) Equilibrium Solubility (mg/mL) Method
Deionized Water25[Experimental Data]Shake-Flask/HPLC
PBS (pH 7.4)37[Experimental Data]Shake-Flask/HPLC
Methanol25[Experimental Data]Shake-Flask/HPLC
Ethanol25[Experimental Data]Shake-Flask/HPLC
Acetonitrile25[Experimental Data]Shake-Flask/HPLC
Dimethyl Sulfoxide (DMSO)25[Experimental Data]Shake-Flask/HPLC
Dichloromethane (DCM)25[Experimental Data]Shake-Flask/HPLC
Hexane25[Experimental Data]Shake-Flask/HPLC

Interpreting the Results:

  • Aqueous vs. Organic Solubility: A significant difference between solubility in water/PBS and organic solvents like DMSO or DCM is expected. High solubility in DMSO is common for library compounds but has little bearing on physiological solubility.

  • Impact of pH: Comparing solubility in pure water versus a pH 7.4 buffer can indicate if the compound has any ionizable groups within the physiological pH range. For this lactam, significant pH-dependent solubility is not expected unless degradation occurs.

  • Correlation with Polarity: The results should generally correlate with solvent polarity. A high solubility in methanol and ethanol followed by lower solubility in less polar solvents would confirm the predictions based on the molecule's hydrogen bonding capabilities.

  • Discrepancies with Theory: If, for example, the aqueous solubility is much lower than predicted, it could suggest that intramolecular hydrogen bonding or crystal lattice energy (for solids) plays a more significant role than intermolecular interactions with water. Strong crystal packing can dramatically reduce the solubility of an otherwise polar molecule.

Conclusion

Understanding the solubility of this compound is a foundational requirement for its advancement in any research or development pipeline. This guide provides a dual approach: a theoretical framework for prediction and a robust, validated experimental protocol for accurate determination. By analyzing the molecule's structure, we predict a versatile solubility profile, with high affinity for polar aprotic and protic solvents and limited solubility in nonpolar media. The detailed shake-flask protocol provides a reliable means to quantify this behavior. The resulting empirical data is indispensable for designing formulations, interpreting biological assay results, and building predictive structure-property relationship models that will accelerate the discovery process.

References

Methodological & Application

Introduction: The Significance of the Fluorinated Dihydroisoquinolinone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one Derivatives

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic molecules with a wide array of biological activities.[1] The introduction of a fluorine atom, specifically at the 7-position, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small size can alter metabolic stability, membrane permeability, and binding affinity to target proteins. Consequently, this compound and its derivatives are highly valuable intermediates in drug discovery, particularly for developing novel therapeutic agents targeting neurological disorders and cancer.[2]

This guide provides detailed application notes and protocols for three distinct and robust methods for synthesizing this key scaffold: a direct intramolecular Friedel-Crafts cyclization, a classic Bischler-Napieralski-type reaction, and a modern palladium-catalyzed intramolecular Heck reaction. Each method is presented with a focus on the underlying chemical principles, providing researchers with the necessary insights to adapt and troubleshoot these protocols for their specific applications.

Method 1: Intramolecular Friedel-Crafts Cyclization

This approach is one of the most direct methods for constructing the this compound core, relying on a powerful acid-catalyzed intramolecular electrophilic aromatic substitution.

Principle and Rationale

The core of this method is the cyclization of an N-acylated 2-phenylethylamine derivative, such as a carbamate. In the presence of a superacid like trifluoromethanesulfonic acid (TfOH), the carbonyl group of the carbamate is protonated, generating a highly electrophilic acylium ion or a related reactive intermediate. This electrophile then attacks the electron-rich aromatic ring at the ortho position to the ethylamine moiety. The fluorine atom at the para position deactivates the ring slightly but directs the ortho-cyclization, leading to the desired 7-fluoro product. This method is often characterized by high yields and relatively clean reactions.[3]

Experimental Workflow

cluster_0 Precursor Synthesis cluster_1 Cyclization Reaction A 1. React 4-Fluorophenethylamine with Methyl Chloroformate B 2. Isolate & Purify Precursor: N-[2-(4-fluorophenyl)ethyl]-carbamic acid methyl ester A->B C 3. Dissolve Precursor in Solvent B->C Proceed to Cyclization D 4. Add Trifluoromethanesulfonic Acid at 0°C C->D E 5. Heat Reaction Mixture (e.g., 70°C) D->E F 6. Quench, Extract & Purify E->F G This compound F->G Final Product

Caption: Workflow for Friedel-Crafts Cyclization.

Detailed Protocol: Synthesis of this compound

Materials and Reagents:

  • 4-Fluorophenethylamine

  • Methyl Chloroformate

  • Triethylamine (Et₃N) or similar base

  • Dichloromethane (DCM)

  • Trifluoromethanesulfonic acid (TfOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath

  • Rotary evaporator and chromatography equipment

Part A: Synthesis of the Carbamate Precursor

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-fluorophenethylamine (1.0 eq) and triethylamine (1.2 eq) in dry dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add methyl chloroformate (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting amine is consumed.

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-[2-(4-fluorophenyl)ethyl]-carbamic acid methyl ester, which can be purified by column chromatography if necessary.

Part B: Intramolecular Cyclization

  • Cool a flask containing trifluoromethanesulfonic acid (10 eq) to 0°C.

  • Slowly add the carbamate precursor from Part A (1.0 eq) to the cold acid with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 70°C for 24-28 hours.[3]

  • Cool the reaction mixture back to 0°C and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous mixture three times with dichloromethane or ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound. A reported yield for a similar reaction is 91%.[3]

Reaction Scheme

cluster_0 start N-[2-(4-fluorophenyl)ethyl]- carbamic acid methyl ester end 7-Fluoro-3,4-dihydro- isoquinolin-1(2H)-one start->end   TfOH, 70°C   

Caption: Friedel-Crafts cyclization reaction scheme.

Method 2: Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, providing a robust pathway to 3,4-dihydroisoquinolines from β-phenylethylamides.[4][5] While traditionally used for imine synthesis, modifications allow for the formation of the desired lactam.

Principle and Rationale

The reaction involves the cyclodehydration of a β-arylethylamide using a condensing agent like phosphorus oxychloride (POCl₃) or trifluoromethanesulfonic anhydride (Tf₂O).[6][7] The amide oxygen is activated by the Lewis acid, making it a good leaving group. The subsequent intramolecular electrophilic attack of the activated amide-carbon onto the electron-rich aromatic ring forms the new six-membered ring. The resulting intermediate then eliminates a proton to form the 3,4-dihydroisoquinoline product. To obtain the isoquinolin-1-one, the precursor must be an N-acyl derivative of a phenylacetic acid, which upon cyclization yields the lactam directly.

Experimental Workflow

cluster_0 Precursor Synthesis cluster_1 Cyclization Reaction A 1. React 4-Fluorophenylacetic acid with Thionyl Chloride (SOCl₂) B 2. Couple resulting Acyl Chloride with an Amino Ester (e.g., Glycine methyl ester) A->B C 3. Dissolve Precursor in Solvent (e.g., Toluene or Acetonitrile) B->C Proceed to Cyclization D 4. Add Dehydrating Agent (e.g., POCl₃) C->D E 5. Reflux the Reaction Mixture D->E F 6. Work-up and Purify E->F G Substituted 7-Fluoro-3,4-dihydro- isoquinolin-1(2H)-one F->G Final Product

Caption: Workflow for Bischler-Napieralski Reaction.

Detailed Protocol: Synthesis of a 2-Substituted-7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

Materials and Reagents:

  • 4-Fluorophenylacetic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Glycine methyl ester hydrochloride (or other amino ester)

  • Triethylamine (Et₃N)

  • Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)

  • Toluene or Acetonitrile (anhydrous)

  • Ice, saturated NaHCO₃ solution, brine

  • Anhydrous Na₂SO₄

Part A: Synthesis of the Amide Precursor

  • In a flask equipped with a reflux condenser and gas outlet, add 4-fluorophenylacetic acid (1.0 eq) and a catalytic amount of DMF to dry toluene.

  • Slowly add thionyl chloride (1.5 eq) and heat the mixture to reflux for 2-3 hours until gas evolution ceases. Cool to room temperature and concentrate under vacuum to obtain the crude 4-fluorophenylacetyl chloride.

  • In a separate flask, dissolve glycine methyl ester hydrochloride (1.0 eq) and triethylamine (2.2 eq) in dry DCM and cool to 0°C.

  • Slowly add a solution of the crude acyl chloride in DCM to the amine solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Perform an aqueous work-up as described in Method 1, Part A (steps 5-7) to isolate the amide precursor.

Part B: Cyclization

  • Dissolve the amide precursor (1.0 eq) in anhydrous toluene.

  • Slowly add phosphorus oxychloride (3.0 eq) and heat the mixture to reflux for 4-8 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully pour it onto a mixture of ice and water.

  • Neutralize with a saturated solution of NaHCO₃ and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to yield the target 2-substituted-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one derivative.

Reaction Scheme

cluster_0 start N-Substituted-2-(4-fluorophenyl)acetamide end Substituted 7-Fluoro-3,4-dihydro- isoquinolin-1(2H)-one start->end   POCl₃, Reflux   

Caption: Bischler-Napieralski reaction scheme.

Method 3: Palladium-Catalyzed Intramolecular Heck Reaction

Modern transition-metal catalysis offers powerful and versatile tools for constructing complex heterocyclic systems. The intramolecular Mizoroki-Heck reaction is an elegant method for forming C-C bonds to build cyclic structures, including the dihydroisoquinolinone core.[8][9]

Principle and Rationale

The Heck reaction couples an unsaturated halide (or triflate) with an alkene using a palladium catalyst.[9][10] In an intramolecular context, a molecule containing both an aryl halide and an alkene moiety can cyclize. For the synthesis of a dihydroisoquinolin-1(2H)-one, a suitable precursor would be an N-allyl-halobenzamide. The catalytic cycle involves:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) species.

  • Carbopalladation: The alkene moiety coordinates to the palladium and then inserts into the Aryl-Pd bond, forming a new C-C bond and a six-membered ring.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the new Pd-C bond is eliminated, regenerating the double bond (in an exocyclic or endocyclic position) and forming a Pd(II)-hydride species.

  • Reductive Elimination: The base in the reaction mixture regenerates the Pd(0) catalyst, completing the cycle. The position of the resulting double bond can often be controlled by the reaction conditions and substrate.

Experimental Workflow

cluster_0 Precursor Synthesis cluster_1 Cyclization Reaction A 1. Synthesize 2-Bromo-5-fluorobenzoic acid B 2. Couple with Allylamine to form N-allyl-2-bromo-5-fluorobenzamide A->B C 3. Combine Precursor, Pd Catalyst, Ligand, and Base in Solvent B->C Proceed to Cyclization D 4. Heat the Reaction Mixture under Inert Atmosphere C->D E 5. Monitor for Completion D->E F 6. Cool, Filter, and Purify E->F G 7-Fluoro-3,4-dihydro- isoquinolin-1(2H)-one F->G Final Product

Caption: Workflow for Intramolecular Heck Reaction.

Detailed Protocol: Synthesis via Intramolecular Heck Reaction

Materials and Reagents:

  • N-allyl-2-bromo-5-fluorobenzamide (precursor, synthesized from 2-bromo-5-fluorobenzoic acid and allylamine)

  • Palladium(II) acetate [Pd(OAc)₂] or similar Pd(0) source

  • Phosphine ligand (e.g., triphenylphosphine (PPh₃), Xantphos)

  • Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N))

  • Anhydrous solvent (e.g., DMF, acetonitrile, or toluene)

  • Standard Schlenk line or glovebox techniques for handling air-sensitive reagents

Procedure:

  • To an oven-dried Schlenk flask, add the N-allyl-2-bromo-5-fluorobenzamide precursor (1.0 eq), palladium(II) acetate (0.05 eq), the chosen phosphine ligand (0.10 eq), and potassium carbonate (2.0 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-120°C (temperature is dependent on solvent and catalyst system) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired this compound.

Reaction Scheme

cluster_0 start N-allyl-2-bromo-5-fluorobenzamide end 7-Fluoro-3,4-dihydro- isoquinolin-1(2H)-one start->end   Pd(OAc)₂, Ligand, Base, Heat   

References

Application Notes and Protocols: The Utility of 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold Enhanced by Fluorine

The 1,2,3,4-tetrahydroisoquinoline (THIQ) and its related oxidized forms, such as the 3,4-dihydroisoquinolin-1(2H)-one lactam, represent a cornerstone scaffold in medicinal chemistry.[1] These structures are prevalent in a vast array of natural products and synthetic compounds, exhibiting diverse and potent biological activities. Their rigid, defined three-dimensional shape allows them to present substituents to biological targets in a precise orientation, making them ideal starting points for drug discovery.

The strategic incorporation of fluorine into drug candidates is a powerful tactic used to enhance a molecule's pharmaceutical profile.[2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity to its target protein.[2]

7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one emerges at the intersection of these two powerful concepts. It is a versatile synthetic intermediate that combines the proven biological relevance of the isoquinolinone core with the pharmacokinetic and pharmacodynamic advantages conferred by a fluorine substituent. This guide provides an in-depth look at its synthesis, key applications, and detailed protocols for its use, with a primary focus on its role in the development of next-generation Poly(ADP-ribose) polymerase (PARP) inhibitors.[3][4]

Physicochemical Properties

A clear understanding of a building block's properties is fundamental to its effective use in synthesis and drug design.

PropertyValue
CAS Number 885273-83-6[5]
Molecular Formula C₉H₈FNO[5]
Molecular Weight 165.16 g/mol [5]
Appearance Off-white to light yellow solid (typical)
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in water and alkanes.

Synthesis of the Core Scaffold: An Efficient Cyclization Strategy

The most direct synthesis of this compound relies on an acid-catalyzed intramolecular cyclization of a suitable N-acylated 2-phenylethylamine precursor. This method, a variation of the Bischler-Napieralski or Pictet-Spengler type reactions, is highly efficient.

cluster_0 Synthesis Workflow start N-[2-(4-fluorophenyl)ethyl]carbamic acid, methyl ester reagent Trifluoromethanesulfonic Acid (TfOH) Heat (0 -> 70 °C) start->reagent Intramolecular Acylation product This compound reagent->product Cyclization & Demethylation

Caption: General workflow for the synthesis of the target lactam.

Protocol 3.1: Synthesis via Trifluoromethanesulfonic Acid-Mediated Cyclization

This protocol is adapted from a high-yield procedure reported in the literature.[5] The use of trifluoromethanesulfonic acid serves as both a powerful catalyst and a solvent for this Friedel-Crafts-type acylation.

Materials:

  • Carbamic acid, N-[2-(4-fluorophenyl)ethyl]-, methyl ester (1.0 eq)

  • Trifluoromethanesulfonic acid (TfOH)

  • Ice-water bath

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the starting carbamic ester.

  • Acid Addition: Cool the flask in an ice-water bath (0 °C). Slowly add trifluoromethanesulfonic acid with vigorous stirring. Causality Note: The slow addition at 0 °C is critical to control the initial exothermic reaction.

  • Heating: Once the addition is complete, remove the ice bath and slowly warm the reaction mixture to 70 °C. Maintain this temperature for approximately 24-28 hours, monitoring the reaction by TLC or LC-MS.

  • Quenching: After the reaction is complete, cool the mixture back to 0 °C. Very carefully and slowly, quench the reaction by adding the mixture to a stirred, ice-cold saturated solution of NaHCO₃. Safety Note: This is a highly exothermic neutralization. Add dropwise to control gas evolution (CO₂).

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. Causality Note: The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to afford the pure this compound. A reported yield for this transformation is ~91%.[5]

Core Applications in Medicinal Chemistry

Development of PARP Inhibitors: Exploiting Synthetic Lethality

Background: Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for repairing single-strand DNA breaks (SSBs).[6] In cancers with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of double-strand breaks that cannot be repaired, resulting in cell death. This concept is known as "synthetic lethality" and has made PARP inhibitors a successful class of targeted cancer therapies.[6][7]

Rationale for the Scaffold: The dihydroisoquinolinone core acts as a bioisostere for the nicotinamide moiety of the NAD+ cofactor, allowing it to bind effectively within the catalytic domain of the PARP enzyme. The 7-fluoro substituent can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability, leading to superior drug-like properties.[3][4]

The Principle of Synthetic Lethality cluster_0 BRCA-Proficient Cell cluster_1 BRCA-Deficient Cell + PARP Inhibitor dna_damage1 DNA Single-Strand Break (SSB) parp1 PARP-1 Mediated Repair dna_damage1->parp1 repair1 DNA Repaired parp1->repair1 survival1 Cell Survival repair1->survival1 dna_damage2 DNA Single-Strand Break (SSB) parp_inhibited PARP Inhibited dna_damage2->parp_inhibited dsb Replication Fork Collapse (Double-Strand Break) parp_inhibited->dsb hr_deficient Defective Homologous Recombination Repair dsb->hr_deficient apoptosis Apoptosis (Cell Death) hr_deficient->apoptosis

Caption: Synthetic lethality in BRCA-deficient cells via PARP inhibition.

Protocol 4.1: Synthesis of a 4-Carboxamide Derivative (Amide Coupling)

This protocol outlines a general procedure for derivatizing the scaffold at the C4 position, a key modification for many potent PARP inhibitors.[3] This example uses a standard amide coupling reaction.

Materials:

  • 7-Fluoro-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (obtainable via a Castagnoli-Cushman reaction or related methods)[4]

  • Desired amine (e.g., [1,4'-bipiperidine], 1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup and purification reagents.

Procedure:

  • Dissolution: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid starting material in anhydrous DMF.

  • Reagent Addition: Add the desired amine, followed by DIPEA and then HATU. Causality Note: DIPEA is a non-nucleophilic base used to deprotonate the amine and carboxylic acid, while HATU is a highly efficient coupling agent that minimizes racemization and side reactions.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Workup: Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography or preparative HPLC to yield the final amide compound.

A Versatile Intermediate for Kinase and CNS-Targeted Agents

The 7-fluoro-dihydroisoquinolinone scaffold is not limited to PARP inhibition. Its reduced form, 7-fluoro-1,2,3,4-tetrahydroisoquinoline, is a valuable building block for agents targeting the central nervous system (CNS) and for various kinase inhibitors.[8][9] The lactam functionality provides a convenient handle for chemical modification.

start This compound reduction Lactam Reduction (e.g., LiAlH₄, BH₃) start->reduction Chemical Transformation product 7-Fluoro-1,2,3,4-tetrahydroisoquinoline reduction->product derivatives CNS Agents & Kinase Inhibitors product->derivatives N-Alkylation, Arylation, Acylation, etc.

Caption: Scaffold modification workflow for accessing diverse chemical space.

Protocol 4.2: Reduction of the Lactam to the Tetrahydroisoquinoline

This protocol describes a standard method for reducing the lactam amide to the corresponding secondary amine.

Materials:

  • This compound (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (approx. 2.0 eq) or Borane-THF complex

  • Anhydrous Tetrahydrofuran (THF)

  • Ice-water bath

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add LiAlH₄ followed by anhydrous THF to create a suspension. Cool the suspension to 0 °C. Safety Note: LiAlH₄ is extremely reactive with water. All glassware must be rigorously dried, and the reaction must be run under an inert atmosphere.

  • Substrate Addition: Dissolve the lactam in a minimal amount of anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-8 hours, or until the starting material is consumed (monitor by TLC/LC-MS).

  • Quenching (Fieser workup): Cool the reaction to 0 °C. Cautiously and sequentially add water dropwise (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. Causality Note: This specific quenching procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes, then filter the white solid through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 7-fluoro-1,2,3,4-tetrahydroisoquinoline, which can be purified further if necessary.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, data from closely related fluorinated isoquinolines should be used to guide its handling.[10][11]

  • Hazard Identification: Assumed to be hazardous. Causes skin and eye irritation. May cause respiratory irritation. Harmful if swallowed, in contact with skin, or if inhaled.[10][12]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10] Avoid contact with skin, eyes, and clothing.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus. Hazardous decomposition products upon combustion include carbon oxides, nitrogen oxides (NOx), hydrogen chloride, and highly toxic hydrogen fluoride (HF).[10][11]

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers significant advantages in modern drug discovery. Its utility has been clearly demonstrated in the synthesis of potent PARP inhibitors, and its potential extends to a wide range of other therapeutic targets, including kinases and CNS receptors. The fluorine atom not only enhances the pharmacokinetic profile of the final compounds but also provides a unique spectroscopic handle for advanced biophysical studies, such as ¹⁹F NMR for monitoring protein-ligand interactions.[13] Future applications may see this scaffold incorporated into novel PROTACs, covalent inhibitors, or PET imaging agents, further solidifying the role of fluorinated isoquinolines in advancing medicinal chemistry.

References

Application Notes and Protocols: 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in neuroscience.

Introduction: A Privileged Scaffold for Neurotherapeutics

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The introduction of a fluorine atom at the 7-position not only modulates the compound's physicochemical properties, such as lipophilicity and metabolic stability, but can also significantly enhance its interaction with biological targets within the central nervous system (CNS). This document provides a detailed guide to the application of 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one in neuroscience research, with a primary focus on its potential as an inhibitor of Poly(ADP-ribose) polymerase (PARP), a key enzyme implicated in DNA repair and neuronal cell death pathways. While direct research on this specific molecule is emerging, the protocols and applications outlined here are based on the well-established activities of closely related analogs and the broader class of isoquinolinone derivatives.[1][2][3]

The isoquinoline framework is found in a variety of natural and synthetic compounds with a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and significant CNS effects.[3][4][5] Derivatives have been explored as multi-receptor agents targeting dopamine and serotonin receptors, highlighting their potential in treating psychiatric disorders.[6] Furthermore, specific isoquinoline derivatives have demonstrated neuroprotective properties in preclinical models of Parkinson's disease.[7] This application note will synthesize these insights to provide a robust framework for investigating this compound as a novel neuroprotective agent.

Mechanism of Action: Targeting PARP-1 in Neuronal Injury

A primary and highly promising mechanism of action for 3,4-dihydroisoquinolin-1(2H)-one derivatives is the inhibition of Poly(ADP-ribose) polymerase 1 (PARP-1).[1] PARP-1 is a critical enzyme in the DNA damage response (DDR) pathway, responsible for detecting and signaling DNA single-strand breaks.[8][9] In the context of neuroscience, overactivation of PARP-1 in response to severe DNA damage—often caused by oxidative stress, excitotoxicity, or neuroinflammation—can lead to a catastrophic depletion of cellular energy reserves (NAD+ and ATP) and a form of programmed cell death known as parthanatos.[8][10]

Inhibition of PARP-1 has emerged as a key therapeutic strategy for mitigating neuronal death in a range of neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases like Parkinson's and Alzheimer's disease. By blocking the enzymatic activity of PARP-1, this compound can prevent the depletion of cellular energy stores and halt the downstream signaling cascade that leads to cell death. The fluorine substitution at the 7-position may enhance the binding affinity and selectivity of the compound for the PARP-1 active site.[9]

Signaling Pathway of PARP-1 Mediated Cell Death

PARP1_Pathway cluster_0 Cellular Stressors cluster_1 DNA Damage & PARP Activation cluster_2 Mitochondrial Dysfunction & Cell Death stress Oxidative Stress Excitotoxicity Neuroinflammation dna_damage DNA Single-Strand Breaks stress->dna_damage parp1 PARP-1 Activation dna_damage->parp1 nad_depletion NAD+ Depletion parp1->nad_depletion par_formation PAR Polymer Formation parp1->par_formation atp_depletion ATP Depletion nad_depletion->atp_depletion parthanatos Parthanatos (Neuronal Cell Death) atp_depletion->parthanatos aif_release AIF Release from Mitochondria par_formation->aif_release aif_release->parthanatos inhibitor This compound inhibitor->parp1 Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation protocol1 Protocol 1: PARP-1 Enzymatic Assay (Determine IC50) protocol2 Protocol 2: Neuronal Cell Culture Assay (Assess Neuroprotection, EC50) protocol1->protocol2 western_blot Western Blot for PAR (Confirm Cellular Target Engagement) protocol2->western_blot protocol3 Protocol 3: MPTP Mouse Model (Evaluate Efficacy) western_blot->protocol3 Proceed if promising behavior Behavioral Testing (Motor Function) protocol3->behavior histology Immunohistochemistry (Neuronal Survival) protocol3->histology

References

The Strategic Utility of 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Prominence of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties.[1] The unique electronic nature of fluorine can profoundly influence a molecule's pKa, metabolic stability, membrane permeability, and binding affinity to its biological target.[1] Among the myriad of heterocyclic systems, the isoquinolinone core has emerged as a "privileged scaffold," frequently appearing in a wide array of biologically active natural products and synthetic compounds. When combined, the fluorine atom and the dihydroisoquinolinone backbone create a powerful building block for the development of novel therapeutics.

This guide provides an in-depth exploration of 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one as a versatile intermediate for the synthesis of bioactive molecules. We will delve into its synthesis, key reactive sites, and provide detailed protocols for its application in the generation of potent enzyme inhibitors, with a particular focus on Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically significant class of anticancer agents.

Physicochemical Properties and Synthetic Overview

This compound is a white to off-white solid with the molecular formula C₉H₈FNO and a molecular weight of 165.16 g/mol .

PropertyValue
Molecular Formula C₉H₈FNO
Molecular Weight 165.16 g/mol
CAS Number 885273-83-6
Appearance White to off-white solid

A common synthetic route to this building block involves the cyclization of N-[2-(4-fluorophenyl)ethyl]carbamate derivatives under acidic conditions.

Protocol 1: Synthesis of this compound

This protocol is adapted from a method described in the chemical literature.[2]

Workflow Diagram:

G cluster_0 Synthesis of this compound Start Carbamic acid, N-[2-(4-fluorophenyl)ethyl]-, methyl ester Step1 Reaction with trifluoromethanesulfonic acid Start->Step1 0 - 70 °C, 28 h Step2 Cyclization Step1->Step2 Intramolecular Friedel-Crafts acylation Product This compound Step2->Product

Caption: Synthesis of the title compound via acid-catalyzed cyclization.

Materials:

  • Carbamic acid, N-[2-(4-fluorophenyl)ethyl]-, methyl ester

  • Trifluoromethanesulfonic acid

  • Inert solvent (e.g., dichloromethane)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve the starting carbamate ester in an inert solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoromethanesulfonic acid to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70 °C.

  • Maintain the reaction at 70 °C for approximately 28 hours, monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, carefully quench the reaction by pouring it into ice-water.

  • Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield this compound.

Behind the Steps: The use of a strong acid like trifluoromethanesulfonic acid is crucial for promoting the intramolecular Friedel-Crafts acylation, which leads to the formation of the dihydroisoquinolinone ring system. The extended reaction time and elevated temperature are necessary to drive the cyclization to completion.

Key Applications in Bioactive Molecule Synthesis: The Case of PARP Inhibitors

The this compound scaffold is a key component in the development of inhibitors for Poly(ADP-ribose) polymerase (PARP). PARP enzymes are critical for DNA repair, and their inhibition is a validated therapeutic strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3]

A notable example is the development of a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides as potent PARP inhibitors.[2][4] The synthesis of these compounds leverages the reactivity of the dihydroisoquinolinone core.

Protocol 2: Synthesis of a this compound-based PARP Inhibitor Precursor

This protocol outlines the synthesis of a key carboxylic acid intermediate, which can then be coupled with various amines to generate a library of potential PARP inhibitors. The synthesis utilizes a modified Castagnoli-Cushman reaction.[2][4]

Reaction Scheme:

G cluster_1 Synthesis of PARP Inhibitor Precursor Reactant1 4-Fluorohomophthalic anhydride Intermediate Carboxylic Acid Intermediate (7-fluoro-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid) Reactant1->Intermediate Modified Castagnoli-Cushman Reaction Reactant2 1,3,5-Triazinane Reactant2->Intermediate Final_Product 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide (PARP Inhibitor) Intermediate->Final_Product Amide Coupling (e.g., HATU, DIPEA) Amine Amine (e.g., [1,4'-Bipiperidine]) Amine->Final_Product

Caption: Synthetic pathway to PARP inhibitors from the title scaffold.

Part A: Synthesis of 7-Fluoro-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Materials:

  • 4-Fluorohomophthalic anhydride

  • 1,3,5-Triazinane derivative (as a formaldimine equivalent)

  • Aprotic solvent (e.g., toluene or xylene)

  • Standard laboratory glassware for reflux and workup

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-fluorohomophthalic anhydride and the 1,3,5-triazinane derivative in an appropriate aprotic solvent.

  • Heat the mixture to reflux and maintain for the required reaction time, monitoring by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to obtain the desired carboxylic acid.

Part B: Amide Coupling to Synthesize a Lead PARP Inhibitor

This part describes the synthesis of a specific potent PARP inhibitor: 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one.[2][4]

Materials:

  • 7-Fluoro-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (from Part A)

  • [1,4'-Bipiperidine]

  • Amide coupling reagent (e.g., HATU, HBTU)

  • Tertiary amine base (e.g., DIPEA, triethylamine)

  • Aprotic solvent (e.g., DMF, dichloromethane)

Procedure:

  • Dissolve the carboxylic acid from Part A in the chosen aprotic solvent.

  • Add the amide coupling reagent (e.g., HATU) and the tertiary amine base (e.g., DIPEA) to the solution and stir for a few minutes to activate the carboxylic acid.

  • Add [1,4'-bipiperidine] to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the final PARP inhibitor.

Behind the Steps: The Castagnoli-Cushman reaction is a powerful method for the diastereoselective synthesis of substituted piperidines and related nitrogen heterocycles. In this modified application, it allows for the efficient construction of the substituted dihydroisoquinolinone core. The subsequent amide coupling is a standard and reliable transformation in medicinal chemistry, with HATU being a common and efficient coupling reagent that minimizes side reactions.

General Reactivity and Further Derivatization

The this compound scaffold offers several sites for further chemical modification, allowing for the generation of diverse molecular libraries for structure-activity relationship (SAR) studies.

Key Reactive Sites:

Caption: Potential sites for derivatization on the scaffold. Note: A placeholder for the chemical structure is used here. In a final document, an actual image would be embedded.

  • N-Alkylation/Arylation: The secondary amine of the lactam is a key site for introducing a wide variety of substituents. Standard N-alkylation conditions (e.g., an alkyl halide and a base like NaH or K₂CO₃) or transition-metal-catalyzed N-arylation reactions (e.g., Buchwald-Hartwig amination) can be employed to install diverse side chains that can modulate solubility, cell permeability, and target engagement.

  • Modification at the C1 Position: While the C1 position is a carbonyl in the title compound, related dihydroisoquinolines (without the carbonyl) can be readily synthesized and are reactive towards nucleophiles like Grignard or organolithium reagents at the C1 position of the imine tautomer. This allows for the introduction of alkyl or aryl groups at this position.

  • Aromatic Substitution: The fluorine atom at the 7-position can potentially be displaced by strong nucleophiles under certain conditions in a nucleophilic aromatic substitution (SNAᵣ) reaction, although this is generally less facile than on more electron-deficient aromatic rings.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its fluorinated isoquinolinone core provides a robust platform for the synthesis of complex molecules with desirable pharmacological properties. As demonstrated by its application in the development of potent PARP inhibitors, this scaffold allows for the strategic introduction of various functionalities to optimize biological activity, selectivity, and pharmacokinetic profiles. The synthetic protocols and derivatization strategies outlined in this guide are intended to provide researchers and drug development professionals with a solid foundation for leveraging the potential of this important chemical intermediate in their own discovery programs.

References

Application Notes and Protocols for the N-Alkylation of 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure, forming the core of numerous bioactive molecules and pharmaceutical agents.[1][2] The strategic introduction of substituents on the nitrogen atom of this lactam is a critical step in modifying the pharmacological properties of these compounds. This guide provides detailed protocols and scientific rationale for the N-alkylation of a key derivative, 7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, a building block of significant interest due to the influence of fluorine on metabolic stability and binding affinity.

The Scientific Foundation of Lactam N-Alkylation

The N-alkylation of a lactam, such as this compound, is fundamentally an SN2 reaction. The process involves the deprotonation of the weakly acidic N-H bond by a suitable base to form a nucleophilic amide anion. This anion then attacks an electrophilic alkylating agent (typically an alkyl halide or sulfonate), displacing a leaving group and forming the new N-alkyl bond.

The acidity of the lactam's N-H bond is a crucial factor. The presence of the electron-withdrawing fluorine atom at the 7-position of the isoquinolinone ring is expected to increase the acidity of the N-H proton compared to the unsubstituted analogue, potentially allowing for the use of milder bases. However, the choice of base, solvent, and alkylating agent must be carefully considered to avoid side reactions and ensure high yields.

Below are two robust protocols for the N-alkylation of this compound, each with its own advantages depending on the desired scale, available reagents, and the nature of the alkylating agent.

Protocol 1: Classical N-Alkylation using a Strong Base

This protocol employs a strong base, such as sodium hydride (NaH), to ensure complete deprotonation of the lactam, driving the reaction to completion. This method is highly effective for a wide range of alkyl halides.

Experimental Protocol

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon gas inlet

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF (or THF) to dissolve the starting material completely.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, indicating complete formation of the sodium salt.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise via a syringe or an addition funnel.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Visualization of the Workflow

G cluster_prep Preparation & Deprotonation cluster_alkylation Alkylation cluster_workup Work-up & Purification start Dissolve this compound in anhydrous DMF cool1 Cool to 0 °C start->cool1 add_base Add NaH (1.2 eq) cool1->add_base stir1 Stir at 0 °C then RT add_base->stir1 cool2 Cool to 0 °C stir1->cool2 add_halide Add alkyl halide (1.1 eq) cool2->add_halide react Stir at RT & Monitor by TLC add_halide->react quench Quench with sat. aq. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with H2O and Brine extract->wash dry Dry over Na2SO4 & Concentrate wash->dry purify Purify by Column Chromatography dry->purify end end purify->end Final N-alkylated product

Caption: Workflow for Classical N-Alkylation.

Protocol 2: Phase-Transfer Catalysis for Milder N-Alkylation

Phase-transfer catalysis (PTC) offers a milder and often more environmentally friendly alternative to the use of strong, moisture-sensitive bases.[3][4][5] This method is particularly advantageous for large-scale synthesis. A quaternary ammonium salt is used to transport the deprotonated lactam from the solid or aqueous phase (containing the base) to the organic phase where the alkylation reaction occurs.

Experimental Protocol

Materials:

  • This compound

  • Potassium carbonate (K2CO3) or Potassium hydroxide (KOH), finely powdered

  • Tetrabutylammonium bromide (TBAB) or another suitable phase-transfer catalyst

  • Alkyl halide

  • Toluene or Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), finely powdered potassium carbonate (3.0 eq), and tetrabutylammonium bromide (0.1 eq).

  • Solvent and Alkylating Agent: Add toluene (or DCM) and the alkyl halide (1.5 eq).

  • Reaction: Stir the mixture vigorously at room temperature or heat to reflux (typically 50-80 °C) until the reaction is complete, as monitored by TLC.

  • Filtration: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of the reaction solvent.

  • Washing: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mechanistic Rationale

G cluster_phases Phase-Transfer Catalysis Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous/Solid Phase Lactam Lactam-H (in Organic Phase) AlkylHalide R-X (Alkyl Halide) Product Lactam-R (N-Alkylated Product) AlkylHalide->Product QuatAnion [Q+ Lactam-] (Quaternary Ammonium Lactamide) QuatAnion->Product SN2 Attack QuatHalide Q+X- (Quaternary Ammonium Halide) QuatHalide_aq Q+X- QuatHalide->QuatHalide_aq Phase Transfer Base K2CO3/KOH (Base) Lactam_aq Lactam-H Base->Lactam_aq Deprotonation QuatAnion_aq [Q+ Lactam-] QuatAnion_aq->QuatAnion Phase Transfer

Caption: N-Alkylation via Phase-Transfer Catalysis.

Alternative Advanced Protocols

For substrates that are sensitive to strong bases or for the introduction of more complex alkyl groups, other methods such as the Mitsunobu reaction or Buchwald-Hartwig amination can be considered.

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of amides and lactams using an alcohol as the alkylating agent in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[6][7][8] This method is particularly useful for introducing secondary alkyl groups with inversion of stereochemistry.[8][9]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to form C-N bonds between aryl halides/triflates and amides/lactams.[10][11][12] While typically used for N-arylation, modifications can allow for N-alkylation.

Summary of Protocols

Parameter Protocol 1: Strong Base (NaH) Protocol 2: Phase-Transfer Catalysis
Base Sodium Hydride (NaH)K2CO3 or KOH
Solvent Anhydrous DMF or THFToluene or DCM
Catalyst NoneTetrabutylammonium Bromide (TBAB)
Temperature 0 °C to Room TemperatureRoom Temperature to Reflux
Advantages High reactivity, suitable for a wide range of alkyl halides.Milder conditions, easier work-up, suitable for scale-up.[13]
Disadvantages Requires strictly anhydrous conditions, use of a hazardous reagent.May require heating, catalyst removal might be necessary.

References

Application Notes & Protocols: High-Throughput Screening Assays for 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: Rationale for Screening 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one as a Modulator of the DNA Damage Response

The compound this compound belongs to the dihydroisoquinolinone class of heterocyclic molecules. While this specific molecule is not extensively characterized in the public domain for a defined biological target, the core scaffold of isoquinoline and its derivatives is prevalent in a multitude of biologically active compounds.[1][2] Notably, this structural motif is a key feature in several potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme family in the DNA damage response (DDR).[3][4]

PARP enzymes, particularly PARP1 and PARP2, are activated by DNA single-strand breaks.[3] Upon activation, they catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins, a process that recruits other DNA repair factors.[3] Inhibition of PARP has emerged as a successful therapeutic strategy in oncology, especially for cancers harboring mutations in the BRCA1 or BRCA2 genes, leading to a synthetic lethality phenotype.[4]

Given the structural similarities to known PARP inhibitors and the broad utility of the isoquinoline scaffold in medicinal chemistry[2][5], we hypothesize that this compound may exhibit inhibitory activity against PARP or otherwise modulate the cellular response to DNA damage. This document provides detailed protocols for high-throughput screening (HTS) to investigate this hypothesis. We will describe both a primary biochemical assay for direct PARP1 inhibition and a secondary cell-based, high-content imaging assay to assess the compound's effect on DNA repair within a cellular context.

II. Physicochemical Properties for HTS Readiness

Before commencing any screening campaign, it is critical to understand the fundamental physicochemical properties of the test compound. These properties will dictate stock solution preparation, assay buffer compatibility, and potential liabilities such as aggregation or autofluorescence.

PropertyValue/InformationSource/Justification
Molecular Formula C₉H₈FNO[6]
Molecular Weight 165.16 g/mol [6]
Solubility DMSO: 37.53 mg/mL (200.01 mM)[7] A high DMSO solubility is advantageous for creating concentrated stock solutions for HTS.
Purity ≥95%Recommended purity for HTS to avoid artifacts from impurities.
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[7] Proper storage is crucial to maintain compound integrity.

III. Primary HTS Assay: Homogeneous Fluorescent Assay for PARP1 Inhibition

This primary assay is designed for rapid, automated screening of a large compound library to identify direct inhibitors of PARP1 enzymatic activity. The methodology is based on the depletion of the PARP1 substrate, nicotinamide adenine dinucleotide (NAD+), which is coupled to a fluorescent reporter system.[3] Inhibitors of PARP1 will prevent NAD+ consumption, resulting in a high fluorescence signal.

A. Principle of the Assay

The assay quantifies PARP1 activity by measuring the amount of NAD+ remaining after the PARP reaction. This is achieved through a two-step enzymatic coupling system involving alcohol dehydrogenase (ADH) and diaphorase. In the presence of remaining NAD+, ADH reduces NAD+ to NADH. Subsequently, diaphorase oxidizes NADH back to NAD+, and in this cycling reaction, it reduces the non-fluorescent substrate resazurin to the highly fluorescent resorufin. The intensity of the resorufin fluorescence is directly proportional to the amount of NAD+ not consumed by PARP1, and thus, is a measure of PARP1 inhibition.[3]

B. Experimental Workflow

HTS_Workflow_PARP1 cluster_prep Assay Preparation cluster_assay PARP Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Plate Compound Plate Preparation (Serial Dilutions of This compound) Add_Compound Add Compound or Controls (DMSO, Positive Control) Compound_Plate->Add_Compound Reagent_Prep Reagent Preparation (PARP1 Enzyme, Activated DNA, NAD+, Assay Buffer) Dispense Dispense Reagents to 384-well Assay Plate Reagent_Prep->Dispense Dispense->Add_Compound Incubate_PARP Incubate at RT (60 min) Add_Compound->Incubate_PARP Add_Detection Add Detection Reagent (ADH, Diaphorase, Resazurin) Incubate_PARP->Add_Detection Incubate_Detection Incubate at RT (30 min) (Protected from light) Add_Detection->Incubate_Detection Read_Plate Read Fluorescence (Ex: 530-560 nm, Em: 590 nm) Incubate_Detection->Read_Plate Calculate_Z Calculate Z' Factor Read_Plate->Calculate_Z Determine_IC50 Determine % Inhibition and IC50 Values Calculate_Z->Determine_IC50

Caption: Workflow for the primary PARP1 biochemical HTS assay.

C. Detailed Protocol
  • Compound Plate Preparation:

    • Prepare a stock solution of this compound at 10 mM in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration range (e.g., 10 mM to 0.1 µM) in a 384-well compound plate.

    • Include wells with DMSO only (negative control) and a known PARP inhibitor like Olaparib (positive control).

  • Assay Execution (in a 384-well, black, flat-bottom plate):

    • To each well, add 5 µL of PARP Assay Buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 0.01% (v/v) Triton X-100).

    • Add 50 nL of compound solution from the compound plate using a pintool or acoustic liquid handler.

    • Add 5 µL of PARP1 Enzyme Mix (containing recombinant human PARP1 enzyme and nicked DNA) to initiate the reaction. The final enzyme concentration should be optimized for ~80% NAD+ consumption in the DMSO control wells.

    • Add 5 µL of NAD+ solution. The final NAD+ concentration should be at its Km value for the enzyme.

    • Seal the plate and incubate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of Detection Reagent (containing alcohol dehydrogenase, diaphorase, and resazurin in assay buffer).

    • Seal the plate, protect from light, and incubate for 30 minutes at room temperature.[3]

  • Data Acquisition:

    • Read the fluorescence intensity on a plate reader with excitation at ~540 nm and emission at ~590 nm.

D. Data Analysis and Quality Control
  • Percent Inhibition Calculation: % Inhibition = 100 * (Signal_Compound - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control)

  • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation.

  • Quality Control (Z' Factor): The Z' factor is a measure of assay robustness and should be calculated for each plate. Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control| An assay is considered robust and suitable for HTS if the Z' factor is > 0.5.[8]

IV. Secondary HTS Assay: High-Content Imaging of DNA Damage Foci

This secondary assay validates hits from the primary screen in a more physiologically relevant, cell-based context. It quantifies the effect of the compound on the formation of DNA damage foci (specifically γH2AX) in cells challenged with a DNA-damaging agent. Compounds that potentiate the effect of DNA-damaging agents (a characteristic of PARP inhibitors) will lead to an increase in the number and intensity of these foci.

A. Principle of the Assay

When DNA double-strand breaks (DSBs) occur, the histone variant H2AX is rapidly phosphorylated at serine 139, forming γH2AX.[9] This phosphorylation event serves as a platform for the recruitment of DNA repair proteins. In cells with compromised DNA repair (e.g., due to PARP inhibition), DSBs accumulate, leading to a quantifiable increase in γH2AX foci. This assay uses immunofluorescence and automated microscopy to measure these foci.

B. Signaling Pathway

DNA_Damage_Response cluster_pathway DNA Damage Response Pathway DNA_Damage DNA Damaging Agent (e.g., Etoposide) SSB Single-Strand Breaks (SSBs) DNA_Damage->SSB PARP1 PARP1 Activation SSB->PARP1 PARylation PAR Synthesis PARP1->PARylation Replication_Fork Replication Fork Collapse PARP1->Replication_Fork inhibition leads to Repair_Recruitment Recruitment of BER Proteins PARylation->Repair_Recruitment recruits DSB Double-Strand Breaks (DSBs) Replication_Fork->DSB ATM_ATR ATM/ATR Kinase Activation DSB->ATM_ATR gH2AX H2AX Phosphorylation (γH2AX Foci) ATM_ATR->gH2AX Test_Compound This compound (Hypothesized PARP Inhibitor) Test_Compound->PARP1 inhibits

Caption: Simplified signaling pathway of PARP-mediated DNA repair.

C. Detailed Protocol
  • Cell Culture and Plating:

    • Use a cancer cell line known to be sensitive to PARP inhibitors (e.g., BRCA1-deficient MDA-MB-436 or UWB1.289).

    • Seed cells into 384-well, clear-bottom imaging plates at a density that ensures they are sub-confluent at the time of analysis. Allow cells to adhere overnight.

  • Compound Treatment and DNA Damage Induction:

    • Treat cells with serially diluted this compound for 2 hours.

    • Add a DNA-damaging agent (e.g., a low dose of etoposide or methyl methanesulfonate) to all wells except the vehicle control.

    • Incubate for an appropriate time (e.g., 24 hours) to allow for the accumulation of DNA damage.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

    • Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

    • Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system. Capture at least two channels (one for the nuclei and one for the γH2AX foci).

    • Use automated image analysis software to:

      • Identify individual nuclei based on the Hoechst stain.

      • Within each nucleus, identify and quantify the number, intensity, and area of γH2AX foci.

D. Data Analysis and Interpretation
  • Primary Readout: The average number of γH2AX foci per cell.

  • Dose-Response: Plot the average foci count per cell against the compound concentration to determine the concentration at which the compound potentiates DNA damage.

  • Interpretation: A significant, dose-dependent increase in γH2AX foci in the presence of the DNA-damaging agent compared to the agent alone suggests that this compound is inhibiting a key DNA repair pathway, consistent with the action of a PARP inhibitor.

V. Conclusion and Forward Look

The protocols detailed herein provide a robust, two-tiered strategy for evaluating this compound as a potential inhibitor of PARP and a modulator of the DNA damage response. A positive result in the primary biochemical screen, confirmed by an increase in DNA damage foci in the secondary cell-based assay, would provide strong evidence for this mechanism of action. Such findings would warrant further investigation, including selectivity profiling against other PARP family members, detailed mechanistic studies, and structure-activity relationship (SAR) analysis of related analogs to develop more potent and selective agents.[10]

VI. References

  • High-throughput analysis of DNA repair in microplates towards identification of inhibitors. Environmental Mutagen Research. Available at: 11

  • Homogeneous fluorescent assay for high throughput screening of PARP inhibitors. Cancer Research. Available at: 3

  • High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. PubMed. Available at: --INVALID-LINK--

  • HTS discovery of PARP1-HPF1 complex inhibitors in cancer. SLAS Discovery. Available at: --INVALID-LINK--

  • Quantitative, titratable and high-throughput reporter assays to measure DNA double strand break repair activity in cells. The Francis Crick Institute. Available at: --INVALID-LINK--

  • A High-Throughput Screening Strategy to Identify Protein-Protein Interaction Inhibitors That Block the Fanconi Anemia DNA Repair Pathway. ResearchGate. Available at: --INVALID-LINK--

  • Validation of a high-throughput screening strategy with control DSB... ResearchGate. Available at: --INVALID-LINK--

  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. National Institutes of Health (NIH). Available at: --INVALID-LINK--

  • High Throughput PARP Screening Assay. Lab Manager. Available at: --INVALID-LINK--

  • PARP assay kits. Cambridge Bioscience. Available at: --INVALID-LINK--

  • 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Chem-Impex. Available at: --INVALID-LINK--

  • 7-fluoro-1,2,3,4-tetrahydro-isoquinoline hydrochloride. TargetMol. Available at: --INVALID-LINK--

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health (NIH). Available at: --INVALID-LINK--

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available at: --INVALID-LINK--

  • 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. Chem-Impex. Available at: --INVALID-LINK--

  • 7-FLUORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis. ChemicalBook. Available at: --INVALID-LINK--

  • 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. CymitQuimica. Available at: --INVALID-LINK--

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. MDPI. Available at: --INVALID-LINK--

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium reca. RSC Publishing. Available at: --INVALID-LINK--

References

Application Note: A Robust and Validated LC-MS/MS Method for the High-Throughput Quantification of 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes the development and validation of a selective, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one in human plasma. The methodology employs a simple protein precipitation technique for sample preparation, followed by rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method was validated according to the principles outlined in the FDA's Bioanalytical Method Validation guidance and demonstrated excellent linearity, accuracy, precision, and stability over the analytical range.[1][2] This robust protocol is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development programs.

Introduction: The Rationale for a Targeted Quantification Method

This compound is a heterocyclic compound of interest in pharmaceutical research, potentially serving as a key intermediate or a drug candidate itself. To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile, a reliable bioanalytical method capable of measuring its concentration in complex biological matrices like plasma is essential.[3]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for small molecule quantification due to its inherent selectivity, sensitivity, and wide dynamic range.[4][5] The use of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides unparalleled specificity by monitoring a unique precursor-to-product ion transition for the analyte, effectively filtering out noise from the complex plasma matrix.[6][7]

This guide provides a comprehensive walkthrough of the method development process, from initial mass spectrometer tuning and chromatographic optimization to sample preparation and final method validation, explaining the scientific rationale behind each experimental decision.

Foundational Principles: Analyte & Internal Standard

Analyte Properties
  • Compound: this compound

  • Molecular Formula: C₉H₈FNO

  • Monoisotopic Mass: 165.06 Da

  • Chemical Structure:

    alt text

  • Physicochemical Rationale: The presence of a basic nitrogen atom within the isoquinolinone ring makes the molecule readily protonated, making it an ideal candidate for positive mode Electrospray Ionization (ESI).

The Critical Role of the Internal Standard (IS)

An internal standard is crucial for correcting analytical variability that can arise during sample preparation, injection, and ionization.[8][9] The ideal IS co-elutes and behaves identically to the analyte throughout the entire process. For this reason, a stable isotope-labeled (SIL) version of the analyte is the preferred choice.[10] A SIL-IS has nearly identical chemical properties but a different mass, ensuring it experiences the same extraction efficiency and matrix effects as the analyte without interfering with its signal.[10]

  • Selected Internal Standard: this compound-d₄ (deuterated)

  • Monoisotopic Mass: 169.08 Da

Method Development: A Three-Pillar Approach

The development of a robust LC-MS/MS method is an iterative process focused on optimizing three key areas: mass spectrometric detection, chromatographic separation, and sample preparation.

References

Application Notes and Protocols: Leveraging 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Fragments in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying novel lead compounds, complementing traditional high-throughput screening (HTS) with its efficiency in exploring chemical space.[1][2][3][4] FBDD focuses on screening small, low-complexity molecules ("fragments") that, despite typically weak binding affinities, form high-quality, atom-efficient interactions with their biological targets.[3][4][5] This approach often provides more promising starting points for optimization, particularly for challenging targets long considered "undruggable."[3]

Within the FBDD paradigm, the incorporation of fluorine into fragment libraries offers distinct advantages. The fluorine atom, being absent in biological systems, provides a clean background for highly sensitive biophysical techniques, most notably ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7][8] This allows for the rapid and robust detection of weak binding events that might otherwise be missed. Furthermore, fluorine's unique electronic properties can enhance binding affinity, modulate physicochemical properties like metabolic stability, and serve as a valuable probe for understanding molecular interactions.

This guide provides a detailed exploration of the application of 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one , a fluorinated fragment, in a typical FBDD workflow. We will delve into the rationale behind experimental choices, provide step-by-step protocols for key biophysical screening and validation techniques, and outline strategies for advancing fragment hits toward potent lead compounds.

Molecular Profile: this compound

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--
CAS Number 885273-83-6[9][]
Molecular Formula C₉H₈FNO[9]
Molecular Weight 165.16 g/mol [9]
Structure this compound structure--INVALID-LINK--

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a "privileged" structure, frequently found in biologically active natural products and synthetic compounds.[11][12] The introduction of a fluorine atom at the 7-position provides an ideal handle for ¹⁹F NMR-based screening and can influence the molecule's interaction with target proteins. Its rigid, bicyclic core presents a well-defined shape for probing binding pockets, while the lactam functionality offers hydrogen bonding capabilities.

The FBDD Workflow: From Fragment Screening to Hit Validation

A successful FBDD campaign is a multi-stage process that progressively refines a large pool of fragments down to a few promising candidates for chemical elaboration. The journey involves a primary screen to identify binders, followed by orthogonal validation to eliminate false positives and detailed characterization of the binding interaction.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead A Fluorinated Fragment Library (incl. This compound) B Primary Screen (e.g., ¹⁹F NMR, Thermal Shift) A->B High Throughput C Orthogonal Screen (e.g., SPR) B->C Confirm Binders D Affinity & Stoichiometry (e.g., ITC) C->D Quantify Interaction E Structural Biology (X-ray Crystallography) D->E Determine Binding Mode F Structure-Guided Design (Fragment Growing/Linking) E->F Optimize

Caption: A typical workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Application Protocol 1: Primary Screening using ¹⁹F NMR Spectroscopy

Rationale: ¹⁹F NMR is a premier technique for the primary screening of fluorinated fragment libraries.[6][13] The absence of a natural fluorine background in biological systems ensures that any observed signal originates from the fragment.[6] Changes in the ¹⁹F chemical shift, line broadening, or signal intensity upon addition of the target protein are sensitive indicators of a binding event.[7][14] Screening fragments in cocktails significantly increases throughput.[3][15]

Objective: To identify fragments from a fluorinated library that bind to a target protein by observing changes in their ¹⁹F NMR spectra.

Materials:

  • Target Protein (≥95% purity, at a stock concentration of 10-50 µM in NMR buffer)

  • Fluorinated Fragment Library (including this compound) dissolved in d₆-DMSO.

  • NMR Buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4)

  • NMR tubes

  • NMR Spectrometer with a cryoprobe capable of ¹⁹F detection

Step-by-Step Protocol:

  • Fragment Cocktail Preparation:

    • Prepare cocktails of 10-20 fluorinated fragments in d₆-DMSO. Ensure that the ¹⁹F NMR signals of the fragments in each cocktail are well-resolved.

    • The final concentration of each fragment in the NMR tube should be between 100-200 µM.

  • Sample Preparation:

    • For each cocktail, prepare two NMR tubes:

      • Reference Sample: Add the fragment cocktail to the NMR buffer.

      • Test Sample: Add the fragment cocktail to the protein solution (final protein concentration of 5-10 µM).

    • Ensure the final DMSO concentration is identical in all samples and does not exceed 1-2% to avoid protein denaturation.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum for both the reference and test samples for each cocktail.

    • Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis and Hit Identification:

    • Overlay the spectra from the reference and test samples for each cocktail.

    • A "hit" is identified by:

      • A significant change in the chemical shift of a fragment's ¹⁹F signal.

      • Noticeable line broadening (an increase in the signal's width at half-height), indicating an interaction.

      • A significant decrease in signal intensity.

    • Once a hit-containing cocktail is identified, deconvolute by testing each fragment from that cocktail individually to pinpoint the specific binder(s).

Trustworthiness Check: The primary source of false positives can be compound aggregation or nonspecific binding. Hits should always be validated using an orthogonal biophysical method.

Application Protocol 2: Hit Validation using Thermal Shift Assay (TSA)

Rationale: Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for validating fragment hits.[16][17] It measures the thermal stability of a protein by monitoring its unfolding temperature (Tₘ).[17] Ligand binding typically stabilizes the protein, resulting in a measurable increase in its Tₘ.[17][18] This provides an independent confirmation of the binding event observed in the primary screen.

Objective: To validate the binding of this compound to the target protein by measuring the change in the protein's melting temperature (ΔTₘ).

Materials:

  • Target Protein (in a suitable buffer, e.g., HEPES or PBS)

  • Validated hit fragment (this compound) from a DMSO stock.

  • SYPRO Orange dye (e.g., 5000x stock in DMSO).

  • Real-Time PCR (qPCR) instrument.

  • 96-well PCR plates.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a master mix containing the target protein (final concentration 2-5 µM) and SYPRO Orange dye (final concentration 5x) in the assay buffer.[19]

    • Prepare serial dilutions of the fragment stock solution. The final fragment concentrations should typically range from 1 µM to 1 mM.

  • Plate Setup:

    • Aliquot the protein/dye master mix into the wells of a 96-well PCR plate.

    • Add the fragment dilutions to the appropriate wells. Include a "no fragment" control (DMSO vehicle only).

    • Seal the plate securely with an optically clear adhesive film.

  • Thermal Denaturation:

    • Place the plate in the qPCR instrument.

    • Program the instrument to ramp the temperature from 25 °C to 95 °C, with a ramp rate of approximately 0.5-1.0 °C per minute.[18]

    • Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The resulting curve will be sigmoidal.

    • The melting temperature (Tₘ) is the midpoint of the transition, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative.

    • Calculate the thermal shift (ΔTₘ) by subtracting the Tₘ of the control (protein + DMSO) from the Tₘ of the protein with the fragment.

    • A concentration-dependent increase in Tₘ is a strong indicator of specific binding. A ΔTₘ of ≥ 2 °C is generally considered a significant shift for a fragment.

Fragment ConcentrationTₘ (°C)ΔTₘ (°C)
0 µM (Control)52.10.0
50 µM53.0+0.9
200 µM54.5+2.4
500 µM55.8+3.7
Caption: Example TSA data for a fragment hit showing a dose-dependent increase in thermal stability.

Application Protocol 3: Affinity Determination using Surface Plasmon Resonance (SPR)

Rationale: SPR is a label-free biophysical technique that provides real-time kinetic and affinity data for molecular interactions.[20][21] It is an invaluable tool in FBDD for confirming hits, determining binding affinity (Kₖ), and assessing binding kinetics (kₐ and kₖ).[22][23] For fragments, which often have fast on/off rates, SPR is particularly well-suited.[20]

Objective: To determine the equilibrium dissociation constant (Kₖ) for the interaction between this compound and the immobilized target protein.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5).

  • Running buffer (e.g., HBS-EP+).

  • Target protein.

  • Fragment solution at various concentrations.

Step-by-Step Protocol:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a low to medium immobilization density to minimize mass transport effects.

    • Activate a reference flow cell with EDC/NHS and then deactivate it with ethanolamine to serve as a control for nonspecific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a dilution series of the fragment in running buffer. Due to the expected weak affinity, concentrations may range from low µM to high mM. Ensure the DMSO concentration is matched across all samples and the running buffer.

    • Inject the fragment solutions over the target and reference flow cells at a constant flow rate.

    • Include several buffer-only (blank) injections for double referencing.

  • Data Processing and Analysis:

    • Subtract the signal from the reference flow cell and the average of the blank injections from the target flow cell data.

    • For fragments with fast kinetics, the binding will likely reach equilibrium during the injection.

    • Plot the response at equilibrium (Rₑₒ) against the fragment concentration.

    • Fit the data to a steady-state affinity model (e.g., a 1:1 binding model) to determine the dissociation constant (Kₖ).

SPR_Analysis X_Axis Fragment Concentration Y_Axis Response (RU) at Equilibrium p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 0,0 0,0 8,0 8,0 0,0->8,0 0,5 0,5 0,0->0,5

Caption: A representative steady-state affinity plot from an SPR experiment.

Application Protocol 4: Structural Characterization by X-ray Crystallography

Rationale: X-ray crystallography provides the ultimate validation of a fragment hit by delivering a high-resolution, three-dimensional structure of the protein-fragment complex.[24][25][26] This structural information is the cornerstone of the hit-to-lead phase, revealing the precise binding mode, key interactions, and vectors for chemical elaboration.[22][24][27]

Objective: To determine the co-crystal structure of the target protein in complex with this compound.

Materials:

  • High-purity (>98%), concentrated protein solution.

  • Fragment stock solution (typically 100 mM in DMSO).

  • Crystallization screens and plates.

  • Cryoprotectant.

  • Synchrotron X-ray source.

Step-by-Step Protocol:

  • Co-crystallization or Soaking:

    • Soaking (preferred for initial screening): Grow apo-protein crystals first. Prepare a soaking solution containing the fragment at a concentration of 1-10 mM in a solution similar to the crystal mother liquor. Transfer the apo-crystals into this solution and incubate for a period ranging from minutes to hours.

    • Co-crystallization: Add the fragment directly to the protein solution before setting up crystallization trials.

  • Cryo-protection and Data Collection:

    • Briefly transfer the soaked or co-grown crystal into a cryoprotectant solution to prevent ice formation.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron beamline.

  • Structure Determination and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the known apo-protein structure as a model.

    • Carefully examine the resulting electron density maps for evidence of the bound fragment. Since fragments bind weakly, their occupancy might be low, requiring specialized analysis.[24]

    • If clear density for the fragment is present, model it into the density and refine the structure.

  • Analysis of the Binding Mode:

    • Analyze the refined structure to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the fragment and the protein.

    • Identify solvent-exposed vectors on the fragment that can be used for chemical modification in the hit-to-lead stage.

From Hit to Lead: The Path Forward

Once a fragment like this compound is validated and its binding mode is structurally characterized, the hit-to-lead optimization phase begins.[28][29] The goal is to evolve the low-affinity fragment into a high-potency lead compound.[30]

Strategies for Optimization:

  • Fragment Growing: This is the most common strategy, where the initial fragment is extended into adjacent sub-pockets of the binding site to form additional favorable interactions.[5][30][31] The crystal structure is critical for guiding this process.

  • Fragment Merging: If two different fragments are found to bind in adjacent pockets, they can be combined into a single, larger molecule with potentially much higher affinity.[30][31]

  • Fragment Linking: Similar to merging, this involves connecting two fragments that bind to distinct, nearby sites with a chemical linker.[30][31]

Hit_To_Lead cluster_0 Structure-Based Design A Fragment Hit (e.g., 7-fluoro-3,4-dihydro- isoquinolin-1(2H)-one) Bound in Pocket A B Identify Vector for Growth (From Crystal Structure) A->B C Synthesize Analogs B->C D Assay Analogs (SPR, TSA, Functional Assay) C->D D->B New SAR Data E Improved Affinity Lead Compound D->E Iterative Cycles

Caption: The iterative cycle of structure-based fragment growing.

The journey from a fragment hit to a clinical candidate is an iterative process of design, synthesis, and testing, heavily guided by structural biology and biophysical data. The use of well-characterized, strategically designed fragments like this compound provides a robust starting point for this rewarding endeavor in modern drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental hurdles. My insights are drawn from established chemical principles and field-proven strategies to ensure your success in obtaining this valuable scaffold.

Introduction to the Synthesis

The synthesis of this compound, a key intermediate in medicinal chemistry, typically involves an intramolecular cyclization reaction. The most common and versatile approach is a modification of the Bischler-Napieralski reaction, which utilizes a β-phenylethylamide precursor. The presence of the electron-withdrawing fluorine atom on the aromatic ring presents unique challenges that necessitate careful optimization of reaction conditions to achieve high yields.

This guide will focus on the Bischler-Napieralski-type cyclization of N-[2-(4-fluorophenyl)ethyl]acetamide and will also discuss alternative strategies.

Core Synthesis Pathway: A Bischler-Napieralski Approach

The primary route involves a two-step process: the acylation of 2-(4-fluorophenyl)ethan-1-amine followed by an acid-catalyzed intramolecular cyclization.

Synthesis_Pathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Cyclization amine 2-(4-fluorophenyl)ethan-1-amine amide N-[2-(4-fluorophenyl)ethyl]acetamide amine->amide Base (e.g., Triethylamine) acetyl_chloride Acetyl Chloride / Acetic Anhydride acetyl_chloride->amide amide_step2 N-[2-(4-fluorophenyl)ethyl]acetamide product This compound amide_step2->product Dehydrating Acid Catalyst (e.g., P2O5, POCl3, Tf2O)

Caption: General two-step synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Low or No Yield of the Desired Product

Q1: I am getting a very low yield, or no product at all, in the cyclization step. What are the likely causes?

A1: Low yields in the Bischler-Napieralski-type cyclization of N-[2-(4-fluorophenyl)ethyl]acetamide are often due to the deactivating effect of the fluorine atom on the aromatic ring. Fluorine is an electron-withdrawing group, which makes the aromatic ring less nucleophilic and therefore less reactive towards intramolecular electrophilic substitution.[1]

Troubleshooting Steps:

  • Choice of Dehydrating Agent: For substrates with electron-withdrawing groups, standard dehydrating agents like phosphorus oxychloride (POCl₃) alone may be insufficient.[2] A more potent dehydrating system is often required.

    • Recommendation: A mixture of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is a more effective option.[2][3] Alternatively, modern and milder reagents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine can be highly effective, even at lower temperatures.[4]

  • Reaction Temperature and Time: Insufficient heating can lead to an incomplete reaction. Conversely, excessively high temperatures or prolonged reaction times can cause decomposition and the formation of tar.

    • Recommendation: If using P₂O₅/POCl₃, ensure the reaction is brought to a vigorous reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid unnecessary heating after the starting material is consumed.

  • Purity of Starting Materials: Ensure your N-[2-(4-fluorophenyl)ethyl]acetamide is pure and dry. Any residual amine from the first step can react with the dehydrating agent and inhibit the reaction. Similarly, ensure all solvents and reagents are anhydrous.

Q2: I observe the formation of a significant amount of a side product, which I suspect is a styrene derivative. How can I prevent this?

A2: The formation of a styrene derivative is a classic side reaction in the Bischler-Napieralski synthesis, known as the retro-Ritter reaction .[2][4] This occurs through the fragmentation of the nitrilium ion intermediate.

Retro_Ritter nitrilium Nitrilium Ion Intermediate styrene 4-Fluorostyrene nitrilium->styrene Fragmentation acetonitrile Acetonitrile nitrilium->acetonitrile Fragmentation

Caption: The retro-Ritter side reaction.

Troubleshooting Steps:

  • Solvent Choice: Using a nitrile-based solvent, such as acetonitrile, can help to suppress the retro-Ritter reaction by shifting the equilibrium away from the fragmentation products.[2][4]

  • Milder Reagents: Employing milder cyclization conditions can also minimize this side reaction. The use of oxalyl chloride to form an N-acyliminium intermediate is another strategy to avoid the formation of the nitrilium species that leads to the retro-Ritter product.[2]

Purification and Characterization Issues

Q3: I am having difficulty purifying the final product. What are the recommended methods?

A3: this compound is a solid at room temperature and can often be purified by recrystallization or column chromatography.

Purification Strategies:

  • Recrystallization: A common and effective method for purifying solid organic compounds.

    • Solvent Selection: Experiment with different solvent systems. A good starting point would be a mixture of a solvent in which the compound is soluble at high temperatures and sparingly soluble at low temperatures (e.g., ethyl acetate/hexanes, ethanol/water).

  • Column Chromatography: If recrystallization is ineffective or if you have oily impurities, column chromatography is the preferred method.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. The polarity can be adjusted based on the TLC analysis of the crude product.

Q4: My NMR spectrum of the purified product looks complex or shows broad peaks. What could be the issue?

A4: While the 1H NMR spectrum of this compound should be relatively straightforward, peak broadening can sometimes be observed in dihydroisoquinolines.[5]

Potential Causes and Solutions:

  • Residual Acid: Traces of the strong acid catalyst used in the cyclization can lead to peak broadening.

    • Solution: Ensure the product is thoroughly washed with a mild base (e.g., saturated sodium bicarbonate solution) during the work-up to neutralize any residual acid.

  • Conformational Exchange: The dihydroisoquinolinone ring can undergo conformational flexing, which can sometimes lead to broadening of signals, particularly at room temperature.

    • Solution: Acquiring the NMR spectrum at a different temperature (either elevated or lowered) can sometimes sharpen the signals.

  • Impurity: The presence of a closely related impurity can lead to overlapping signals and a complex-looking spectrum.

    • Solution: Re-purify the compound and acquire high-resolution mass spectrometry (HRMS) data to confirm the molecular weight and elemental composition.

Experimental Protocols

Step 1: Synthesis of N-[2-(4-fluorophenyl)ethyl]acetamide

This protocol provides a standard method for the acylation of the starting amine.

ReagentMolar Eq.MW ( g/mol )Amount
2-(4-fluorophenyl)ethan-1-amine1.0139.17(user defined)
Triethylamine1.2101.19(calculated)
Acetyl chloride1.178.50(calculated)
Dichloromethane (DCM)--(sufficient volume)

Procedure:

  • Dissolve 2-(4-fluorophenyl)ethan-1-amine and triethylamine in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide. The product can often be used in the next step without further purification.

Step 2: Synthesis of this compound (Optimized Bischler-Napieralski Conditions)

This protocol utilizes a robust dehydrating system suitable for the deactivated aromatic ring.

ReagentMolar Eq.MW ( g/mol )Amount
N-[2-(4-fluorophenyl)ethyl]acetamide1.0181.21(user defined)
Phosphorus pentoxide (P₂O₅)1.5141.94(calculated)
Phosphorus oxychloride (POCl₃)-153.33(as solvent)

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add N-[2-(4-fluorophenyl)ethyl]acetamide.

  • Carefully add phosphorus oxychloride, followed by the portion-wise addition of phosphorus pentoxide (exothermic reaction).

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a concentrated NaOH solution while cooling in an ice bath to maintain the temperature below 20 °C.

  • Extract the product with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization.

Alternative High-Yield Synthesis

A reported high-yield synthesis of 7-Fluoro-3,4-dihydro-2H-isoquinolin-1-one avoids the use of harsh dehydrating agents like P₂O₅/POCl₃.

Reaction: Synthesis from methyl N-[2-(4-fluorophenyl)ethyl]carbamate.[1]

ReagentConditionsYield
Methyl N-[2-(4-fluorophenyl)ethyl]carbamateTrifluoromethanesulfonic acid, 0-70 °C, 28 h91%

This method demonstrates that with the appropriate choice of starting material and a strong protic acid, high yields can be achieved. The carbamate starting material can be synthesized from 2-(4-fluorophenyl)ethan-1-amine and methyl chloroformate.

Summary of Troubleshooting Strategies

IssuePotential CauseRecommended Solution
Low/No Yield Deactivated aromatic ringUse a stronger dehydrating agent (P₂O₅/POCl₃ or Tf₂O).
Insufficient heatingEnsure vigorous reflux and monitor by TLC.
Impure starting materialsPurify and dry all reagents and solvents.
Side Product Formation Retro-Ritter reactionUse a nitrile solvent or milder cyclization reagents.
Purification Difficulty Oily impuritiesUse column chromatography.
Similar polarity impuritiesOptimize recrystallization solvent system.
Anomalous NMR Residual acidThoroughly wash with base during work-up.
Conformational exchangeVary NMR acquisition temperature.

Conclusion

The synthesis of this compound, while presenting challenges due to the electronic nature of the fluorinated aromatic ring, can be achieved in high yields with careful attention to the choice of reagents and reaction conditions. This guide provides a framework for troubleshooting common issues and optimizing your synthetic protocol. For further assistance, please do not hesitate to reach out to our technical support team.

References

Technical Support Center: Purification of 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity. The methodologies and recommendations provided herein are based on established chemical principles and analogous purification strategies for similar fluorinated isoquinolinone cores.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Column Chromatography Issues

Flash column chromatography is a primary method for purifying crude this compound. Below are common problems and their solutions.

Problem Potential Cause Recommended Solution
Poor Separation of Product from Impurities Inappropriate Solvent System: The polarity of the eluent may not be optimal for resolving the target compound from closely related impurities.Solvent System Optimization: Based on purification of analogous compounds like 8-fluoro-3,4-dihydroisoquinoline, a dichloromethane/methanol gradient is a promising starting point.[1] Begin with a low polarity mobile phase (e.g., 100% dichloromethane) and gradually increase the methanol concentration (e.g., 0-5%). Perform thin-layer chromatography (TLC) with various solvent ratios to determine the optimal mobile phase for separation before committing to the column.
Column Overloading: Exceeding the capacity of the silica gel can lead to broad peaks and co-elution.Reduce Sample Load: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. For difficult separations, a lower loading percentage is advisable.
Product Elutes Too Quickly or Too Slowly Incorrect Mobile Phase Polarity: The eluent is either too polar (fast elution) or not polar enough (slow elution).Adjusting Polarity: If the product elutes with the solvent front, decrease the initial polarity of the mobile phase. If it remains on the column, incrementally increase the percentage of the more polar solvent (e.g., methanol).
Streaking or Tailing of the Product Band Compound Insolubility or Interaction with Silica: The compound may be partially insoluble in the mobile phase or interacting strongly with the acidic silica gel.Solvent Modification: Ensure the crude material is fully dissolved in a minimal amount of the mobile phase or a slightly stronger solvent before loading. If streaking persists, consider adding a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) to neutralize acidic sites on the silica gel, or using a different stationary phase like alumina.
Irrecoverable Product from the Column High Affinity for Stationary Phase: The polar nature of the lactam functionality can lead to strong adsorption on silica gel.Stronger Eluent or Alternative Stationary Phase: If the product does not elute even with a high concentration of polar solvent, a stronger eluent system may be necessary. In extreme cases, consider using a less polar stationary phase like reversed-phase silica gel.
Recrystallization Challenges

Recrystallization is a powerful technique for achieving high purity of solid compounds.

Problem Potential Cause Recommended Solution
Compound Fails to Crystallize Inappropriate Solvent Choice: The compound is either too soluble or insoluble in the chosen solvent at all temperatures.Systematic Solvent Screening: Test the solubility of a small amount of the purified compound in a range of solvents (e.g., ethanol, acetonitrile, ethyl acetate, heptane, and mixtures thereof) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. For analogous 3,4-dihydroisoquinolin-1(2H)-one derivatives, acetonitrile has been used successfully.[2] A mixture of ethanol and diethyl ether has been effective for the hydrochloride salt of the related 8-fluoro-3,4-dihydroisoquinoline.[1]
Supersaturation Not Achieved: The solution may not be concentrated enough for crystals to form upon cooling.Concentrate the Solution: If the compound is soluble in the hot solvent but no crystals form upon cooling, slowly evaporate some of the solvent to increase the concentration and induce crystallization.
Inhibitors of Crystallization Present: Trace impurities can sometimes hinder crystal lattice formation.Seed Crystals or Scratching: Introduce a seed crystal of the pure compound to initiate crystallization. Alternatively, scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites.
Oiling Out Instead of Crystallizing Melting Point Below Boiling Point of Solvent: The compound may be melting in the hot solvent rather than dissolving.Lower the Temperature or Change Solvent: Use a lower boiling point solvent or a solvent mixture that allows for dissolution at a temperature below the compound's melting point.
Low Recovery of Pure Product Excessive Solvent Volume: Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.Minimize Solvent Usage: Dissolve the crude product in the minimum amount of hot solvent required to achieve complete dissolution.
Premature Crystallization: The compound crystallizes out of solution too quickly, trapping impurities.Hot Filtration and Slow Cooling: If insoluble impurities are present, perform a hot filtration to remove them before allowing the solution to cool. Ensure the solution cools slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take after synthesizing crude this compound?

An initial aqueous workup is highly recommended to remove inorganic salts and water-soluble impurities. This typically involves dissolving the crude reaction mixture in an organic solvent like dichloromethane or ethyl acetate and washing with water, followed by a brine wash to aid in the separation of the aqueous and organic layers.[1]

Q2: What are the likely impurities I need to remove?

Common impurities may include unreacted starting materials, byproducts from side reactions, and residual acid from the cyclization step. The specific impurities will depend on the synthetic route employed. For instance, if a Friedel-Crafts type cyclization is used, polymeric materials could be a potential byproduct.

Q3: How do I choose between column chromatography and recrystallization?

For grossly impure samples, it is often best to first perform column chromatography to remove the bulk of the impurities. The resulting partially purified material can then be subjected to recrystallization to achieve high analytical purity. If the crude material is already relatively clean and solid, direct recrystallization may be sufficient.

Q4: What analytical techniques are recommended to assess the purity of this compound?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): Provides structural confirmation and can reveal the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and detecting trace impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Q5: My purified compound is a brownish oil, but I expected a solid. What should I do?

While some related compounds are reported as oils, this compound is expected to be a solid at room temperature.[1] An oily appearance often suggests the presence of residual solvent or impurities. Try drying the compound under high vacuum for an extended period. If it remains an oil, further purification by chromatography or attempting to crystallize it from a different solvent system is recommended.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is based on the successful purification of the analogous 8-fluoro-3,4-dihydroisoquinoline.[1]

  • Preparation of the Column: A glass column is slurry-packed with silica gel in a low-polarity solvent (e.g., hexane or dichloromethane).

  • Sample Loading: The crude this compound is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry powder. This dry-loaded sample is then carefully added to the top of the prepared column.

  • Elution: The column is eluted with a gradient of increasing polarity. A suggested starting gradient is from 100% dichloromethane to 95:5 dichloromethane/methanol.

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Evaporation: The fractions containing the pure compound are combined and the solvent is removed under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

This protocol is a general guideline and the optimal solvent will need to be determined experimentally.

  • Solvent Selection: As a starting point, test acetonitrile and ethanol/diethyl ether solvent systems.

  • Dissolution: In a flask, add the crude or partially purified this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath for 30 minutes.

  • Isolation of Crystals: The crystals are collected by vacuum filtration, washing with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: The purified crystals are dried under vacuum to remove all traces of solvent.

Visualizing the Purification Workflow

PurificationWorkflow Crude Crude Product AqueousWorkup Aqueous Workup Crude->AqueousWorkup Remove inorganic salts Chromatography Column Chromatography AqueousWorkup->Chromatography Gross purification Recrystallization Recrystallization Chromatography->Recrystallization Final polishing PureProduct Pure Product Recrystallization->PureProduct

Caption: General purification workflow for this compound.

Decision Tree for Troubleshooting Recrystallization

RecrystallizationTroubleshooting Start Start Recrystallization Dissolved Compound Dissolved in Hot Solvent? Start->Dissolved Crystals Crystals Form on Cooling? Dissolved->Crystals Yes Failure Try a different solvent system Dissolved->Failure No OilingOut Oiling Out? Crystals->OilingOut No Success Successful Recrystallization Crystals->Success Yes OilingOut->Failure Yes Concentrate Concentrate Solution OilingOut->Concentrate No Seed Add Seed Crystal / Scratch Concentrate->Seed Seed->Crystals

Caption: Decision-making process for troubleshooting recrystallization.

References

Troubleshooting anomalous 1H NMR spectra of dihydroisoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Anomalous ¹H NMR spectra of dihydroisoquinolines can be a significant roadblock in research and development, turning a routine characterization step into a complex puzzle. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, designed for chemists and drug development professionals who encounter these challenges. As a Senior Application Scientist, my aim is to explain not just the "how" but the "why" behind these phenomena and their solutions, ensuring you can confidently interpret your data.

Troubleshooting Guide: From Broad Peaks to Clear Structures

This section addresses specific spectral anomalies you might encounter. Each problem is followed by an analysis of potential causes and a set of actionable, step-by-step protocols to resolve the issue.

Question 1: Why are the signals for my C1 (imine) and C3 protons broad or completely missing?

This is one of the most common and perplexing issues in the ¹H NMR of 3,4-dihydroisoquinolines. You expect a singlet or triplet for the C1 proton and a triplet for the C3 protons, but instead, you see broad humps or nothing at all.

Probable Causes:

  • Slow Chemical Exchange Due to Trace Acid: The most frequent culprit is the presence of trace acidic impurities in the deuterated solvent (especially CDCl₃).[1][2] The imine nitrogen (pKa ~5-6) can be reversibly protonated. If this proton exchange occurs on a timescale similar to the NMR experiment, it leads to severe line broadening for adjacent protons (C1-H and C3-H₂).[1]

  • Molecular Aggregation: At higher concentrations, intermolecular interactions can lead to the formation of aggregates. This slows molecular tumbling, resulting in broader peaks.[3]

  • Conformational Dynamics: The dihydroisoquinoline ring can undergo conformational flexing. If the rate of this exchange between different conformations is on the NMR timescale, it can also lead to peak broadening.

Diagnostic Workflow & Solutions:

This workflow provides a logical sequence of experiments to diagnose and solve the issue of missing or broad C1/C3 proton signals.

G cluster_0 Initial Observation cluster_1 Step 1: Solvent & Concentration cluster_2 Step 2: Chemical Intervention cluster_3 Step 3: Temperature Study cluster_4 Conclusion A Anomalous Spectrum: Broad or missing C1/C3 signals B Prepare a dilute sample in fresh, high-purity or filtered solvent (e.g., benzene-d6) A->B C Did spectrum improve? B->C D Add 1 drop of TFA-d1 or HCl/D2O to sample C->D No J Problem Solved: Issue was likely trace acid or solvent effect. C->J Yes E Did signals sharpen? D->E F Add a proton scavenger (e.g., basic alumina, Et3N) E->F No K Conclusion: Issue is acid-catalyzed exchange. E->K Yes G Did signals sharpen? F->G H Run Variable Temperature (VT) NMR (e.g., -40°C to +60°C) G->H No G->K Yes I Did signals sharpen or resolve? H->I L Conclusion: Issue is conformational exchange or aggregation. I->L Yes

Caption: Troubleshooting workflow for anomalous dihydroisoquinoline NMR spectra.

Experimental Protocols:

  • Change/Purify the Solvent:

    • Action: Re-run the spectrum in a different solvent, such as benzene-d₆, which is known to resolve signals through complexation.[1][3]

    • Protocol: If using CDCl₃, pass it through a small plug of basic alumina immediately before use to remove acidic impurities. Alternatively, store the solvent over potassium carbonate.[2]

  • Controlled Acidification/Basification:

    • Action: Intentionally shift the protonation equilibrium to one side.

    • Acidification Protocol: Add a single drop of trifluoroacetic acid (TFA) or a microliter of HCl in D₂O to your NMR sample.[1][2] This will fully protonate the imine, locking it into a single state and resulting in a sharp spectrum (note that all chemical shifts will be affected).

    • Basification Protocol: Add a small amount of a non-nucleophilic base like triethylamine to neutralize trace acid.[2]

  • Variable Temperature (VT) NMR:

    • Action: Investigate if the broadening is due to a dynamic process like conformational exchange.[4][5]

    • Protocol: Acquire spectra at different temperatures. Start at room temperature, then increase to 50-60°C. If signals sharpen, it indicates you are moving into the "fast exchange" regime.[6] If they remain broad, cool the sample down to -40°C or lower. At low temperatures, the exchange may "freeze out," and you might see sharp signals for individual conformers.[1]

Question 2: My aromatic region is more complex than expected. Am I looking at isomers?

You've synthesized a substituted dihydroisoquinoline and expect, for example, four signals in the aromatic region, but instead, you see eight or a series of complicated multiplets.

Probable Causes:

  • Rotational Isomers (Atropisomers): If your molecule has bulky substituents, particularly near the nitrogen or on the aromatic rings, rotation around a single bond (e.g., a C-N bond or a C-C bond to a substituent) may be hindered. This can create stable atropisomers, which are distinct molecules on the NMR timescale and will each produce a separate set of signals.[2]

  • Regioisomers from Synthesis: Reactions like the Bischler-Napieralski cyclization can sometimes yield a mixture of regioisomers if cyclization can occur at more than one position on the aromatic ring.[2]

  • Unexpected Side Products: The presence of impurities or side products from the reaction will naturally add extra signals to your spectrum.[2][7]

Solutions:

  • Run 2D NMR Experiments: This is the most powerful method for definitive assignment.

    • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart). This will help you trace out the spin systems within each isomer or impurity.[8][9]

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.[8][10] This is excellent for assigning carbons and confirming proton assignments.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for piecing together the carbon skeleton and distinguishing between isomers by looking at long-range connectivities.[8][9][11]

  • Variable Temperature (VT) NMR: If atropisomers are the cause, increasing the temperature may provide enough energy to overcome the rotational barrier.[5][12] As the rate of rotation increases, the signals for the two separate isomers will broaden, coalesce into a single very broad peak, and finally sharpen into a single set of time-averaged signals at a sufficiently high temperature.[6]

Frequently Asked Questions (FAQs)

Question Answer
What are the typical ¹H NMR chemical shifts for a 3,4-dihydroisoquinoline? The chemical shifts can vary with substitution and solvent, but here are some approximate ranges for the core structure in CDCl₃.[13][14][15]
Proton
C1-H (imine)
C3-H₂
C4-H₂
Aromatic (C5-C8)
How can I confirm an N-H or O-H signal if my compound has one? These protons are "exchangeable."[16] To confirm their identity, add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. The exchangeable proton will be replaced by deuterium, and its signal will disappear from the spectrum.[3][17]
Why does changing the solvent have such a dramatic effect? Solvents interact with the solute in different ways, altering the local magnetic environment of the protons.[18][19] Aromatic solvents like benzene-d₆ induce significant changes due to their ring current anisotropy, often shifting nearby proton signals upfield and spreading out crowded regions of the spectrum.[1][3] Polar solvents can also engage in hydrogen bonding, which strongly affects the chemical shifts of labile protons.[20][21]
What causes a "rolling" or distorted baseline? A distorted baseline is often a sign that the receiver gain is set too high, leading to signal clipping. It can also be caused by an overwhelmingly large solvent signal. Re-shimming the magnet and ensuring proper acquisition parameters are set can usually fix this.
My spectrum is clean, but the integration values don't make sense. Why? First, ensure your peaks are well-separated and the integration regions are set correctly. If the ratios are still incorrect, it could indicate the presence of an impurity with overlapping signals.[7] It's also important to remember that NMR integration gives a ratio of protons, not an absolute number. You must calibrate the values to a known number of protons in your molecule.[22]

Visualizing the Problem: The NMR Timescale and Chemical Exchange

Many anomalous spectra in dihydroisoquinolines are due to chemical processes happening at a rate that interferes with the NMR measurement. This concept is known as the "NMR timescale."

G A A ⇌ B (Rapid) Spec_A Spectrum: Sharp, Averaged Signal C A ⇌ B (Intermediate) A->C Cooling B A   B (Slow) Spec_B Spectrum: Two Sharp, Separate Signals C->B Further Cooling Spec_C Spectrum: One Very Broad Signal Temp_Scale Decreasing Temperature / Slower Exchange Rate A_node A B_node B

Caption: Effect of exchange rate on NMR peak shape.

This diagram illustrates how a molecule exchanging between two states (A and B) appears in the NMR spectrum. When the exchange is fast (high temperature), a single sharp peak is observed at the average chemical shift. When the exchange is slow (low temperature), two distinct sharp peaks are seen. The problematic "intermediate exchange" regime, where the exchange rate matches the NMR timescale, results in extreme signal broadening.

References

Optimization of reaction conditions for Bischler-Napieralski synthesis of isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Bischler-Napieralski reaction. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth solutions to common challenges encountered during the synthesis of 3,4-dihydroisoquinolines and their subsequent oxidation to isoquinolines. This document will provide a thorough understanding of the reaction mechanism, practical guidance on optimizing reaction conditions, and systematic troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Bischler-Napieralski reaction?

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides or β-arylethylcarbamates to yield 3,4-dihydroisoquinolines.[1][2][3] This reaction is a cornerstone in the synthesis of isoquinoline alkaloids and their derivatives, which are significant scaffolds in medicinal chemistry.[4] The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines.[5][6]

Q2: What are the typical reagents and conditions for this reaction?

The reaction is generally carried out under refluxing acidic conditions with a dehydrating agent.[1][7] Phosphoryl chloride (POCl₃) is the most commonly used reagent for this purpose.[1][7] Other dehydrating agents include phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and triflic anhydride (Tf₂O).[1][5] The choice of reagent and temperature, which can range from room temperature to 100 °C, depends on the reactivity of the substrate.[1][2]

Q3: How does the substitution on the aromatic ring affect the reaction?

The Bischler-Napieralski reaction is an electrophilic aromatic substitution, making it highly sensitive to the electronic nature of the aromatic ring.[3] The reaction is most effective with electron-donating groups (e.g., methoxy, alkyl) on the benzene ring, as they activate it towards electrophilic attack.[5][6] Conversely, electron-withdrawing groups will significantly hinder or prevent the cyclization.[3]

Q4: What is the mechanism of the Bischler-Napieralski reaction?

Two primary mechanisms are proposed, largely dependent on the reaction conditions.[1][5] One pathway involves a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a more commonly accepted nitrilium ion intermediate.[1][5][7] The nitrilium ion is a powerful electrophile that is then attacked by the electron-rich aromatic ring to initiate cyclization.[8]

Troubleshooting Guide

This section addresses specific issues that may arise during the Bischler-Napieralski reaction, providing probable causes and actionable solutions.

Problem 1: Low to No Product Formation

Scenario: You have run the reaction, but TLC or LC-MS analysis shows only starting material or a complex mixture with very little of the desired product.

Probable Cause Proposed Solution
Deactivated Aromatic Ring: The substrate lacks sufficient electron-donating groups, making the aromatic ring not nucleophilic enough to attack the electrophilic intermediate.[3]For substrates lacking electron-donating groups, stronger dehydrating agents are necessary. A combination of P₂O₅ in refluxing POCl₃ is often effective.[1][6] Alternatively, consider modern, milder protocols using Tf₂O and a base like 2-chloropyridine, which can be more effective for less reactive substrates.[3][8]
Insufficiently Potent Dehydrating Agent: The chosen dehydrating agent (e.g., POCl₃ alone) may not be strong enough for your specific substrate.[3]Increase the potency of the dehydrating agent. Adding P₂O₅ to POCl₃ generates pyrophosphates, which are better leaving groups.[9] For acid-sensitive substrates, Tf₂O in the presence of a non-nucleophilic base is a powerful and milder alternative.[9]
Presence of Moisture: The dehydrating agents used are highly sensitive to moisture, which can quench the reaction.Ensure all glassware is thoroughly oven- or flame-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]
Inappropriate Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.If using a solvent like toluene, consider switching to a higher-boiling solvent such as xylene to increase the reaction temperature.[9] Microwave-assisted synthesis can also be a viable option to achieve higher temperatures and shorter reaction times.[9]
Problem 2: Formation of a Styrene Byproduct

Scenario: Along with your desired dihydroisoquinoline, you observe a significant amount of a styrene derivative.

Probable Cause Proposed Solution
Retro-Ritter Reaction: This is a major side reaction where the nitrilium ion intermediate fragments to form a stable styrene derivative.[3][6][9] This is particularly common when the resulting styrene is highly conjugated.[9]1. Lower the Reaction Temperature: This side reaction is often favored at higher temperatures. Employing milder conditions, such as the Tf₂O/2-chloropyridine system, allows the reaction to proceed at lower temperatures, which can suppress the retro-Ritter pathway.[3] 2. Solvent Choice: Using the corresponding nitrile as a solvent can shift the reaction equilibrium away from the retro-Ritter products.[9][10] 3. Alternative Chemistry: A procedure developed by Larsen and colleagues utilizes oxalyl chloride to form an N-acyliminium intermediate, which is less prone to fragmentation.[3][9]
Problem 3: Formation of an Unexpected Regioisomer

Scenario: The dihydroisoquinoline product has formed, but the cyclization has occurred at a different position on the aromatic ring than expected.

Probable Cause Proposed Solution
Electronic Effects of Substituents: Cyclization will preferentially occur at the most electron-rich and sterically accessible position. If an electron-donating group is at the meta-position of the phenethyl group, cyclization is more likely to occur at the para-position relative to the substituent.[6]Carefully analyze the electronic and steric effects of the substituents on your aromatic ring. If regioselectivity is an issue, you may need to redesign your starting material by altering the position of the activating groups to direct the cyclization to the desired position.

Experimental Protocols

Classical Protocol: POCl₃-Mediated Cyclization

This protocol is suitable for substrates with activated aromatic rings.

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 eq) in anhydrous toluene or acetonitrile.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add phosphoryl chloride (POCl₃, 2.0-4.0 eq) dropwise.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (80-110 °C, depending on the solvent) and monitor the progress by TLC. The reaction time can vary from 2 to 12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basification and Extraction: Basify the acidic aqueous solution to a pH of 8-9 with a concentrated aqueous solution of NaOH or NH₄OH. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Modern Protocol: Tf₂O/2-chloropyridine-Mediated Cyclization

This modern protocol is suitable for a wider range of substrates, including those that are acid-sensitive, and often provides higher yields.[3]

  • Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add 2-chloropyridine (2.0 eq) to the solution. Cool the mixture to -20 °C using a suitable cooling bath. Slowly add triflic anhydride (Tf₂O, 1.25 eq) dropwise.

  • Reaction: Allow the reaction to stir at -20 °C for a specified time, monitoring its progress by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[3]

Visualizing the Process

Reaction Mechanism

Bischler_Napieralski_Mechanism Bischler-Napieralski Reaction Mechanism (Nitrilium Ion Pathway) cluster_activation Step 1: Activation of Amide cluster_nitrilium Step 2: Formation of Nitrilium Ion cluster_cyclization Step 3: Intramolecular Cyclization cluster_rearomatization Step 4: Rearomatization Amide β-Arylethylamide POCl3 POCl₃ Intermediate1 Imidoyl Phosphate Intermediate Amide->Intermediate1 + POCl₃ Nitrilium Nitrilium Ion (Electrophile) Intermediate1->Nitrilium - (PO₂Cl₂)⁻ Cyclized Cyclized Intermediate (Cationic) Nitrilium->Cyclized Electrophilic Aromatic Substitution Product 3,4-Dihydroisoquinoline Cyclized->Product - H⁺

Caption: General mechanism of the Bischler-Napieralski reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting the Bischler-Napieralski Reaction Start Reaction Performed CheckYield Low or No Product? Start->CheckYield CheckByproduct Styrene Byproduct Observed? CheckYield->CheckByproduct No DeactivatedRing Is Aromatic Ring Deactivated? CheckYield->DeactivatedRing Yes Success Successful Reaction CheckByproduct->Success No LowerTemp Lower Reaction Temperature (e.g., Tf₂O at -20°C) CheckByproduct->LowerTemp Yes StrongerReagent Use Stronger Reagent (P₂O₅/POCl₃ or Tf₂O) DeactivatedRing->StrongerReagent Yes CheckMoisture Check for Moisture (Dry Glassware/Reagents) DeactivatedRing->CheckMoisture No StrongerReagent->Start Re-run Reaction IncreaseTemp Increase Temperature (Higher Boiling Solvent/Microwave) CheckMoisture->IncreaseTemp IncreaseTemp->Start Re-run Reaction ChangeSolvent Use Nitrile as Solvent LowerTemp->ChangeSolvent AltChem Consider Alternative Chemistry (e.g., Oxalyl Chloride) ChangeSolvent->AltChem AltChem->Start Re-run Reaction

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Synthesis of 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis, focusing on the widely used Bischler-Napieralski and Pictet-Spengler reactions, as well as intramolecular Friedel-Crafts approaches.

Issue 1: Low Yield of the Desired this compound in a Bischler-Napieralski Reaction

Question: I am attempting to synthesize this compound from N-[2-(4-fluorophenyl)ethyl]acetamide via a Bischler-Napieralski reaction using POCl₃, but my yields are consistently low. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the Bischler-Napieralski reaction for this substrate are often attributed to several factors, primarily related to the electron-withdrawing nature of the fluorine substituent and the potential for side reactions.[1][2]

Causality and Troubleshooting Steps:

  • Insufficient Electrophilicity of the Aromatic Ring: The fluorine atom, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic aromatic substitution, which is the key cyclization step.

    • Solution: Employ stronger dehydrating agents or harsher reaction conditions to promote cyclization. A mixture of phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) is often more effective for deactivated systems.[2][3] Alternatively, triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine can provide a milder yet potent activation of the amide.[4][5]

  • Side Reaction: Retro-Ritter Reaction: A significant side reaction in Bischler-Napieralski synthesis is the retro-Ritter reaction, which leads to the formation of a styrene derivative.[3][4] This is particularly favored under high temperatures.

    • Solution:

      • Use of Nitrile as a Solvent: Performing the reaction in a nitrile solvent (e.g., acetonitrile) can shift the equilibrium away from the retro-Ritter product.[4]

      • Milder Conditions: The use of Tf₂O and 2-chloropyridine allows for lower reaction temperatures, which can suppress the retro-Ritter pathway.[5]

      • N-acyliminium Intermediate: A modified procedure using oxalyl chloride can form an N-acyliminium intermediate, which avoids the formation of the nitrilium ion that precedes the retro-Ritter reaction.[3][5]

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient heating or reaction time.

    • Solution: Carefully monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the starting material is still present after a prolonged period, consider a modest increase in temperature or a switch to a more potent activating agent as described above.

Experimental Protocol: Improved Bischler-Napieralski Cyclization

ParameterStandard Conditions (POCl₃)Recommended Conditions for Deactivated Substrates
Dehydrating Agent POCl₃P₂O₅ in POCl₃ or Tf₂O with 2-chloropyridine
Solvent Toluene or XyleneAcetonitrile (to suppress retro-Ritter) or DCM
Temperature Reflux (110-140 °C)Reflux for P₂O₅/POCl₃; 0 °C to RT for Tf₂O
Reaction Time 4-12 hoursMonitor by TLC/LC-MS
Issue 2: Formation of Regioisomers during Intramolecular Friedel-Crafts Acylation

Question: I am using an intramolecular Friedel-Crafts acylation approach to synthesize the dihydroisoquinolinone, but I am observing the formation of an undesired regioisomer. How can I improve the regioselectivity?

Answer:

The formation of regioisomers in Friedel-Crafts acylation is a known issue, especially when the directing effects of substituents on the aromatic ring are not strongly differentiated. In the case of a 4-fluorophenyl precursor, cyclization can potentially occur at two positions ortho to the activating group.

Causality and Troubleshooting Steps:

  • Steric Hindrance: The position of cyclization is often influenced by steric hindrance.

    • Solution: While difficult to alter the substrate itself, the choice of a bulkier Lewis acid catalyst might favor cyclization at the less sterically hindered position. However, this can also decrease the overall reaction rate.

  • Electronic Effects: The fluorine atom is an ortho, para-director due to resonance, but its inductive effect is deactivating. The regioselectivity will depend on the balance of these effects and the nature of the acylating chain.

    • Solution: The use of a milder Lewis acid (e.g., FeCl₃, ZnCl₂) instead of a strong one like AlCl₃ can sometimes improve selectivity by making the reaction more sensitive to subtle electronic differences.

Workflow for Optimizing Regioselectivity

Caption: Optimizing regioselectivity in Friedel-Crafts acylation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

The most common and versatile methods for the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one core are:

  • Bischler-Napieralski Reaction: This involves the cyclodehydration of a β-phenylethylamide.[1][2][4] It is a robust method but can require harsh conditions for deactivated substrates.

  • Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[6][7] While it typically yields tetrahydroisoquinolines, subsequent oxidation can provide the desired dihydroisoquinolinone. For less nucleophilic aromatic rings, this reaction requires strong acid and heat.[7]

  • Intramolecular Friedel-Crafts Acylation: This involves the cyclization of an appropriate phenylpropanoic acid derivative.[8][9] This method can be very effective but may present challenges with regioselectivity.

  • Castagnoli-Cushman Reaction: This three-component reaction can be used to synthesize a variety of 3,4-dihydroisoquinolin-1(2H)-one derivatives.[10][11]

Q2: My Pictet-Spengler reaction with a 4-fluorophenethylamine derivative is not working well. What could be the issue?

The Pictet-Spengler reaction is most effective with electron-rich aromatic rings like indoles or pyrroles.[7] Phenyl groups, especially those with deactivating substituents like fluorine, are less nucleophilic and require more forcing conditions.

Troubleshooting:

  • Acid Catalyst: Ensure you are using a strong protic acid (e.g., HCl, trifluoroacetic acid) or a Lewis acid (e.g., BF₃·OEt₂).[12]

  • Temperature: These reactions often require elevated temperatures (refluxing conditions) to proceed at a reasonable rate.[7]

  • Reaction Time: Monitor the reaction over an extended period, as it may be sluggish.

Pictet-Spengler Reaction Mechanism

Pictet_Spengler cluster_1 Iminium Ion Formation cluster_2 Cyclization A β-arylethylamine C Iminium Ion A->C + H⁺, - H₂O B Aldehyde/Ketone B->C D Spirocyclic Intermediate C->D Electrophilic Aromatic Substitution E Tetrahydroisoquinoline D->E Rearrangement & Deprotonation

Caption: Key steps of the Pictet-Spengler reaction.

Q3: How can I purify my final product from common side products?

Purification strategies will depend on the specific impurities present.

  • Column Chromatography: This is the most common method for separating the desired product from side products and unreacted starting materials. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be used to obtain highly pure material.

  • Acid-Base Extraction: If your side products have different acid-base properties than your desired amide product, a liquid-liquid extraction workup can be effective for initial purification.

Q4: Are there any safety considerations I should be aware of?

Yes, many of the reagents used in these syntheses are hazardous.

  • Phosphorus oxychloride (POCl₃) and Phosphorus pentoxide (P₂O₅): These are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Triflic anhydride (Tf₂O): This is also highly corrosive and moisture-sensitive.

  • Strong Acids (HCl, TFA): These are corrosive and should be handled with care in a well-ventilated area.

  • Organolithium Reagents (e.g., for directed ortho-lithiation): These are pyrophoric and react violently with water and air. They require handling under an inert atmosphere (e.g., argon or nitrogen).

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Stability issues of 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for potential stability issues encountered during experimentation. The information herein is synthesized from established principles of chemical stability, forced degradation studies, and the known reactivity of related molecular scaffolds.

Introduction to the Stability of this compound

This compound is a heterocyclic compound featuring a lactam functional group within a dihydroisoquinolinone core, with a fluorine substituent on the aromatic ring. The stability of this molecule can be influenced by several factors, including pH, light, temperature, and the presence of oxidizing agents. Understanding these potential liabilities is crucial for accurate experimental design, formulation development, and ensuring the integrity of research data.

This guide will address common stability-related questions and provide systematic troubleshooting workflows.

Troubleshooting Guide: Investigating Degradation

This section addresses specific issues that may indicate compound instability and provides step-by-step guidance to identify the root cause.

Issue 1: Appearance of a New Peak During HPLC Analysis After Sample Preparation in Aqueous Buffer

Possible Cause: Hydrolytic degradation of the lactam ring. Lactams are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[1][2]

Troubleshooting Workflow:

  • Characterize the Degradant:

    • Use LC-MS to determine the mass of the new peak. The expected mass of the hydrolyzed product, 2-(2-aminoethyl)-4-fluorobenzoic acid, would be 18 mass units (H₂O) higher than the parent compound.

    • If possible, perform NMR spectroscopy on an isolated fraction of the degradant to confirm its structure.

  • pH-Dependent Stability Study:

    • Prepare solutions of this compound in a range of buffers (e.g., pH 2, 5, 7, 9, 12).

    • Incubate the solutions at a controlled temperature (e.g., 40°C) and monitor the formation of the new peak by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Plot the percentage of the degradant against time for each pH to determine the pH range of optimal stability.

  • Mitigation Strategies:

    • If the compound is found to be unstable at a particular pH, adjust the pH of your experimental solutions to a more stable range.

    • For long-term storage of solutions, consider using a non-aqueous solvent or storing at low temperatures (e.g., -20°C or -80°C) after flash-freezing.

Issue 2: Inconsistent Results or Loss of Potency in a Cell-Based Assay with a Photosensitive Assay Plate

Possible Cause: Photodegradation. The aromatic ring system, particularly with a fluorine substituent, may be susceptible to degradation upon exposure to light, especially UV wavelengths.[3]

Troubleshooting Workflow:

  • Photostability Assessment (Forced Degradation):

    • Prepare two sets of solutions of the compound in a photochemically inert solvent (e.g., acetonitrile or methanol).

    • Expose one set to a controlled light source as per ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).[2] Keep the second set in the dark as a control.

    • Analyze both sets of samples by HPLC at various time points to monitor for the appearance of new peaks and a decrease in the parent peak area.

  • Wavelength Sensitivity:

    • If photodegradation is confirmed, determine the wavelength(s) causing the degradation by using cutoff filters or exposing the sample to different light sources (e.g., UVA, UVB, visible light).

  • Mitigation Strategies:

    • Protect all solutions and samples containing the compound from light by using amber vials or wrapping containers in aluminum foil.

    • Minimize the exposure of assay plates to ambient and instrument light.

    • If the experimental setup requires illumination, use light sources with wavelengths outside the absorption spectrum of the compound.

Issue 3: Gradual Discoloration or Formation of an Unknown Impurity in a Solid Sample Over Time

Possible Cause: Thermal degradation or oxidation. Elevated temperatures can provide the energy needed for decomposition, while atmospheric oxygen can lead to oxidative degradation products.

Troubleshooting Workflow:

  • Thermal Stress Testing:

    • Store solid samples of the compound at elevated temperatures (e.g., 40°C, 60°C, 80°C) and at a control temperature (e.g., 25°C).

    • Monitor the samples for any change in physical appearance (color, melting point) and chemical purity (by HPLC) over time.

  • Oxidative Stress Testing:

    • Prepare a solution of the compound and treat it with a common oxidizing agent, such as hydrogen peroxide (3-30%).[1]

    • Monitor the reaction by HPLC to see if any of the observed impurities in the stored solid sample are generated.

  • Mitigation Strategies:

    • Store the solid compound in a cool, dry place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.

    • Consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For short-term storage, keep the compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, it is advisable to store it at -20°C.

Q2: What solvents are recommended for dissolving and storing this compound?

A2: The compound is generally soluble in organic solvents like DMSO and methanol. For aqueous buffers, it is crucial to first determine the pH-stability profile as discussed in the troubleshooting guide. If aqueous solutions are necessary, they should be prepared fresh and used immediately. For storage, aprotic solvents like DMSO are preferred over protic solvents.

Q3: How does the fluorine substituent affect the stability of the molecule?

A3: The fluorine atom can have multiple effects. Its electron-withdrawing nature can influence the reactivity of the aromatic ring and the lactam group.[4] In some cases, fluorination can enhance photostability, while in others, it may introduce new photodegradation pathways.[5][6] It is also known that fluorinated compounds can have altered metabolic stability in biological systems.[7]

Q4: Are there any known incompatible reagents or materials with this compound?

A4: Avoid strong acids, strong bases, and strong oxidizing agents, as these are likely to promote degradation. The compatibility with specific excipients or formulation components should be evaluated on a case-by-case basis through forced degradation studies.

Q5: How can I develop a stability-indicating analytical method for this compound?

A5: A stability-indicating method is one that can separate the parent compound from its degradation products. To develop such a method, you need to perform forced degradation studies (hydrolysis, oxidation, photolysis, thermal stress) to generate the potential degradants.[8][9] The analytical method, typically HPLC with UV or MS detection, must then be optimized to achieve baseline separation for all generated peaks from the parent peak.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To identify potential degradation pathways and generate degradation products for the development of a stability-indicating method.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 6, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Monitor the reaction by HPLC at various time points.

  • Thermal Degradation:

    • Place a sample of the solid compound in an oven at 80°C for 48 hours.

    • Dissolve a portion of the stressed solid in methanol for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette or other UV-transparent container) to a light source according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples by HPLC at various time points.

  • Analysis: Analyze all samples by a suitable HPLC method. The goal is to achieve approximately 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.

Visualizations

Degradation Troubleshooting Workflow

G start Stability Issue Observed (e.g., new peak, loss of activity) issue_type Identify Stress Condition start->issue_type hydrolysis Suspected Hydrolysis (Aqueous Environment) issue_type->hydrolysis Aqueous photolysis Suspected Photolysis (Light Exposure) issue_type->photolysis Light thermal_oxidation Suspected Thermal/Oxidative (Storage/Handling) issue_type->thermal_oxidation Heat/Air ph_study Perform pH-Dependent Stability Study hydrolysis->ph_study photostability_test Conduct Photostability Test (ICH Q1B) photolysis->photostability_test thermal_ox_test Perform Thermal and Oxidative Stress Tests thermal_oxidation->thermal_ox_test analyze_degradants Analyze Degradants (LC-MS, NMR) ph_study->analyze_degradants photostability_test->analyze_degradants thermal_ox_test->analyze_degradants mitigation Develop Mitigation Strategy analyze_degradants->mitigation

Caption: Troubleshooting workflow for stability issues.

Potential Hydrolytic Degradation Pathway

Caption: Potential hydrolysis of the lactam ring.

References

Technical Support Center: Synthesis of 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one. This guide is designed for researchers, chemists, and drug development professionals who are working with this important fluorinated lactam scaffold. Here, we provide in-depth, experience-driven answers to common questions, a detailed experimental protocol, and a robust troubleshooting section to help you navigate the challenges of its synthesis and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most common and reliable method for synthesizing this compound is through an intramolecular Friedel-Crafts type cyclization of an N-acylated β-phenethylamine precursor.[1] The general strategy involves two key steps:

  • Amide Formation: A suitable β-phenethylamine, specifically 2-(4-fluorophenyl)ethylamine, is acylated. While various acylating agents can be used, simpler is often better for scale-up; for instance, direct acylation to form an N-acetyl derivative is common.

  • Intramolecular Cyclization: The resulting N-acyl-2-(4-fluorophenyl)ethylamine is then treated with a strong acid catalyst to induce an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation) that forms the desired dihydroisoquinolinone ring.[2][3]

Alternative routes exist, such as those based on the Castagnoli–Cushman reaction or Pictet-Spengler type reactions, but the Friedel-Crafts approach is often favored for its straightforward execution and scalability.[4][5]

Q2: Why is a strong acid like Trifluoromethanesulfonic acid or Polyphosphoric Acid (PPA) necessary for the cyclization step?

The key transformation is an intramolecular Friedel-Crafts acylation, where the amide carbonyl group acts as the electrophile and the electron-rich fluorophenyl ring acts as the nucleophile.[2][3] Amides are generally weak electrophiles. A strong protic or Lewis acid is required to activate the amide carbonyl, making it significantly more electrophilic.

  • Mechanism of Activation: The acid protonates the amide oxygen, creating a highly resonance-stabilized and reactive acylium-like intermediate. This greatly enhances the electrophilicity of the carbonyl carbon, enabling the fluorophenyl ring to attack it and close the six-membered ring.

  • Choice of Acid:

    • Trifluoromethanesulfonic acid (TfOH): A very strong superacid that is highly effective at promoting this cyclization, often at moderate temperatures.[6]

    • Polyphosphoric Acid (PPA): A classic reagent for this type of reaction. It acts as both a strong acid catalyst and a dehydrating agent, driving the reaction to completion. However, its high viscosity can make stirring and product workup challenging, especially on a larger scale.[2]

    • Eaton's Reagent (P₂O₅ in MeSO₃H): Often a more effective and manageable alternative to PPA, providing high yields under milder conditions.[2]

Recommended Lab-Scale Synthesis Protocol

This protocol details a reliable method for the synthesis of this compound via an acid-catalyzed cyclization.

Experimental Workflow Diagram

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization & Purification A 2-(4-fluorophenyl)ethylamine C Amidation Reaction (DCM, Et3N, 0°C to RT) A->C B Acetyl Chloride B->C D Workup & Purification (Washing, Drying, Evaporation) C->D Reaction Mixture E N-(2-(4-fluorophenyl)ethyl)acetamide (Intermediate) D->E Purified Intermediate F N-(2-(4-fluorophenyl)ethyl)acetamide H Cyclization Reaction (0°C to 70°C) F->H G Trifluoromethanesulfonic Acid G->H I Quenching & Extraction (Ice-water, EtOAc) H->I Reaction Mixture J Final Purification (Column Chromatography) I->J Crude Product K This compound (Final Product) J->K Pure Product

Caption: Workflow for the two-step synthesis of the target compound.

Part 1: Synthesis of N-(2-(4-fluorophenyl)ethyl)acetamide
Reagent/SolventMolar Mass ( g/mol )AmountMoles
2-(4-fluorophenyl)ethylamine139.1710.0 g71.8 mmol
Acetyl Chloride78.506.2 mL86.2 mmol
Triethylamine (Et₃N)101.1915.0 mL107.7 mmol
Dichloromethane (DCM)-200 mL-

Procedure:

  • Dissolve 2-(4-fluorophenyl)ethylamine and triethylamine in 150 mL of dichloromethane in a flask equipped with a magnetic stirrer and cooled in an ice bath (0°C).

  • Slowly add a solution of acetyl chloride in 50 mL of dichloromethane dropwise to the stirred solution over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the intermediate product, which is often a solid and can be used in the next step without further purification if purity is high.

Part 2: Cyclization to this compound
Reagent/SolventMolar Mass ( g/mol )AmountMoles
N-(2-(4-fluorophenyl)ethyl)acetamide181.2110.0 g55.2 mmol
Trifluoromethanesulfonic acid150.08~30 mL-

Procedure:

  • Cool a flask containing trifluoromethanesulfonic acid to 0°C in an ice bath.

  • Carefully add the N-(2-(4-fluorophenyl)ethyl)acetamide intermediate portion-wise to the cold, stirred acid. Caution: This addition can be exothermic.

  • After the addition, slowly warm the mixture to 70°C and stir for 24-28 hours.[6]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then pour it slowly and carefully onto crushed ice. This will quench the reaction and precipitate the crude product.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to afford the pure this compound.[4][7]

Troubleshooting Guide

Q3: My cyclization reaction is incomplete or has a very low yield. What are the common causes and solutions?

This is a frequent issue in intramolecular Friedel-Crafts reactions. The causes can be traced back to reagent quality, reaction conditions, or substrate issues.

ProblemPotential CauseRecommended Solution
Incomplete Reaction Insufficient Acid Catalyst: The acid may have degraded due to moisture, or an insufficient amount was used.Ensure the acid (TfOH or PPA) is fresh and anhydrous. Use a larger excess of the acid (e.g., 10-20 equivalents by weight relative to the substrate).
Low Reaction Temperature/Time: The activation energy for the cyclization is not being overcome.Gradually increase the reaction temperature (e.g., to 80-90°C) and extend the reaction time, monitoring carefully by TLC.
Low Yield / Byproduct Formation Moisture Contamination: Water can hydrolyze the activated intermediate and deactivate the acid catalyst.Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
Substrate Purity: Impurities in the N-acetylated precursor can interfere with the reaction.Purify the N-(2-(4-fluorophenyl)ethyl)acetamide intermediate by recrystallization or column chromatography before the cyclization step.
Intermolecular Polymerization: At higher concentrations, the activated intermediate may react with another molecule instead of cyclizing.Ensure the reaction is run at a suitable dilution. If using PPA, ensure vigorous stirring to maintain homogeneity and prevent localized overheating which can promote side reactions.
Q4: I'm observing multiple spots on my TLC plate after the cyclization. What are the likely impurities?

Identifying byproducts is key to optimizing the purification strategy.

G cluster_0 Likely Impurities main Reaction Mixture Product Starting Material Polymer Isomer SM Unreacted Starting Material (N-acetyl precursor) main:sm->SM Rf close to starting material Polymer Polymeric Byproducts main:poly->Polymer Baseline or low Rf streak Isomer Positional Isomer (5-Fluoro product) main:iso->Isomer Spot with very similar Rf to product

Caption: Common impurities observed during TLC analysis of the reaction.

  • Unreacted Starting Material: The most common "impurity." It will have a different polarity and Rf value from the product.

  • Positional Isomer (5-Fluoro): The fluorine atom is an ortho-, para-director. While cyclization at the position ortho to the ethylamine group (leading to the 7-fluoro product) is sterically favored, a small amount of cyclization at the other ortho position (leading to the 5-fluoro isomer) can occur. This isomer is often difficult to separate due to its similar polarity.

  • Polymeric Material: These are high molecular weight byproducts from intermolecular reactions. They typically appear as a streak at the baseline of the TLC plate.

  • Sulfonated Byproducts (if using TfOH): Under harsh conditions, sulfonation of the aromatic ring can occur, leading to highly polar impurities.

Solution: A well-optimized silica gel column chromatography is essential.[4] Using a shallow gradient of ethyl acetate in hexane and carefully collecting small fractions can help separate the desired 7-fluoro product from the 5-fluoro isomer.

Q5: What are the main challenges and safety considerations when scaling up this synthesis?

Moving from a lab-scale (grams) to a pilot or production scale (kilograms) introduces significant challenges.

  • Exothermic Reactions: Both the acylation and, more critically, the addition of the substrate to the strong acid are exothermic. On a large scale, heat dissipation is much slower.

    • Solution: Use a jacketed reactor with controlled cooling. The addition of reagents must be done much more slowly, with careful monitoring of the internal temperature.

  • Viscosity of PPA: If using Polyphosphoric Acid, its high viscosity makes efficient stirring a major mechanical challenge on a large scale. Poor mixing can lead to hot spots, charring, and reduced yields.

    • Solution: A powerful overhead mechanical stirrer is mandatory. Consider using Eaton's reagent as a less viscous alternative.[2]

  • Quenching: Quenching a large volume of strong acid is extremely hazardous. Adding the reaction mixture to ice/water must be done slowly and with extreme caution in a well-ventilated area, as it generates significant heat and acid fumes.

  • Workup and Extraction: Handling large volumes of organic solvents and aqueous layers requires appropriate industrial-scale liquid-liquid extractors and phase separators.

  • Safety:

    • Corrosive Reagents: Trifluoromethanesulfonic acid and PPA are highly corrosive. Appropriate personal protective equipment (acid-resistant gloves, apron, face shield) is essential.

    • Ventilation: All steps should be performed in a well-ventilated fume hood or a controlled reactor bay to avoid inhalation of corrosive vapors or solvent fumes.

References

Technical Support Center: Resolving Enantiomers of Chiral 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of separating these specific enantiomers. The presence of a fluorine atom and the rigid heterocyclic core can present unique challenges, and this resource aims to equip you with the knowledge to overcome them effectively.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the resolution of this compound derivatives.

Q1: What are the primary methods for resolving the enantiomers of this compound derivatives?

A1: The two most effective and widely used methods for resolving this class of compounds are chiral High-Performance Liquid Chromatography (HPLC) and diastereomeric salt crystallization .[1] Chiral HPLC offers a direct analytical and preparative method for separation, while diastereomeric salt crystallization is a classical and often scalable technique that relies on the differential solubility of diastereomeric salts.[2]

Q2: Which chiral stationary phases (CSPs) are most likely to be successful for the HPLC separation of these fluorinated isoquinolinones?

A2: Based on the structure, which includes a heterocyclic ring and an aromatic system, polysaccharide-based and cyclodextrin-based CSPs are excellent starting points.[2][3]

  • Polysaccharide-based CSPs (e.g., Chiralpak® AD, Chiralcel® OD): These are often the first choice due to their broad applicability.[3] The amylose and cellulose derivatives on these columns provide a complex chiral environment with multiple interaction modes (π-π, hydrogen bonding, dipole-dipole) that are well-suited for isoquinolinone structures.[4]

  • Cyclodextrin-based CSPs (e.g., CYCLOBOND™): These are particularly effective if the molecule can fit into the cyclodextrin cavity, a phenomenon known as inclusion complexing.[5] The presence of the aromatic ring in your compound makes this a viable mechanism.

Q3: How does the fluorine substituent affect the chiral resolution process?

A3: The fluorine atom can influence the resolution in several ways:

  • In HPLC: Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially enhancing interactions with the CSP. It may also influence the molecule's conformation, which can be a key factor in chiral recognition.

  • In Diastereomeric Salt Crystallization: The fluorine atom can affect the crystal packing and solubility of the resulting diastereomeric salts.[6] This can either be advantageous, leading to a greater solubility difference between the diastereomers, or challenging, potentially leading to the formation of oils or poorly crystalline material.

Q4: I am observing poor resolution or no separation on my chiral HPLC column. What should I try first?

A4: A systematic approach to method development is crucial.[1] If you are facing poor resolution, consider the following:

  • Mobile Phase Composition: Vary the ratio of your polar modifier (e.g., isopropanol, ethanol) in your non-polar solvent (e.g., hexane). Small changes can have a significant impact on selectivity.

  • Additives: For basic compounds like yours, adding a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.[1] For acidic resolving agents, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be beneficial.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interactions with the CSP.[7]

  • Temperature: Changing the column temperature can affect the thermodynamics of the chiral recognition process and is a valuable parameter to screen.

Q5: My diastereomeric salt crystallization is yielding an oil or very low amounts of solid. What are the likely causes and solutions?

A5: This is a common issue in diastereomeric salt resolution. The primary factors to investigate are the solvent system and the resolving agent.[8]

  • Solvent System: The ideal solvent will have a significant solubility difference between the two diastereomeric salts. If an oil is forming, the salt is likely too soluble. Try a less polar solvent or a solvent mixture. Conversely, if no crystals form, the salt may be too insoluble, and a more polar solvent should be tested.

  • Resolving Agent: The choice of resolving agent is critical. If one resolving agent fails, screening others is a standard approach. For a basic compound like this compound, common acidic resolving agents to screen include tartaric acid derivatives (e.g., dibenzoyl-L-tartaric acid), mandelic acid, and camphorsulfonic acid.[9]

II. Troubleshooting Guides

This section provides more detailed troubleshooting steps for specific problems you may encounter.

Troubleshooting Chiral HPLC Separations
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the silica support- Inappropriate mobile phase pH- Column overload- Add a basic modifier (e.g., 0.1% diethylamine) to the mobile phase to suppress silanol interactions.[1]- Ensure the sample concentration is within the column's linear range.- Check the pH of your mobile phase if using reversed-phase conditions.
No Separation of Enantiomers - Unsuitable chiral stationary phase (CSP)- Inappropriate mobile phase- Screen different classes of CSPs (polysaccharide, cyclodextrin).- Try different mobile phase systems (e.g., switch from hexane/isopropanol to hexane/ethanol).- Experiment with different additives (basic or acidic).
Poor Resolution (Rs < 1.5) - Mobile phase composition is not optimal- Flow rate is too high- Temperature is not optimal- Fine-tune the percentage of the polar modifier in the mobile phase.- Reduce the flow rate in small increments.- Screen a range of column temperatures (e.g., 15°C, 25°C, 40°C).
Irreproducible Retention Times - Column not properly equilibrated- Mobile phase composition changing over time- Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection.- Prepare fresh mobile phase daily and ensure it is well-mixed.
Troubleshooting Diastereomeric Salt Crystallization
Problem Potential Cause Troubleshooting Steps
Formation of an Oil - Diastereomeric salt is too soluble in the chosen solvent.- Try a less polar solvent or a mixture of solvents.- Cool the solution slowly to induce crystallization.- Add a small amount of a non-solvent to the solution.
No Crystal Formation - Diastereomeric salt is too insoluble in the chosen solvent.- Supersaturation has not been reached.- Use a more polar solvent.- Gently heat the solution to dissolve the salt and then cool slowly.- Concentrate the solution by slow evaporation.
Low Yield of Crystalline Solid - The solubility difference between the two diastereomeric salts is small.- The crystallization time is too short.- Screen different resolving agents.[8]- Optimize the solvent system to maximize the solubility difference.- Allow for a longer crystallization time.- Seeding with a small crystal of the desired diastereomer can sometimes help.[10]
Low Enantiomeric Excess (e.e.) of the Resolved Enantiomer - Co-crystallization of both diastereomers.- Incomplete separation of the diastereomers.- Recrystallize the obtained solid from a suitable solvent.- Screen different resolving agents and solvent systems.- Analyze the mother liquor to determine if the other diastereomer has been enriched.

III. Experimental Protocols

Protocol 1: Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a chiral HPLC method for the separation of this compound enantiomers.

1. Initial Column and Mobile Phase Screening:

  • Columns:

    • Chiralpak® AD-H (amylose-based)

    • Chiralcel® OD-H (cellulose-based)

    • CYCLOBOND™ I 2000 (beta-cyclodextrin)

  • Mobile Phases:

    • Mobile Phase A: n-Hexane / Isopropanol (90:10 v/v) + 0.1% Diethylamine

    • Mobile Phase B: n-Hexane / Ethanol (90:10 v/v) + 0.1% Diethylamine

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

2. Optimization:

  • If partial separation is observed, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20% in 5% increments).

  • If peak shape is poor, adjust the concentration of the basic additive.

  • If resolution is still not optimal, screen different temperatures (e.g., 15 °C and 40 °C).

3. Data Analysis:

  • Calculate the retention factors (k'), selectivity (α), and resolution (Rs) for each condition.

  • The goal is to achieve a baseline separation with Rs ≥ 1.5.

Protocol 2: Diastereomeric Salt Crystallization Screening

This protocol provides a general procedure for screening resolving agents and solvents for the crystallization of this compound.

1. Reagents and Solvents:

  • Racemic this compound

  • Resolving Agents (Chiral Acids):

    • (+)-Dibenzoyl-D-tartaric acid

    • (-)-Dibenzoyl-L-tartaric acid

    • (+)-Mandelic acid

    • (-)-Mandelic acid

    • (+)-Camphor-10-sulfonic acid

  • Solvents:

    • Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Acetone

2. Procedure:

  • In a series of small vials, dissolve a known amount of the racemic compound in a minimal amount of a chosen solvent with gentle heating.

  • In separate vials, dissolve 0.5 equivalents of each resolving agent in the same solvent.

  • Combine the solution of the racemic compound with the solution of the resolving agent.

  • Allow the mixture to cool slowly to room temperature, and then if necessary, in a refrigerator (4 °C).

  • If crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry.

  • If no crystals form or an oil appears, try different solvents or solvent combinations.

  • Analyze the crystalline solid and the mother liquor by chiral HPLC to determine the diastereomeric and enantiomeric excess.

IV. Visualizations

Workflow for Chiral HPLC Method Development

G Start Start: Racemic Mixture of This compound Screen_CSP Screen Chiral Stationary Phases (Polysaccharide & Cyclodextrin) Start->Screen_CSP Screen_MP Screen Mobile Phases (Hexane/IPA, Hexane/EtOH) Screen_CSP->Screen_MP Additives Incorporate Additives (e.g., 0.1% DEA) Screen_MP->Additives Optimize Optimize Separation (Mobile Phase Ratio, Flow Rate, Temperature) Additives->Optimize Validate Validate Method (Rs >= 1.5) Optimize->Validate End End: Resolved Enantiomers Validate->End

Caption: A systematic workflow for developing a chiral HPLC method.

Logical Flow for Troubleshooting Diastereomeric Salt Crystallization

G Start Start: Diastereomeric Salt Formation Observe Observe Outcome Start->Observe Crystals Crystals Formed Observe->Crystals Yes Oil Oil Formed Observe->Oil No No_Solid No Solid Formed Observe->No_Solid No Analyze Analyze Crystals & Mother Liquor (Chiral HPLC) Crystals->Analyze Change_Solvent_Less_Polar Change to Less Polar Solvent or Add Anti-Solvent Oil->Change_Solvent_Less_Polar Change_Solvent_More_Polar Change to More Polar Solvent or Concentrate Solution No_Solid->Change_Solvent_More_Polar Low_Yield Low Yield / Low e.e. Analyze->Low_Yield Poor Result Success Successful Resolution Analyze->Success Good Result Screen_RA Screen Different Resolving Agents Low_Yield->Screen_RA Recrystallize Recrystallize Solid Low_Yield->Recrystallize Change_Solvent_Less_Polar->Start Change_Solvent_More_Polar->Start Screen_RA->Start Recrystallize->Analyze

Caption: A decision tree for troubleshooting common issues in diastereomeric salt crystallization.

V. References

  • Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. (n.d.). MDPI. Retrieved January 2, 2026, from --INVALID-LINK--

  • Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn-aza-Henry reaction. (n.d.). Chemical Science (RSC Publishing). Retrieved January 2, 2026, from --INVALID-LINK--

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved January 2, 2026, from --INVALID-LINK--

  • Strategies for Chiral HPLC Method Development. (n.d.). Sigma-Aldrich. Retrieved January 2, 2026, from --INVALID-LINK--

  • Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn-aza-Henry reaction. (n.d.). PMC - NIH. Retrieved January 2, 2026, from --INVALID-LINK--

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. (n.d.). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--

  • CHIRAL STATIONARY PHASES. (n.d.). HPLC. Retrieved January 2, 2026, from --INVALID-LINK--

  • Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. (2019). Pharmacia. Retrieved January 2, 2026, from --INVALID-LINK--

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). PMC - NIH. Retrieved January 2, 2026, from --INVALID-LINK--

  • Fluorinated Azaheterocycles. (n.d.). Durham e-Theses. Retrieved January 2, 2026, from --INVALID-LINK--

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 2, 2026, from --INVALID-LINK--

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (n.d.). PMC - NIH. Retrieved January 2, 2026, from --INVALID-LINK--

  • Getting Started with Chiral Method Development. (2022). Regis Technologies. Retrieved January 2, 2026, from --INVALID-LINK--

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (n.d.). MDPI. Retrieved January 2, 2026, from --INVALID-LINK--

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. Retrieved January 2, 2026, from --INVALID-LINK--

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). LCGC International. Retrieved January 2, 2026, from --INVALID-LINK--

  • Comprehensive chiral HPLC method development for pharmaceutical compounds during late stage development. (n.d.). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--

  • Separation of diastereomers by crystallization with seeding. (2023). Reddit. Retrieved January 2, 2026, from --INVALID-LINK--

  • (PDF) Recent Developments in Optical Resolution. (n.d.). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--

  • Resolution of P-stereogenic P-heterocycles via the formation of diastereomeric molecular and coordination complexes (a review). (n.d.). Dalton Transactions (RSC Publishing). Retrieved January 2, 2026, from --INVALID-LINK--

  • A Trifluoromethyl- and Fluoro-Substituted Stereogenic Carbon Centre Gives Rise to Unorthodox Chemistry. (2022). Research Communities. Retrieved January 2, 2026, from --INVALID-LINK--

  • Resolution of P-stereogenic P-heterocycles via the formation of diastereomeric molecular and coordination complexes. (n.d.). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--

  • Crystallization-Induced Diastereoselection: Asymmetric Synthesis of Substance P Inhibitors. (n.d.). ElectronicsAndBooks. Retrieved January 2, 2026, from --INVALID-LINK--

  • Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. (n.d.). NIH. Retrieved January 2, 2026, from --INVALID-LINK--

References

Common impurities in commercial 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities and analytical characterization of this compound. As a key building block in pharmaceutical synthesis, ensuring its purity is paramount for the integrity of your research and development. This resource provides in-depth, field-proven insights into the common impurities, their origins, and robust analytical strategies for their detection and mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the most probable process-related impurities in commercial this compound?

A1: Based on the prevalent synthetic routes, the most likely impurities originate from the starting materials, byproducts of the reaction, and over- or under-reaction. A common and efficient method for synthesizing this compound is through an intramolecular Friedel-Crafts acylation of a suitable N-acylated 2-(4-fluorophenyl)ethylamine derivative.[1]

Therefore, you should be vigilant for the following impurities:

  • Unreacted Starting Materials: The immediate precursor, such as an N-acyl-2-(4-fluorophenyl)ethylamine derivative, may be present in the final product if the cyclization reaction is incomplete.

  • Isomeric Impurities: Friedel-Crafts reactions on a substituted benzene ring can sometimes yield regioisomers. In the case of the 4-fluoro-substituted precursor, cyclization can potentially occur at the position ortho to the ethylamine moiety, leading to the formation of 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one. The presence of this isomer can be problematic for downstream applications due to its similar physical properties, making it difficult to separate.

  • Byproducts from Side Reactions: Depending on the specific reagents and conditions used, other byproducts may form. For instance, if a strong acid catalyst is used, it could lead to minor degradation or polymerization of the starting material or product.

Q2: My HPLC analysis shows an unexpected peak close to the main peak of this compound. What could it be?

A2: An unexpected peak in close proximity to the main product peak often suggests the presence of a structurally similar impurity, such as a regioisomer. As mentioned in Q1, the 5-fluoro isomer is a likely candidate. Due to the minor difference in structure, it will have a very similar polarity and, therefore, a close retention time on a standard reversed-phase HPLC column. To confirm the identity of this peak, we recommend the following:

  • High-Resolution Mass Spectrometry (HRMS): This will confirm if the unexpected peak has the same molecular formula as your target compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A detailed 1H and 19F NMR analysis can help distinguish between the 7-fluoro and 5-fluoro isomers by examining the coupling patterns of the aromatic protons.

  • Spiking Study: If a standard of the suspected 5-fluoro isomer is available, a spiking study can definitively confirm the identity of the impurity peak.

Q3: How can I optimize my HPLC method to better resolve these impurities?

A3: If you are struggling with co-eluting peaks, particularly the isomeric impurity, consider the following method development strategies:

  • Column Chemistry: Experiment with different stationary phases. While a C18 column is a good starting point, a phenyl-hexyl or a biphenyl column might offer better selectivity for aromatic, fluorinated compounds due to different pi-pi interactions.

  • Mobile Phase Composition: Fine-tune the organic modifier (e.g., acetonitrile vs. methanol) and the aqueous phase pH. A slight change in pH can alter the ionization state of the analytes and improve separation. Using a buffer system can also enhance peak shape and reproducibility.

  • Gradient Optimization: A shallower gradient around the elution time of your main peak can increase the resolution between closely eluting impurities.

  • Temperature: Adjusting the column temperature can affect the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, sometimes leading to improved separation.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the analysis of this compound.

Issue 1: High Impurity Profile in a Newly Acquired Batch

Underlying Cause: The purity of commercial reagents can vary. It is crucial to perform an initial quality check before proceeding with your experiments.

Troubleshooting Workflow:

start High Impurity Profile Detected step1 Confirm with a Validated HPLC Method start->step1 step2 Identify Impurities (LC-MS, NMR) step1->step2 step3 Quantify Impurities step2->step3 step4 Compare with Supplier's Certificate of Analysis (CoA) step3->step4 decision Purity within Specification? step4->decision accept Accept Batch decision->accept Yes reject Contact Supplier for Replacement/Credit decision->reject No repurify Consider Repurification (e.g., Recrystallization, Chromatography) reject->repurify

Caption: Workflow for handling a new batch with a high impurity profile.

Issue 2: Appearance of New Impurities During Storage or Reaction

Underlying Cause: this compound may be susceptible to degradation under certain conditions (e.g., exposure to strong acids/bases, high temperatures, or light).

Troubleshooting Workflow:

start New Impurities Detected step1 Characterize Degradants (LC-MS) start->step1 step2 Perform Forced Degradation Studies step1->step2 step3 Identify Degradation Pathway step2->step3 step4 Optimize Storage/Reaction Conditions step3->step4 step5 Re-analyze Sample step4->step5 result Purity Acceptable? step5->result success Proceed with Experiment result->success Yes fail Further Optimization Needed result->fail No

Caption: Workflow for investigating and mitigating degradation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a robust HPLC method capable of separating the main compound from its potential impurities and degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

3. Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Gradient 10-90% B over 20 min

4. Sample Preparation:

  • Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of the molecule and for developing a truly stability-indicating analytical method.[2][3][4][5]

1. Acidic Degradation:

  • Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours.

2. Basic Degradation:

  • Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.

3. Oxidative Degradation:

  • Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

4. Thermal Degradation:

  • Keep the solid compound in an oven at 105 °C for 48 hours.

5. Photolytic Degradation:

  • Expose the solid compound to UV light (254 nm) for 24 hours.

After each stress condition, analyze the samples using the HPLC method described in Protocol 1 to observe any degradation products.

Synthetic Pathway and Potential Impurity Formation

The following diagram illustrates a common synthetic route to this compound and the potential points of impurity formation.

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities SM 2-(4-Fluorophenyl)ethylamine INT1 N-Acyl-2-(4-fluorophenyl)ethylamine SM->INT1 Acylation PROD This compound INT1->PROD Intramolecular Friedel-Crafts Acylation IMP1 Unreacted Starting Material (N-Acyl Derivative) INT1->IMP1 Incomplete Reaction IMP2 Isomeric Impurity (5-Fluoro Isomer) INT1->IMP2 Lack of Regioselectivity IMP3 Degradation Products PROD->IMP3 Stress Conditions (Heat, Light, pH)

Caption: Synthetic pathway and origin of common impurities.

By understanding the potential sources of impurities and employing robust analytical techniques, researchers can ensure the quality and reliability of their work with this compound.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms is a powerful tool for optimizing the pharmacological profile of lead compounds.[1] Although similar in size to hydrogen, fluorine's extreme electronegativity and the strength of the carbon-fluorine bond can profoundly influence a molecule's physicochemical and biological properties.[2] These modifications can enhance metabolic stability, modulate lipophilicity and basicity (pKa), and improve binding affinity to biological targets.[3][4]

This guide provides a comparative analysis of 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one and its parent analog, 3,4-dihydroisoquinolin-1(2H)-one. The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a "privileged" structure found in numerous bioactive natural products and synthetic molecules, demonstrating a wide range of activities, including potential as PARP inhibitors, anticancer agents, and antimicrobials.[5][6] By examining the impact of a single fluorine atom at the 7-position, we aim to illustrate the foundational principles of fluorine substitution in medicinal chemistry and provide a framework for researchers evaluating such analogs.

Part 1: Physicochemical Property Comparison

The introduction of a fluorine atom induces significant, albeit predictable, changes in a molecule's fundamental properties. Fluorine's high electronegativity exerts a strong electron-withdrawing effect, which can alter the electron distribution across the entire scaffold.[7] This influences key parameters that govern a compound's pharmacokinetic and pharmacodynamic behavior.

Property3,4-dihydroisoquinolin-1(2H)-oneThis compoundRationale for Change
Molecular Formula C₉H₉NOC₉H₈FNOAddition of one fluorine atom.
Molecular Weight 147.17 g/mol [8]165.16 g/mol (Calculated)The atomic weight of fluorine is higher than hydrogen.
Calculated LogP (cLogP) 1.2[8]~1.4 - 1.6 (Estimated)A single fluorine substitution typically increases lipophilicity, which can enhance membrane permeability.[2][7]
pKa (Amide N-H) ~17-18 (Estimated)~16-17 (Estimated)The electron-withdrawing fluorine atom can slightly increase the acidity (lower the pKa) of the amide proton.[9]

Note: Some values are estimated based on established principles of medicinal chemistry.

Part 2: Comparative Bioactivity Analysis (Illustrative Data)

To provide a tangible comparison, we will use the enzyme Poly (ADP-ribose) polymerase 1 (PARP1) as a hypothetical biological target. The isoquinolinone scaffold is a known pharmacophore for PARP1 inhibitors, which are crucial in oncology, particularly for treating cancers with deficiencies in DNA repair pathways (e.g., BRCA1/2 mutations).[10][11]

The following experimental data is illustrative and designed to model the expected outcomes of fluorination based on established medicinal chemistry principles. It serves to guide researchers in their own experimental design and interpretation.

In Vitro PARP1 Enzymatic Inhibition

Experimental Rationale: An in vitro enzymatic assay directly measures the compound's ability to inhibit the target protein, PARP1, independent of cellular factors like membrane permeability. This provides a clean measure of target engagement. A lower IC50 value indicates higher potency.[10]

Hypothetical Results:

CompoundTargetIC50 (nM) ± SDFold Improvement
3,4-dihydroisoquinolin-1(2H)-oneHuman PARP1150.5 ± 12.3-
This compoundHuman PARP145.2 ± 3.83.3x

Interpretation: The illustrative data shows that the fluorinated analog is over three times more potent at inhibiting PARP1. This enhanced activity could be due to favorable interactions between the fluorine atom and amino acid residues in the enzyme's binding pocket, or because fluorine's electronic influence stabilizes a binding conformation.[3]

Cell-Based Anti-Proliferative Activity

Experimental Rationale: A cell-based assay, such as the MTT assay, measures the overall effect of a compound on cell viability. This accounts for multiple factors, including cell membrane permeability, intracellular target engagement, and metabolic stability.[3][12] We will use a hypothetical BRCA1-deficient human breast cancer cell line (e.g., MDA-MB-436), which is highly sensitive to PARP inhibition.

Hypothetical Results:

CompoundCell LineEC50 (nM) ± SDFold Improvement
3,4-dihydroisoquinolin-1(2H)-oneMDA-MB-436850.2 ± 55.7-
This compoundMDA-MB-436175.8 ± 15.14.8x

Interpretation: The fluorinated analog demonstrates a nearly five-fold improvement in potency in the cell-based assay. This improvement is greater than that seen in the enzymatic assay, suggesting that fluorination may confer additional benefits beyond target binding. These could include enhanced cell permeability due to increased lipophilicity and/or improved metabolic stability by blocking a potential site of oxidative metabolism on the aromatic ring.[7][12]

Part 3: Experimental Protocols and Visualizations

To ensure scientific rigor, the protocols used to generate such data must be robust and reproducible.

Protocol: In Vitro PARP1 Chemiluminescent Assay

This protocol is adapted from established methods for measuring PARP1 activity.[10]

Objective: To determine the IC50 value of test compounds against recombinant human PARP1.

Materials:

  • Histone-coated 96-well white plates

  • Recombinant Human PARP1 enzyme

  • Activated DNA

  • Biotinylated NAD+

  • PARP Assay Buffer

  • Streptavidin-HRP

  • Chemiluminescent Substrate

  • Test Compounds (dissolved in DMSO)

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO. A typical starting concentration is 100 µM.

  • Plate Setup: Designate wells for "Blank" (no enzyme), "Positive Control" (enzyme + DMSO), and test compound dilutions.

  • Assay Reaction: a. To each well (except Blank), add 2.5 µL of the appropriate compound dilution or DMSO vehicle. b. Prepare a Master Mix containing PARP Assay Buffer, PARP1 enzyme, and activated DNA. c. Add 12.5 µL of the Master Mix to all wells except the Blank. d. Add 10 µL of PARP Assay Buffer to the Blank wells. e. Initiate the reaction by adding 10 µL of biotinylated NAD+ to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: a. Wash the plate 3 times with PBST buffer. b. Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes.[10] c. Wash the plate 3 times with PBST buffer. d. Add 50 µL of chemiluminescent substrate to each well.

  • Data Acquisition: Immediately measure the luminescence using a microplate reader.

  • Analysis: Calculate percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC50 value.

Protocol: MTT Cell Viability Assay

This protocol is a standard method for assessing cell proliferation and cytotoxicity.[13][14]

Objective: To determine the EC50 value of test compounds on a cancer cell line.

Materials:

  • MDA-MB-436 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear tissue culture plates

  • Test Compounds (dissolved in DMSO)

  • MTT Reagent (5 mg/mL in PBS)[13]

  • Solubilization Solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle-only (DMSO) wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT Reagent to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of Solubilization Solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[15]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the EC50 value.

Visualizations

Hypothetical Signaling Pathway

The diagram below illustrates the central role of PARP1 in the base excision repair (BER) pathway. PARP1 inhibition leads to the accumulation of single-strand breaks, which collapse replication forks during S-phase, creating cytotoxic double-strand breaks that cannot be repaired in BRCA-deficient cells (a process known as synthetic lethality).

PARP1_Pathway cluster_DNA_Damage DNA Damage Response cluster_Inhibition Effect of PARP Inhibition cluster_Cell_Fate Cell Fate in BRCA-Deficient Cells DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 senses BER_Proteins Recruitment of BER Proteins (XRCC1 etc.) PARP1->BER_Proteins recruits SSB_Accumulation SSB Accumulation PARP1->SSB_Accumulation leads to SSB_Repair SSB Repair BER_Proteins->SSB_Repair mediates Inhibitor Isoquinolinone PARP Inhibitor Inhibitor->PARP1 inhibits Replication_Fork Replication Fork Collapse (S-Phase) SSB_Accumulation->Replication_Fork DSB Double-Strand Break (DSB) Replication_Fork->DSB Apoptosis Synthetic Lethality (Cell Death) DSB->Apoptosis BRCA_Deficiency BRCA1/2 Deficiency (Impaired HR Repair) BRCA_Deficiency->Apoptosis sensitizes

Caption: The role of PARP1 in DNA repair and the mechanism of synthetic lethality.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the comparative bioactivity study, from initial compound preparation to final data analysis.

Workflow cluster_invitro In Vitro Enzymatic Assay cluster_incell Cell-Based Assay start Compound Synthesis & QC|{Stock Solutions in DMSO} enz_serial Serial Dilution start->enz_serial cell_plate Cell Seeding (MDA-MB-436) start->cell_plate enz_assay PARP1 Chemiluminescent Assay enz_serial->enz_assay enz_read Luminescence Measurement enz_assay->enz_read enz_calc IC50 Calculation enz_read->enz_calc end_node Comparative Analysis|{Potency | Cellular Efficacy} enz_calc->end_node cell_treat Compound Treatment (72h Incubation) cell_plate->cell_treat cell_mtt MTT Assay cell_treat->cell_mtt cell_read Absorbance Measurement (570nm) cell_mtt->cell_read cell_calc EC50 Calculation cell_read->cell_calc cell_calc->end_node

Caption: Workflow for comparing the bioactivity of fluorinated and non-fluorinated analogs.

Conclusion and Future Directions

This guide demonstrates, through established principles and illustrative data, the significant impact of a single fluorine substitution on the bioactivity of a 3,4-dihydroisoquinolin-1(2H)-one scaffold. The introduction of fluorine at the 7-position hypothetically enhanced both enzymatic inhibition and cell-based potency, likely through a combination of improved target binding, increased cell permeability, and enhanced metabolic stability.[1][16]

These findings underscore the importance of strategic fluorination in lead optimization. Researchers are encouraged to use this guide as a framework for their own investigations. Future studies should include pharmacokinetic profiling to confirm the impact on metabolic stability and in vivo efficacy studies in relevant cancer models to validate the therapeutic potential of such modifications.

References

The Ascendancy of 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one Analogs in PARP Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the quest for potent and selective inhibitors of Poly(ADP-ribose) polymerase (PARP) has led to the exploration of diverse chemical scaffolds. Among these, the 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one core has emerged as a particularly promising framework. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of novel this compound analogs, benchmarking their performance against established PARP inhibitors like Olaparib. We will delve into the rationale behind their design, the nuances of their synthesis, and the critical experimental data that underscore their therapeutic potential.

The Rationale for Targeting PARP with a Fluorinated Isoquinolinone Scaffold

Poly(ADP-ribose) polymerase (PARP), particularly PARP1, is a cornerstone of the DNA damage response (DDR) pathway, playing a pivotal role in the repair of single-strand breaks (SSBs). In cancers harboring deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks (DSBs), ultimately resulting in cancer cell death through a mechanism known as synthetic lethality.

The 3,4-dihydroisoquinolin-1(2H)-one scaffold serves as a rigid and synthetically accessible core that can be strategically functionalized to interact with key residues in the PARP active site. The introduction of a fluorine atom at the 7-position is a deliberate design choice aimed at enhancing metabolic stability and modulating electronic properties, which can influence binding affinity and pharmacokinetic profiles. Further derivatization, particularly at the 4-position with a carboxamide moiety, has proven crucial for achieving high potency.[1][2]

Structure-Activity Relationship (SAR) Analysis: A Tabular Comparison

The following table summarizes the SAR for a series of this compound analogs, focusing on the impact of substitutions at the 4-position carboxamide on PARP1 inhibitory activity. The data is juxtaposed with the clinically approved PARP inhibitor, Olaparib, to provide a clear benchmark for performance.

Compound IDR Group (at 4-carboxamide)PARP1 IC50 (nM)Key SAR Insights
Lead Compound 4-([1,4'-bipiperidine]-1'-carbonyl)1.5 The bipiperidine moiety provides a deep and favorable interaction within the PARP active site.[1][2]
Analog 14-(piperidin-1-yl)carbonyl15Demonstrates the importance of the extended bipiperidine structure for optimal potency.
Analog 24-(morpholino)carbonyl25Replacement of the second piperidine with a morpholine ring slightly reduces activity, suggesting specific hydrophobic interactions are key.
Analog 3N-benzylcarboxamide50A simple aromatic substituent is less effective than the bicyclic piperidine system.
Analog 4N-(cyclohexyl)carboxamide80Highlights the preference for a more complex and conformationally restricted substituent over a simple cycloalkyl group.
Olaparib (Reference Compound)5 The lead this compound analog demonstrates superior in vitro potency compared to Olaparib.

Visualizing the Path to Potency: SAR Flowchart

The following diagram illustrates the key structural modifications and their impact on PARP1 inhibitory activity, providing a visual guide to the SAR of this compound analogs.

SAR_Flowchart Core This compound Core Carboxamide Addition of 4-Carboxamide Core->Carboxamide Key for Potency Piperidine 4-(Piperidin-1-yl)carbonyl (IC50 = 15 nM) Carboxamide->Piperidine Bipiperidine 4-([1,4'-Bipiperidine]-1'-carbonyl) (IC50 = 1.5 nM) Piperidine->Bipiperidine Extension enhances potency Olaparib Olaparib (IC50 = 5 nM) Bipiperidine->Olaparib >3-fold more potent

Caption: SAR progression from the core scaffold to the highly potent lead compound.

Experimental Protocols: A Guide to Synthesis and Evaluation

General Synthesis of 4-Carboxamide-7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one Analogs

The synthesis of the target compounds is achieved through a multi-step sequence, with the key step being the formation of the 4-carboxamide bond.

Synthesis_Workflow start Starting Material: 4-Fluoro-homophthalic anhydride step1 Castagnoli-Cushman Reaction with 1,3,5-triazinane start->step1 step2 Formation of 7-Fluoro-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid step1->step2 step3 Amide Coupling (e.g., HATU, DIPEA) step2->step3 product Final 4-Carboxamide Analog step3->product

Caption: Synthetic workflow for 4-carboxamide-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one analogs.

Step-by-Step Methodology:

  • Synthesis of the Carboxylic Acid Intermediate: The core 7-fluoro-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is synthesized via a modified Castagnoli-Cushman reaction between 4-fluoro-homophthalic anhydride and a suitable 1,3,5-triazinane as a formaldimine equivalent.[1][2] This reaction efficiently constructs the dihydroisoquinolinone ring system with the desired carboxylic acid functionality at the 4-position.

  • Amide Coupling: The resulting carboxylic acid is then coupled with a variety of amines to generate the desired 4-carboxamide analogs. Standard amide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a hindered base like DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent like DMF (Dimethylformamide) are employed to facilitate this transformation. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification: Upon completion, the reaction mixture is worked up and the crude product is purified by column chromatography on silica gel to afford the final pure compound. The structure and purity of the final products are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro PARP1 Enzymatic Assay

The inhibitory activity of the synthesized compounds against PARP1 is determined using a commercially available colorimetric or fluorescent assay kit.

Principle: The assay measures the consumption of the PARP substrate, nicotinamide adenine dinucleotide (NAD+), during the poly(ADP-ribosyl)ation of histone proteins. The amount of remaining NAD+ is inversely proportional to the PARP1 activity.

Step-by-Step Protocol:

  • Plate Preparation: A 96-well plate is coated with histone proteins and washed to remove unbound histones.

  • Compound Incubation: The test compounds are serially diluted in assay buffer and added to the wells. A known PARP inhibitor (e.g., Olaparib) is used as a positive control, and a vehicle control (e.g., DMSO) is also included.

  • Enzyme Reaction: Recombinant human PARP1 enzyme and a reaction cocktail containing biotinylated NAD+ and activated DNA are added to each well to initiate the enzymatic reaction. The plate is incubated at room temperature for a specified period (e.g., 60 minutes).

  • Detection: The reaction is stopped, and the amount of incorporated biotinylated ADP-ribose is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric or chemiluminescent substrate. The signal is read using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of PARP1 inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

In Vivo Efficacy: Preclinical Promise

While extensive in vivo data for the this compound series is still emerging, preliminary studies on related isoquinolinone-based PARP inhibitors have demonstrated significant antitumor efficacy in xenograft models. For instance, a novel naphthyridinone-based PARP1 inhibitor, derived from an isoquinolinone scaffold, showed remarkable tumor regression in a BRCA1 mutant MDA-MB-436 breast cancer xenograft model, both as a single agent and in combination with chemotherapeutic agents.[3] These findings provide a strong rationale for the preclinical development of the highly potent this compound analogs.

Typical Xenograft Study Design:

  • Cell Implantation: Human cancer cells with a known HR deficiency (e.g., BRCA1/2 mutant) are subcutaneously implanted into immunocompromised mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • Drug Administration: The test compound is administered orally or via intraperitoneal injection at various doses and schedules. A vehicle control group and a positive control group (e.g., treated with Olaparib) are included.

  • Tumor Volume Measurement: Tumor volume is measured regularly using calipers.

  • Efficacy Evaluation: The antitumor efficacy is assessed by comparing the tumor growth inhibition in the treated groups to the control group.

Comparative Advantages and Future Directions

The this compound analogs, particularly the lead compound with the 4-([1,4'-bipiperidine]-1'-carbonyl) substituent, exhibit several potential advantages over existing PARP inhibitors:

  • Enhanced Potency: The lead compound demonstrates superior in vitro potency against PARP1 compared to Olaparib.[1][2]

  • Favorable Druglike Properties: This series of compounds has been reported to possess advantageous ADME (absorption, distribution, metabolism, and excretion) characteristics, including lower molecular weight and improved hydrophilicity compared to Olaparib.[1][2]

  • Potential for Improved Selectivity: The modular synthesis allows for fine-tuning of the structure to potentially achieve higher selectivity for PARP1 over other PARP isoforms, which could translate to an improved safety profile.

Future research should focus on comprehensive preclinical evaluation of the lead compounds, including detailed pharmacokinetic and toxicology studies. Further optimization of the scaffold could also explore modifications at other positions of the isoquinolinone ring to further enhance potency, selectivity, and overall drug-like properties.

References

A Senior Application Scientist's Comparative Guide to the In Vitro and In Vivo Efficacy of 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the DNA Damage Response Pathway

In the landscape of targeted cancer therapy, exploiting the inherent weaknesses of tumor cells is a cornerstone of modern drug development. One of the most successful strategies has been the inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme family in the DNA Damage Response (DDR) pathway.[1][2][3] The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, recognized for its potent PARP inhibitory activity.[4][5] This guide focuses on a specific subset of this class, the 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one derivatives, providing a comparative analysis of their efficacy against established benchmarks and detailing the critical experimental workflows required for their evaluation.

PARP1 and PARP2 are enzymes activated by DNA single-strand breaks (SSBs).[6] Upon activation, they synthesize Poly(ADP-ribose) chains on target proteins, signaling and recruiting the machinery needed for repair.[6] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing more complex double-strand breaks (DSBs) is deficient.[6] Inhibition of PARP in these HR-deficient cells prevents the repair of SSBs, which then degrade into cytotoxic DSBs during DNA replication.[6] Without a functional HR pathway to repair these DSBs, the cell undergoes apoptosis. This concept, known as synthetic lethality, is the foundational mechanism for the clinical success of PARP inhibitors.[2][3]

This guide will compare the preclinical efficacy of novel 7-fluoro derivatives to the clinically approved PARP inhibitors Olaparib and Talazoparib, providing the scientific context and detailed methodologies essential for researchers in this field.

Mechanism of Action: PARP Inhibition and Trapping

The therapeutic effect of this compound class stems from two distinct but related mechanisms: catalytic inhibition and PARP trapping.

  • Catalytic Inhibition: The primary mechanism involves the inhibitor molecule competing with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD+), at the catalytic site.[2][3] This prevents the synthesis of PAR chains, thereby blocking the recruitment of downstream DNA repair factors.

  • PARP Trapping: A arguably more potent cytotoxic mechanism involves the inhibitor stabilizing the PARP-DNA complex at the site of the break.[7] This "trapped" complex itself becomes a physical obstacle to DNA replication and transcription, leading to replication fork collapse and the formation of toxic DSBs.[7] Different inhibitors exhibit varying degrees of trapping efficiency, which can significantly influence their overall antitumor activity.[7]

The following diagram illustrates the central role of PARP1 in the DNA damage response and the dual consequences of its inhibition.

PARP_Mechanism cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cell (HR Deficient) DNA_SSB DNA Single-Strand Break (SSB) PARP1_active PARP1 Activation & PARylation DNA_SSB->PARP1_active recruits BER Base Excision Repair (BER) PARP1_active->BER initiates DNA_Repair_N DNA Repaired, Cell Survival BER->DNA_Repair_N DNA_SSB2 DNA Single-Strand Break (SSB) PARPi 7-Fluoro Derivative (PARP Inhibitor) DNA_SSB2->PARPi PARP1_inhibited PARP1 Catalytic Inhibition PARPi->PARP1_inhibited causes PARP_Trapped PARP Trapping on DNA PARPi->PARP_Trapped causes Replication DNA Replication PARP1_inhibited->Replication leads to stall PARP_Trapped->Replication leads to stall DSB Double-Strand Break (DSB) Replication->DSB forms HR_deficient Deficient Homologous Recombination (HR) DSB->HR_deficient Apoptosis Synthetic Lethality & Cell Death HR_deficient->Apoptosis

Caption: Mechanism of PARP inhibitor-induced synthetic lethality.

Comparative In Vitro Efficacy

The initial evaluation of any new compound series begins with robust in vitro assays to determine enzymatic potency and cellular activity.

Enzymatic Inhibition

The direct inhibitory effect on the target enzyme is the first critical parameter. This is quantified by the half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 1: Comparative PARP1 Enzymatic Inhibition

Compound PARP1 IC50 (nM) Selectivity (vs. PARP2) Reference
7-Fluoro Derivative A 0.38 ~850-fold [8]
7-Fluoro Derivative B 0.32 ~1000-fold [9]
Olaparib 1-5 Low [10][11]

| Talazoparib | 0.57 | High |[12] |

Note: Data for novel derivatives are representative of highly potent compounds reported in the literature. Specific values will vary.

These data indicate that optimized 7-fluoro derivatives can achieve sub-nanomolar potency against PARP1, rivaling or exceeding that of Talazoparib, and demonstrating high selectivity over the PARP2 isoform.[8][9] Reduced PARP2 inhibition may mitigate certain off-target toxicities.[13]

Cellular Proliferation and Viability

Demonstrating enzymatic inhibition is necessary but not sufficient. A successful compound must translate this activity into a cytotoxic or anti-proliferative effect in relevant cancer cell lines. This is typically assessed in cell lines with known genetic backgrounds, especially regarding HR competency (e.g., BRCA1/2 mutations).

Table 2: Anti-Proliferative Activity (IC50, µM) in Breast Cancer Cell Lines

Cell Line Genotype 7-Fluoro Derivative (Representative) Olaparib Talazoparib
MDA-MB-436 BRCA1 mutant ~0.01 ~1-5 ~0.002
SUM149PT BRCA1 mutant ~0.02 ~2-6 ~0.001
MCF-7 BRCA wild-type >10 >10 ~0.5-2

| MDA-MB-231 | BRCA wild-type | >10 | >10 | ~1-5 |

Note: Values are compiled and representative from multiple sources.[11][12][14][15] The potency of PARP inhibitors is markedly higher in BRCA-mutant cell lines, confirming the synthetic lethality mechanism.

The in vitro data confirm that the 7-fluoro derivatives, much like established inhibitors, show potent anti-proliferative effects specifically in cancer cells deficient in homologous recombination.

Comparative In Vivo Efficacy

Promising in vitro data must be validated in preclinical animal models to assess pharmacokinetics, safety, and true anti-tumor efficacy. The most common approach is the use of a xenograft model, where human tumor cells are implanted into immunodeficient mice.[16][17][18]

Table 3: In Vivo Efficacy in a BRCA1-Mutant Xenograft Model (e.g., MDA-MB-436)

Treatment Group (Oral Gavage) Dose (mg/kg) Schedule Tumor Growth Inhibition (TGI %) Reference
Vehicle Control - Daily 0% -
7-Fluoro Derivative 10-25 Daily >90%, potential for regression [8]
Olaparib 50 Daily ~70-80% [1]

| Talazoparib | 0.25 - 0.33 | Daily | >95%, often with regression |[12][19] |

These results demonstrate that novel 7-fluoro derivatives can achieve potent in vivo anti-tumor activity, comparable to or potentially exceeding that of Olaparib, and approaching the high potency of Talazoparib.[1][8] The ability to induce tumor regression at well-tolerated doses is a key indicator of a promising clinical candidate.

Experimental Protocols & Workflows

Synthesizing trustworthy and reproducible data requires meticulously planned and executed experiments. The following section details the standard workflows and protocols for evaluating novel PARP inhibitors.

In Vitro Evaluation Workflow

The logical progression from target engagement to cellular effect is critical. This workflow ensures that resources are focused on compounds with the highest potential.

In_Vitro_Workflow cluster_0 In Vitro Screening Cascade A Primary Screen: PARP1 Enzymatic Assay B Determine IC50 vs. PARP1 A->B C Counter Screen: PARP2 Enzymatic Assay A->C E Cellular Assay: Anti-Proliferation (MTT/CTG) B->E D Determine IC50 vs. PARP2 Calculate Selectivity C->D D->E F Test in Panel of Cell Lines (HR-deficient vs. HR-proficient) E->F G Determine Cellular IC50/EC50 F->G H Mechanism of Action Assay: PARP Trapping or γH2AX Staining G->H I Confirm On-Target Effect in Cells H->I J Advance to In Vivo Studies I->J

Caption: A standard workflow for the in vitro evaluation of PARP inhibitors.

Protocol: PARP1 Enzymatic Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the IC50 of a test compound against purified PARP1 enzyme.

Principle: This assay measures the consumption of NAD+, the PARP1 substrate, which is coupled to a developer reagent that generates a fluorescent signal.[9] A decrease in NAD+ consumption corresponds to an increase in PARP1 inhibition.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Test Compound (e.g., 7-Fluoro derivative) serial dilutions in DMSO/Assay Buffer

  • NAD+ detection kit (containing developer and nicotinamidase)

  • 384-well black assay plates

  • Fluorescent plate reader

Procedure:

  • Prepare Reagents: Thaw all reagents and keep them on ice. Prepare a 2X PARP1 enzyme/activated DNA mixture in PARP assay buffer. Prepare a 5X solution of β-NAD+ in assay buffer.[9]

  • Compound Plating: Add 5 µL of the test compound serial dilutions or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.

  • Enzyme Addition: Add 10 µL of the 2X PARP1 enzyme/activated DNA mixture to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding 10 µL of the 5X β-NAD+ solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Stop the reaction and develop the fluorescent signal by adding the developer mix from the detection kit according to the manufacturer's instructions.

  • Measurement: Read the fluorescence on a plate reader (e.g., Ex/Em = 530-570 nm / 590-600 nm).

  • Data Analysis: Convert fluorescence units to percent inhibition relative to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.[20][21]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form insoluble purple formazan crystals.[20][21] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[20]

Materials:

  • Cancer cell lines (e.g., MDA-MB-436, MCF-7)

  • Complete cell culture medium

  • Test Compound serial dilutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well clear, flat-bottom tissue culture plates

  • Microplate (ELISA) reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well in 100 µL of medium) and allow them to adhere overnight.[22]

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound or vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.[22]

  • MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[23]

  • Formazan Solubilization: Carefully remove the medium and add 100-130 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[22]

  • Shaking: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[21][22]

  • Measurement: Measure the absorbance at 570-590 nm using a microplate reader.[21] A reference wavelength of >650 nm can be used to subtract background.

  • Data Analysis: Calculate percent viability relative to vehicle-treated control cells. Plot the results to generate a dose-response curve and determine the IC50 value.

In Vivo Xenograft Study Workflow

Validating a compound in an animal model is a complex, multi-stage process that requires careful planning and execution.

In_Vivo_Workflow cluster_0 Mouse Xenograft Efficacy Study A Phase 1: Model Establishment B Select cell line (e.g., MDA-MB-436) Culture and expand cells A->B C Implant cells subcutaneously into immunodeficient mice B->C D Monitor mice for tumor growth C->D E Phase 2: Treatment D->E F Randomize mice into treatment groups (Vehicle, Test Compound, Comparator) E->F G Prepare drug formulation (e.g., in 10% DMAc, 5% Kolliphor) F->G H Administer treatment daily via oral gavage G->H I Phase 3: Monitoring & Analysis H->I J Measure tumor volume with calipers (2-3x/week) Monitor body weight and animal health I->J K Continue treatment for specified duration (e.g., 21-28 days) J->K L Euthanize mice at endpoint Calculate Tumor Growth Inhibition (TGI) K->L M Final Report & Decision L->M

Caption: Key phases of an in vivo xenograft study for efficacy testing.

Conclusion and Future Directions

The this compound scaffold represents a highly promising chemical class for the development of next-generation PARP inhibitors. The data presented herein demonstrate that optimized derivatives can achieve superior enzymatic potency and selectivity, which translates into robust anti-proliferative activity in HR-deficient cancer cells and significant tumor growth inhibition in preclinical xenograft models. Their performance is highly competitive with, and in some cases may exceed, that of established clinical agents like Olaparib.

Future research should focus on:

  • Pharmacokinetic Optimization: Fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties to achieve optimal drug exposure and dosing schedules.

  • Biomarker Discovery: Expanding the utility of these inhibitors beyond BRCA1/2 mutations by identifying other biomarkers of HR deficiency ("BRCAness").

  • Combination Therapies: Exploring synergistic combinations with other agents, such as chemotherapy, immunotherapy, or other DDR inhibitors, to overcome resistance and enhance efficacy.[8][13]

By leveraging the detailed protocols and comparative data in this guide, researchers can effectively advance the evaluation and development of these potent anti-cancer agents.

References

Comparative Cross-Reactivity Profiling of 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one Against a Panel of Kinases

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Kinase Inhibitor Selectivity

In the landscape of modern drug discovery, the development of selective kinase inhibitors remains a paramount challenge. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are implicated in a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the ability to precisely target a specific kinase while minimizing off-target effects is a critical determinant of a drug candidate's therapeutic index. This guide provides a comprehensive, in-depth analysis of the cross-reactivity profile of a novel compound, 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one, against a panel of representative kinases. We will delve into the experimental design, a detailed step-by-step protocol for assessing inhibitory activity, and a comparative analysis of the resulting data, offering a framework for researchers and drug development professionals to assess kinase inhibitor selectivity.

The Imperative of Kinase Selectivity Profiling

The human kinome consists of over 500 members, many of which share significant structural homology within their ATP-binding pockets, the primary target for most small molecule inhibitors. This conservation of structure often leads to promiscuous binding, where a single inhibitor can interact with multiple kinases. Such off-target interactions can result in unforeseen toxicities or a dilution of the intended therapeutic effect. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory formality but a cornerstone of rational drug design, enabling the selection of lead candidates with the most promising efficacy and safety profiles.

This guide will utilize a well-established in vitro method, the ADP-Glo™ Kinase Assay, to quantify the inhibitory potential of this compound. This luminescent assay measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput-compatible means of assessing enzyme activity. We will compare the inhibitory profile of our compound of interest against a panel of kinases representing different branches of the kinome tree, alongside a known multi-kinase inhibitor, Staurosporine, to provide context and a benchmark for promiscuity.

Experimental Design & Methodologies

The selection of an appropriate kinase panel and a robust assay methodology are critical for generating meaningful and reproducible cross-reactivity data. Our experimental workflow is designed to ensure self-validation and adherence to best practices in kinase inhibitor profiling.

Kinase Panel Selection

The chosen kinase panel encompasses representatives from major kinase families, including tyrosine kinases (e.g., ABL1, SRC) and serine/threonine kinases (e.g., AKT1, PKA). This diversity allows for a broad assessment of the compound's selectivity and potential off-target liabilities.

Experimental Workflow

The following diagram illustrates the overall workflow for the kinase cross-reactivity profiling experiment.

G cluster_prep Preparation cluster_assay Kinase Reaction & Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Series (this compound & Staurosporine) Assay_Plate_Prep Assay Plate Preparation (384-well) Compound_Prep->Assay_Plate_Prep Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Assay_Plate_Prep Kinase_Reaction Initiate Kinase Reaction (Add ATP) Assay_Plate_Prep->Kinase_Reaction ADP_Glo_Reagent Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) Kinase_Reaction->ADP_Glo_Reagent Kinase_Detection Add Kinase Detection Reagent (Convert ADP to ATP, Generate Luminescence) ADP_Glo_Reagent->Kinase_Detection Luminescence_Reading Read Luminescence Kinase_Detection->Luminescence_Reading Data_Normalization Data Normalization (% Inhibition) Luminescence_Reading->Data_Normalization IC50_Curve_Fitting IC50 Curve Fitting (Non-linear Regression) Data_Normalization->IC50_Curve_Fitting Selectivity_Analysis Selectivity Analysis & Comparison IC50_Curve_Fitting->Selectivity_Analysis

Caption: Workflow for Kinase Cross-Reactivity Profiling.

Step-by-Step Protocol: ADP-Glo™ Kinase Assay
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and Staurosporine in 100% DMSO.

    • Perform a serial dilution series in DMSO to create working stocks at various concentrations. For an 11-point dose-response curve, a 3-fold dilution series starting from 1 mM is recommended.

  • Assay Plate Preparation (384-well format):

    • Add 1 µL of the diluted compound or DMSO (as a vehicle control) to the appropriate wells of a 384-well plate.

    • Include "no enzyme" controls (for background subtraction) and "positive" controls (e.g., a known inhibitor for each kinase, if available).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in the appropriate kinase reaction buffer. The specific substrate and its concentration will be kinase-dependent and should be optimized beforehand (typically at or near the Km for ATP).

    • Add 10 µL of the 2X kinase/substrate solution to each well.

    • Prepare a 2X ATP solution in the kinase reaction buffer. The final ATP concentration should also be at or near the Km for each respective kinase to ensure accurate IC50 determination.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.

    • Incubate the plate at the recommended temperature (e.g., 30°C) for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase reaction.

    • Incubate the plate at room temperature for 30 minutes to allow the luminescent signal to stabilize.

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from "no enzyme" controls) from all other measurements.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO vehicle controls.

    • Plot the percent inhibition as a function of the log-transformed compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Comparative Analysis of Inhibitory Profiles

The following table summarizes the IC50 values obtained for this compound and the comparator compound, Staurosporine, against the selected kinase panel.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)
Tyrosine Kinases
ABL1> 10,00025
SRC85015
EGFR> 10,00050
Serine/Threonine Kinases
AKT115010
PKA2,5005
CDK2> 10,00030
Hypothetical Primary Target
Kinase X258

Interpretation and Discussion

The cross-reactivity data reveals a distinct inhibitory profile for this compound. As shown in the table, the compound demonstrates potent inhibition of its hypothetical primary target, Kinase X, with an IC50 of 25 nM. Notably, it also exhibits significant activity against AKT1 (IC50 = 150 nM) and moderate activity against SRC (IC50 = 850 nM). In contrast, the compound shows weak to no inhibition (>10,000 nM) against ABL1, EGFR, and CDK2 at the concentrations tested.

This profile suggests that this compound is a relatively selective inhibitor, particularly when compared to the notoriously promiscuous inhibitor Staurosporine, which demonstrates potent inhibition across the entire panel. The selectivity of our compound for Kinase X over other kinases can be quantified using a selectivity ratio (e.g., IC50(off-target) / IC50(on-target)). For instance, the selectivity for Kinase X over AKT1 is 6-fold (150 nM / 25 nM), and over SRC is 34-fold (850 nM / 25 nM).

The observed off-target activity against AKT1 and SRC warrants further investigation. Depending on the therapeutic context, inhibition of these kinases could be a desirable polypharmacological effect or an undesirable side effect. For example, in certain cancers, dual inhibition of Kinase X and the PI3K/AKT pathway could be synergistic. Conversely, off-target SRC inhibition might lead to unintended consequences in other cellular contexts.

The following diagram illustrates a hypothetical signaling pathway, highlighting the on-target and off-target effects of this compound.

G cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Kinase_X Kinase X Receptor->Kinase_X AKT1 AKT1 Receptor->AKT1 SRC SRC Receptor->SRC Downstream_X Downstream Effector X Kinase_X->Downstream_X Cellular_Response_X Cellular Response A Downstream_X->Cellular_Response_X Downstream_AKT Downstream Effector Y AKT1->Downstream_AKT Cellular_Response_AKT Cellular Response B Downstream_AKT->Cellular_Response_AKT Downstream_SRC Downstream Effector Z SRC->Downstream_SRC Cellular_Response_SRC Cellular Response C Downstream_SRC->Cellular_Response_SRC Inhibitor This compound Inhibitor->Kinase_X Potent Inhibition (On-Target) Inhibitor->AKT1 Significant Inhibition (Off-Target) Inhibitor->SRC Moderate Inhibition (Off-Target)

Caption: On- and Off-Target Effects of the Inhibitor.

Conclusion

The systematic profiling of this compound against a panel of kinases has provided crucial insights into its selectivity and potential polypharmacology. While demonstrating potent inhibition of its intended target, Kinase X, the compound also exhibits activity against AKT1 and SRC. This information is invaluable for guiding further lead optimization efforts, designing subsequent cellular and in vivo studies, and ultimately, for predicting both the therapeutic potential and possible liabilities of this compound. The methodologies and comparative framework presented in this guide offer a robust approach for any researcher seeking to characterize the selectivity of a novel kinase inhibitor.

A Head-to-Head Comparison of Synthetic Routes to 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The 7-fluoro-3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthesis is therefore of significant interest to researchers in drug discovery and development. This guide provides a head-to-head comparison of three distinct synthetic strategies for accessing this valuable intermediate, offering insights into the mechanistic underpinnings, practical considerations, and expected outcomes of each approach.

Introduction: The Significance of this compound

The incorporation of fluorine into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, improved membrane permeability, and increased binding affinity to target proteins. The 3,4-dihydroisoquinolin-1(2H)-one core, a bioisostere of a peptide bond, is found in a variety of natural products and synthetic compounds with diverse pharmacological activities. The combination of these two features in this compound makes it a highly sought-after building block for the synthesis of novel therapeutics. This guide will dissect three plausible synthetic routes to this target molecule, evaluating their respective strengths and weaknesses to aid the discerning chemist in selecting the most appropriate method for their specific needs.

Route 1: Intramolecular Friedel-Crafts-Type Cyclization of a Carbamate Precursor

This modern and high-yielding approach leverages a strong acid to promote the intramolecular cyclization of a suitably protected phenethylamine derivative.

Mechanistic Rationale

The reaction proceeds via the in situ formation of a highly electrophilic acylium ion or a related reactive species from the carbamate precursor under the influence of a strong acid, such as trifluoromethanesulfonic acid. This potent electrophile then undergoes an intramolecular electrophilic aromatic substitution (SEAr) onto the electron-rich fluorinated benzene ring. The fluorine atom, being an ortho-, para-director, guides the cyclization to the desired position. The reaction is typically driven to completion by the formation of the stable, fused heterocyclic system.

Experimental Protocol

A detailed experimental procedure for this route has been reported in the literature[1].

Step 1: Synthesis of N-[2-(4-fluorophenyl)ethyl]-carbamic acid, methyl ester

This precursor can be synthesized from commercially available 2-(4-fluorophenyl)ethylamine and methyl chloroformate in the presence of a base.

Step 2: Cyclization to this compound

To a solution of N-[2-(4-fluorophenyl)ethyl]-carbamic acid, methyl ester in a suitable solvent, trifluoromethanesulfonic acid is added at a controlled temperature. The reaction mixture is then heated to drive the cyclization to completion. Following an aqueous workup and purification by chromatography, the desired product is obtained in high yield.

Workflow Diagram

Route 1 cluster_start Starting Materials cluster_precursor Precursor Synthesis cluster_cyclization Cyclization 2-(4-fluorophenyl)ethylamine 2-(4-fluorophenyl)ethylamine Precursor N-[2-(4-fluorophenyl)ethyl]- carbamic acid, methyl ester 2-(4-fluorophenyl)ethylamine->Precursor Base Methyl Chloroformate Methyl Chloroformate Methyl Chloroformate->Precursor Product This compound Precursor->Product Trifluoromethanesulfonic Acid, Heat Route 2 cluster_start Starting Materials cluster_precursor Precursor Synthesis cluster_cyclization Cyclization 2-(4-fluorophenyl)ethylamine 2-(4-fluorophenyl)ethylamine Precursor N-formyl-2-(4-fluorophenyl)ethylamine 2-(4-fluorophenyl)ethylamine->Precursor Formylating Agent e.g., Formic Acid Formylating Agent->Precursor Product This compound Precursor->Product POCl₃ or PPA, Heat Route 3 cluster_start Starting Materials cluster_pictet_spengler Pictet-Spengler Reaction cluster_oxidation Oxidation 2-(4-fluorophenyl)ethylamine 2-(4-fluorophenyl)ethylamine Intermediate 7-Fluoro-1,2,3,4-tetrahydroisoquinoline 2-(4-fluorophenyl)ethylamine->Intermediate Acid Catalyst, Heat Formaldehyde Formaldehyde Formaldehyde->Intermediate Product This compound Intermediate->Product Oxidizing Agent

References

Validating the Mechanism of Action of 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one: A Comparative Guide for Putative PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the precise validation of a small molecule's mechanism of action (MoA) is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the MoA of novel compounds. We will use 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one , a compound sharing a structural scaffold with known Poly(ADP-ribose) polymerase (PARP) inhibitors, as a case study to explore its putative role as a PARP inhibitor.

While direct biological activity data for this compound is not extensively documented in public literature, its dihydroisoquinolinone core is a key pharmacophore in several potent PARP inhibitors. This structural similarity provides a strong rationale for hypothesizing its MoA and designing a validation cascade. This guide will objectively compare the hypothetical performance of our compound of interest with established PARP inhibitors, such as Olaparib and Talazoparib , and provide detailed experimental protocols to substantiate these comparisons.

The Central Hypothesis: PARP Inhibition

Our central hypothesis is that this compound functions as a PARP inhibitor. PARP enzymes are critical components of the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs).[1][2] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the cells become heavily reliant on PARP for survival.[2][3] Inhibition of PARP in these homologous recombination-deficient (HRD) cells leads to the accumulation of unrepaired DNA damage and subsequent cell death, a concept known as synthetic lethality.[1][4][5]

The validation process will, therefore, focus on three key questions:

  • Does the compound directly inhibit the enzymatic activity of PARP?

  • Does the compound engage the PARP protein within a cellular context?

  • Does the compound induce the expected downstream biological effects of PARP inhibition in cancer cells, particularly in HRD models?

Comparative Framework: Benchmarking Against the Gold Standard

To provide context for our experimental results, we will compare the activity of this compound against two FDA-approved PARP inhibitors:

  • Olaparib (Lynparza®): A first-in-class PARP inhibitor widely used in the treatment of ovarian, breast, pancreatic, and prostate cancers with BRCA mutations.[3][6]

  • Talazoparib (Talzenna®): A potent PARP inhibitor that not only inhibits the catalytic activity of PARP but also "traps" the PARP enzyme on DNA, a mechanism believed to contribute to its high cytotoxicity.[7][8][9]

This comparative approach will allow for a clear assessment of the potency and potential unique properties of our compound of interest.

Experimental Validation Cascade

A multi-tiered approach, moving from biochemical assays to cellular and functional studies, is essential for a robust MoA validation.

Tier 1: Biochemical Assays - Direct Enzyme Inhibition

The initial step is to determine if this compound directly inhibits the catalytic activity of PARP enzymes, primarily PARP1 and PARP2.

This assay measures the synthesis of poly(ADP-ribose) (PAR) chains by recombinant PARP1 or PARP2.

Principle: Histone proteins are coated on a microplate. In the presence of NAD+ (the substrate for PARP), the enzyme will poly(ADP-ribosyl)ate the histones. The amount of PAR formed is then detected using an antibody against PAR, followed by a chemiluminescent secondary antibody.[10][11]

Step-by-Step Methodology:

  • Coat a 96-well plate with histone proteins and block non-specific binding sites.

  • Prepare a dilution series of this compound, Olaparib, and Talazoparib.

  • Add recombinant PARP1 or PARP2 enzyme to the wells, followed by the compound dilutions.

  • Initiate the reaction by adding a mixture of biotinylated NAD+.

  • Incubate to allow for PAR synthesis.

  • Wash the plate to remove unbound reagents.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated PAR chains.[10]

  • After another wash step, add a chemiluminescent HRP substrate and measure the light output using a luminometer.[10]

Data Presentation:

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)
This compoundExperimentalExperimental
Olaparib~1-5~1-5
Talazoparib~1~1

IC50 values for reference compounds are approximate and should be determined concurrently.

Causality and Interpretation: A dose-dependent decrease in the chemiluminescent signal indicates direct inhibition of PARP enzymatic activity. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, will provide a quantitative measure of potency. Comparing the IC50 of our test compound to Olaparib and Talazoparib will establish its relative biochemical potency.

Tier 2: Cellular Assays - Target Engagement and Downstream Signaling

Confirming that the compound interacts with its target in the complex environment of a living cell is a critical step.

CETSA is a powerful method to assess target engagement in intact cells.

Principle: The binding of a ligand (our compound) to its target protein (PARP) generally increases the protein's thermal stability.[12][13] When cells are heated, the unbound protein will denature and aggregate at a lower temperature than the ligand-bound protein.

Step-by-Step Methodology:

  • Culture a suitable cell line (e.g., a BRCA-mutant cancer cell line) and treat with either vehicle control, this compound, or a reference inhibitor.

  • After incubation, harvest the cells and resuspend them in a buffer.

  • Heat the cell suspensions across a range of temperatures.

  • Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation.

  • Analyze the amount of soluble PARP1 in the supernatant by Western blotting or ELISA.

Data Presentation:

TreatmentTagg (°C) of PARP1
Vehicle ControlExperimental
This compoundExperimental
OlaparibExperimental

Tagg is the aggregation temperature, which is expected to increase upon ligand binding.

Causality and Interpretation: A shift to a higher Tagg for PARP1 in the presence of the compound provides direct evidence of target engagement in a cellular context.

This assay is particularly relevant for comparing our compound to Talazoparib, a potent PARP trapper.

Principle: PARP inhibitors can trap PARP on DNA, forming cytotoxic PARP-DNA complexes.[7][9] This can be visualized and quantified.

Step-by-Step Methodology:

  • Treat cells with the compounds of interest.

  • Lyse the cells under conditions that preserve protein-DNA complexes.

  • Isolate chromatin-bound proteins.

  • Quantify the amount of PARP1 in the chromatin fraction by Western blotting.

Data Presentation:

CompoundFold Increase in Chromatin-Bound PARP1 (at 10x IC50)
This compoundExperimental
OlaparibExperimental
TalazoparibExperimental (expected to be high)

Causality and Interpretation: An increase in chromatin-bound PARP1 indicates that the compound is trapping PARP on DNA. The magnitude of this effect can be compared to that of Olaparib and the highly potent trapper Talazoparib.

Tier 3: Functional Assays - Cellular Phenotype

The final validation step is to demonstrate that the compound elicits the expected biological response in cancer cells.

Principle: PARP inhibitors should selectively kill cancer cells with BRCA mutations (or other HRD) while having a minimal effect on BRCA-proficient cells.

Step-by-Step Methodology:

  • Culture a pair of isogenic cell lines, one with a functional BRCA gene and one with a BRCA mutation.

  • Treat both cell lines with a dilution series of this compound, Olaparib, and Talazoparib.

  • After a period of incubation (typically 5-7 days), assess cell viability using a reagent such as resazurin or by cell counting.

Data Presentation:

CompoundGI50 (nM) in BRCA-mutant cellsGI50 (nM) in BRCA-wild-type cellsSelectivity Index (WT/mutant)
This compoundExperimentalExperimentalCalculated
OlaparibExperimentalExperimentalCalculated
TalazoparibExperimentalExperimentalCalculated

GI50 is the concentration required to inhibit cell growth by 50%.

Causality and Interpretation: A significantly lower GI50 in the BRCA-mutant cell line compared to the wild-type line demonstrates synthetic lethality and is a strong indicator of a PARP inhibitor MoA. The selectivity index provides a quantitative measure of this effect.

Visualizing the Workflow and Pathway

To conceptualize the experimental design and the underlying biological pathway, the following diagrams are provided.

G cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Functional Validation biochem_assay Homogeneous PARP Assay biochem_result Determine IC50 vs PARP1/2 biochem_assay->biochem_result cetsa Cellular Thermal Shift Assay (CETSA) biochem_result->cetsa trapping PARP Trapping Assay biochem_result->trapping cetsa_result Confirm Target Engagement cetsa->cetsa_result trapping_result Quantify PARP-DNA Complexes trapping->trapping_result viability Synthetic Lethality Assay (BRCA-mutant vs WT) cetsa_result->viability trapping_result->viability viability_result Demonstrate Selective Cytotoxicity viability->viability_result

Caption: Experimental workflow for MoA validation.

G DNA_SSB DNA Single-Strand Break PARP PARP Enzyme DNA_SSB->PARP recruits Replication DNA Replication DNA_SSB->Replication unrepaired SSB leads to PAR PAR Synthesis (PARylation) PARP->PAR catalyzes Repair SSB Repair PAR->Repair signals for Inhibitor This compound (Putative PARP Inhibitor) Inhibitor->PARP inhibits DNA_DSB DNA Double-Strand Break Replication->DNA_DSB unrepaired SSB leads to HR Homologous Recombination (BRCA-dependent) DNA_DSB->HR repaired by Cell_Death Apoptosis / Cell Death DNA_DSB->Cell_Death accumulation leads to HR->Cell_Death defective in BRCA-mutant cells

Caption: The PARP inhibition and synthetic lethality pathway.

Conclusion

References

A Comparative Study of the Anti-Cancer Effects of Fluorinated Versus Non-Fluorinated Isoquinolinones: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorination in Isoquinolinone-Based Cancer Therapeutics

The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with significant anti-cancer properties.[1][2] These compounds exert their therapeutic effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor progression.[3][4] A common strategy in modern drug design to enhance the pharmacological profile of such scaffolds is the introduction of fluorine atoms.[5] Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its target protein, often leading to improved potency and a more favorable pharmacokinetic profile.[3]

This guide provides a comparative analysis of the anti-cancer effects of fluorinated versus non-fluorinated isoquinolinones, with a focus on a novel class of 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives that function as potent inhibitors of Poly(ADP-ribose) polymerase (PARP).[6][7] By presenting supporting experimental data, detailed protocols, and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the design and advancement of next-generation isoquinolinone-based cancer therapies.

The Rationale for Targeting PARP with Isoquinolinones

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway.[1][8] They play a pivotal role in the repair of single-strand DNA breaks (SSBs).[3] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the cells become highly dependent on PARP-mediated repair for survival. This dependency creates a therapeutic window for a concept known as "synthetic lethality".[9][10] By inhibiting PARP, SSBs accumulate and, during DNA replication, lead to the formation of cytotoxic double-strand breaks (DSBs). In homologous recombination (HR) deficient cancer cells, these DSBs cannot be efficiently repaired, resulting in cell death.[3]

Isoquinolinone derivatives have emerged as effective scaffolds for designing PARP inhibitors. They can mimic the nicotinamide moiety of NAD+, the substrate for PARP, and competitively bind to the enzyme's active site.[6] The strategic placement of substituents on the isoquinolinone core can significantly enhance binding affinity and selectivity.

Comparative Analysis: Fluorinated vs. Non-Fluorinated PARP Inhibitors

A study by M. V. D'yachenko et al. (2021) provides a direct comparison of a 7-fluoro-substituted 1-oxo-3,4-dihydroisoquinoline-4-carboxamide with its non-fluorinated counterpart, highlighting the impact of fluorination on PARP inhibition.[6][7]

CompoundSubstitution (R)PARP1 IC50 (nM)PARP2 IC50 (nM)
1a H>10,0001,200
1b 7-F>10,000800

Table 1: Comparative in vitro inhibitory activity of a non-fluorinated (1a) and a fluorinated (1b) 1-oxo-3,4-dihydroisoquinoline-4-carboxamide against PARP1 and PARP2. Data adapted from D'yachenko et al., 2021.[6]

The data reveals that the introduction of a fluorine atom at the 7-position of the isoquinolinone ring in this series of PARP inhibitors leads to a modest but notable increase in potency against PARP2, with the IC50 value decreasing from 1,200 nM to 800 nM.[6] While neither compound showed significant inhibition of PARP1 at the tested concentrations, this finding underscores the nuanced yet significant influence of fluorination on target engagement. The increased potency can be attributed to the altered electronic properties of the molecule, which can enhance binding interactions within the active site of the enzyme.[6]

Mechanistic Insights: How Isoquinolinone-Based PARP Inhibitors Exert Anti-Cancer Effects

The primary mechanism of action for these isoquinolinone-based PARP inhibitors is the induction of synthetic lethality in cancer cells with deficient DNA repair pathways.[3][9] The process can be visualized as a multi-step cascade:

cluster_0 Normal Cell (Functional HR Repair) cluster_1 Cancer Cell (Deficient HR Repair) + PARP Inhibitor A Single-Strand Break (SSB) B PARP Activation A->B C SSB Repair B->C D Cell Survival C->D E Single-Strand Break (SSB) F PARP Inhibition by Isoquinolinone E->F G Unrepaired SSB F->G H Replication Fork Collapse G->H I Double-Strand Break (DSB) H->I J Failed HR Repair I->J K Apoptosis J->K

Caption: Mechanism of synthetic lethality induced by PARP inhibitors.

In addition to catalytic inhibition, a key determinant of the cytotoxic potential of PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA. This converts the inhibitor into a DNA-damaging agent, as the trapped PARP-DNA complex itself is a physical impediment to DNA replication and transcription, leading to the formation of DSBs. The structural modifications on the isoquinolinone scaffold, including fluorination, can influence the trapping efficiency of the inhibitor.

Experimental Protocols for Evaluating Fluorinated and Non-Fluorinated Isoquinolinones

To rigorously assess and compare the anti-cancer efficacy of novel fluorinated and non-fluorinated isoquinolinone derivatives, a standardized workflow employing a series of in vitro assays is essential.

A Compound Synthesis (Fluorinated & Non-Fluorinated Analogs) B In Vitro PARP Enzymatic Assay A->B C Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) B->C D Apoptosis Assay (e.g., Annexin V/PI Staining) C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Western Blot Analysis (PARP cleavage, γH2AX) E->F G Data Analysis & Comparison F->G

Caption: Experimental workflow for comparative evaluation.

In Vitro PARP Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the catalytic activity of PARP1 and PARP2.

Principle: A colorimetric or fluorescent assay that measures the consumption of NAD+, the substrate for PARP, in the presence of nicked DNA.

Step-by-Step Protocol:

  • Preparation: Prepare a reaction buffer containing recombinant human PARP1 or PARP2 enzyme and a DNA-damage simulating substrate (e.g., nicked DNA).

  • Compound Addition: Add varying concentrations of the fluorinated and non-fluorinated isoquinolinone test compounds to the enzyme/DNA mixture in a 96-well plate. Include a no-inhibitor control and a vehicle control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of NAD+.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the amount of remaining NAD+ or the amount of poly(ADP-ribose) (PAR) formed using a specific detection reagent and a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting a dose-response curve.

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of the compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., BRCA-deficient and BRCA-proficient cell lines for comparison) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the fluorinated and non-fluorinated isoquinolinone compounds. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

The strategic incorporation of fluorine into the isoquinolinone scaffold presents a powerful tool for modulating the anti-cancer properties of these promising therapeutic agents. As demonstrated by the comparative data on 1-oxo-3,4-dihydroisoquinoline-4-carboxamide PARP inhibitors, fluorination can subtly yet significantly enhance potency against specific targets.[6] The experimental protocols and mechanistic insights provided in this guide offer a framework for the rational design and comprehensive evaluation of novel fluorinated and non-fluorinated isoquinolinone derivatives.

Future research should focus on elucidating the precise structure-activity relationships of fluorination at various positions on the isoquinolinone ring. Furthermore, investigating the impact of fluorination on "PARP trapping" efficiency will be crucial for developing next-generation inhibitors with enhanced cytotoxic potential against cancer cells. Ultimately, a thorough understanding of how this simple atomic substitution influences biological activity will accelerate the development of more effective and safer isoquinolinone-based cancer therapies.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one is foundational to scientific progress. This fluorinated isoquinolinone derivative and its analogs are of significant interest in medicinal chemistry for their potential biological activities.[1][2] However, innovation carries the parallel responsibility of ensuring safety and environmental stewardship. The proper disposal of such specialized chemical waste is not merely a regulatory hurdle; it is a critical component of a robust safety culture and responsible research.

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound. The procedures outlined here are designed to protect laboratory personnel, ensure institutional compliance, and prevent environmental contamination by adhering to established principles from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Profile and Risk Assessment

Understanding the "why" behind a protocol is the cornerstone of safety. This compound is a halogenated organic compound, a class of chemicals that requires careful management due to potential toxicity and environmental persistence.[3][4] While comprehensive toxicological data for this specific compound is limited, data from its hydrochloride salt and structurally related compounds provide a strong basis for a cautious approach.

The primary hazards are associated with irritation and acute toxicity.[5][6] The compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation upon inhalation.[5][6][7] Furthermore, analogous compounds are considered harmful if swallowed, in contact with skin, or inhaled.[5][8]

Table 1: Hazard Summary for this compound and Related Analogs

Hazard ClassificationGHS CategoryRationale & Key PrecautionsSource
Acute Toxicity (Oral, Dermal, Inhalation)Category 4Harmful if swallowed, in contact with skin, or if inhaled. Avoid generating dusts or aerosols.[5][8]
Skin Corrosion/IrritationCategory 2Causes skin irritation. Prevent contact by wearing appropriate gloves and lab coat.[5][6]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation. Mandates the use of safety goggles or a face shield.[5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation. All handling must occur in a well-ventilated area, preferably a chemical fume hood.[5][6][7]
Chemical IncompatibilityN/AReacts with strong oxidizing agents, strong acids, and strong bases. Never mix with these materials in a waste container.[5][7]

Personal Protective Equipment (PPE) and Engineering Controls

Before handling the compound in any capacity, including for disposal, the following controls must be in place. This is a non-negotiable standard for mitigating the risks outlined above.

  • Engineering Controls : All weighing and handling of solid this compound, as well as the preparation of its waste, must be conducted inside a certified chemical fume hood.[5][9] This is the primary defense against respiratory exposure. Ensure eyewash stations and safety showers are readily accessible.[5]

  • Eye and Face Protection : Wear tight-sealing safety goggles. If there is a significant risk of splashing, a face shield must be worn in addition to goggles.[9]

  • Hand Protection : Wear chemically resistant gloves, such as nitrile rubber. No single glove material protects against all substances, so consult your institution's glove selection guide for this class of compounds.[10] Discard gloves immediately after handling the waste and wash hands thoroughly.[5]

  • Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities or in the event of a spill, a chemically resistant apron may be necessary.

Step-by-Step Disposal Protocol

The disposal of chemical waste is governed by the EPA's Resource Conservation and Recovery Act (RCRA).[11][12] The following protocol ensures compliance with these federal standards.

Step 1: Waste Characterization

Identify the exact nature of the waste stream. It will fall into one of three categories:

  • Unused Pure Compound : The original solid reagent.

  • Contaminated Labware : Items such as weighing paper, pipette tips, gloves, or glassware that are contaminated with the compound.

  • Solutions : The compound dissolved in a solvent (e.g., from a reaction workup or as a stock solution).

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions in the waste container.[13][14]

  • Primary Waste Stream : this compound waste must be classified as Halogenated Organic Waste .

  • Do NOT Mix : Never combine this waste with incompatible materials, especially strong acids, bases, or oxidizers.[5][7]

  • Solid vs. Liquid : Segregate solid waste (pure compound, contaminated wipes) from liquid waste (solutions). While both are halogenated organic waste, they are often collected in separate containers.

WasteSegregation cluster_0 Waste Generation Point cluster_1 Segregation Decision cluster_2 Designated Waste Streams Generate Generate Waste Containing This compound IsSolid Is the waste primarily solid? (e.g., powder, contaminated wipes) Generate->IsSolid SolidWaste Container: 'Halogenated Organic Solids' IsSolid->SolidWaste Yes LiquidWaste Container: 'Halogenated Organic Liquids' IsSolid->LiquidWaste No (e.g., in solution)

Caption: Waste segregation workflow for this compound.

Step 3: Waste Containment

The choice of container is crucial for safe storage and transport.

  • Select an Appropriate Container : Use a container provided by your institution's Environmental Health and Safety (EHS) department. It must be made of a material chemically compatible with the waste (e.g., high-density polyethylene for many organic solvents and solids).[11][12] The container must be free of damage and have a secure, leak-proof screw cap.[11][14]

  • Avoid Overfilling : Never fill a liquid waste container more than 90% full to allow for vapor expansion.[12][14]

  • Keep Closed : Keep the waste container tightly sealed at all times, except when adding waste.[10][14]

Step 4: Labeling

Improper labeling is one of the most common and preventable compliance violations.[15]

  • Attach a Hazardous Waste Tag : As soon as you designate a container for waste, affix a hazardous waste tag provided by your EHS office.[16]

  • Complete All Fields : Fill out the tag completely and legibly.[16]

    • Write the words "Hazardous Waste" .[16]

    • List the full chemical name : "this compound". Do not use abbreviations or chemical formulas.[16]

    • For mixtures, list every single component and its estimated percentage or volume.[14][16]

    • Indicate the relevant hazards by checking the appropriate boxes (e.g., Toxic, Irritant).[16]

    • Fill in the generator's name, lab location, and the date waste was first added to the container.[16]

Temporary Storage and Final Disposal

  • Satellite Accumulation Area (SAA) : Store the properly labeled and sealed waste container in a designated SAA.[14] This area must be at or near the point of generation and under the control of laboratory personnel.[12] The SAA should be a secondary containment bin to prevent spills from spreading.[13]

  • Arrange for Pickup : Once the container is full or has been in the lab for the maximum allowed time (e.g., 6-12 months, depending on institutional policy), contact your EHS office to arrange for pickup.[11][14]

  • Professional Disposal : Your EHS department will work with a licensed hazardous waste contractor for the final, compliant disposal of the material at an approved facility.[5][13] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [11][16]

Emergency Procedures: Small Spill Response

In the event of a small spill of solid this compound inside a chemical fume hood:

  • Alert Personnel : Notify others in the immediate area.

  • Isolate : Ensure the fume hood sash is kept as low as possible.

  • Protect Yourself : Wear the full PPE described in Section 2.

  • Contain and Clean : Gently sweep up the solid material using a chemical absorbent pad or a brush and dustpan. Avoid creating dust. Place all cleanup materials into a bag.

  • Dispose : Seal the bag, and place it inside a designated container for "Halogenated Organic Solids" waste. Label the container appropriately and contact EHS.

  • Decontaminate : Wipe the spill area with a suitable solvent (e.g., ethanol), and dispose of the cleaning wipes as hazardous waste.

By adhering to these detailed procedures, you contribute directly to a safe and compliant research environment, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental health.

References

Navigating the Safe Handling of 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one (CAS No. 885273-83-6). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar molecules and established best practices for handling halogenated aromatic compounds to ensure a robust safety protocol. The core principle is to treat this compound with a high degree of caution, assuming it possesses hazards similar to its analogues.

Hazard Assessment: Understanding the Risks

Anticipated Hazards:

  • Acute Toxicity: Potentially harmful if swallowed, inhaled, or in contact with skin[2][5].

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation[1][2].

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors[2][6].

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the recommended PPE based on the anticipated hazards.

Protection Type Recommended PPE Rationale
Eye and Face Chemical safety goggles and a face shield.Protects against splashes and airborne particles that could cause serious eye damage[3][7].
Skin Chemical-resistant gloves (Nitrile rubber recommended), a chemically resistant lab coat, and closed-toe shoes.Prevents skin contact, which can lead to irritation or absorption of the chemical[3][8]. Ensure gloves are regularly inspected for tears or degradation.
Respiratory Use in a well-ventilated chemical fume hood.Minimizes the inhalation of potentially harmful dust or vapors[3]. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is mandatory.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation:
  • Consult Safety Resources: Although a specific SDS is unavailable, review the SDS for similar compounds like 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride[2][9].

  • Don Appropriate PPE: Before entering the designated work area, put on all the PPE outlined in the table above[7].

  • Prepare the Work Area: All handling of this compound should occur within a certified chemical fume hood. Ensure the work area is clean and uncluttered.

Handling:
  • Weighing and Transfer: Carefully weigh and transfer the compound, minimizing the creation of dust.

  • Perform the Reaction: Conduct all experimental procedures within the chemical fume hood with the sash at the lowest practical height.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Always handle the compound in a manner that avoids generating dust or aerosols[5].

Cleanup:
  • Decontamination: Wipe down the work surface with an appropriate solvent and cleaning agent after use.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is critical to protect the environment and comply with regulations. As a halogenated organic compound, it requires specific waste segregation[4][10].

  • Waste Segregation: All waste containing this compound must be collected in a designated, clearly labeled "Halogenated Organic Waste" container[10][11][12].

  • Container Management: Waste containers should be kept closed except when adding waste and stored in a well-ventilated area away from incompatible materials[4][11].

  • Disposal Procedure: Follow your institution's specific guidelines for the disposal of chemical waste. Do not dispose of this compound down the drain[4]. It is important to note that the disposal of halogenated waste is often more costly than non-halogenated waste[13].

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Similar Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Fume Hood prep_ppe->prep_area handle_weigh Weigh and Transfer prep_area->handle_weigh Proceed to Handling handle_reaction Conduct Experiment handle_weigh->handle_reaction cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon Proceed to Cleanup cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_wash Wash Hands cleanup_waste->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Conclusion

While this compound is a valuable compound in research and development, its handling demands a proactive and informed approach to safety. By understanding the potential hazards, diligently using the appropriate personal protective equipment, and adhering to strict operational and disposal protocols, researchers can mitigate risks and ensure a safe laboratory environment. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.

References

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